molecular formula C21H19N3O2S B12375361 Tuberculosis inhibitor 6

Tuberculosis inhibitor 6

Cat. No.: B12375361
M. Wt: 377.5 g/mol
InChI Key: VYPJGBXICJNAOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tuberculosis inhibitor 6 is a useful research compound. Its molecular formula is C21H19N3O2S and its molecular weight is 377.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H19N3O2S

Molecular Weight

377.5 g/mol

IUPAC Name

3-methoxy-6-[(3-methoxyphenyl)methylsulfanyl]-2-phenylimidazo[1,2-b]pyridazine

InChI

InChI=1S/C21H19N3O2S/c1-25-17-10-6-7-15(13-17)14-27-19-12-11-18-22-20(16-8-4-3-5-9-16)21(26-2)24(18)23-19/h3-13H,14H2,1-2H3

InChI Key

VYPJGBXICJNAOJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CSC2=NN3C(=NC(=C3OC)C4=CC=CC=C4)C=C2

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Tuberculosis Inhibitor 6

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: This document provides a comprehensive technical overview of the mechanism of action of a novel tuberculosis inhibitor, herein referred to as "Compound 6". This small molecule is a sulfonamide urea derivative identified as a fragment-sized inhibitor of the Mycobacterium tuberculosis transcriptional repressor EthR. The primary mechanism of Compound 6 is the potentiation of the second-line anti-tuberculosis drug ethionamide. By inhibiting EthR, Compound 6 derepresses the expression of the monooxygenase EthA, which is essential for the activation of ethionamide. The activated form of ethionamide subsequently inhibits InhA, a critical enzyme in the mycolic acid biosynthesis pathway. This guide details the biochemical pathways, quantitative efficacy data, and the experimental protocols utilized to elucidate the inhibitor's function.

Core Mechanism of Action

Tuberculosis inhibitor 6 (Compound 6) functions as a booster for the pro-drug ethionamide. Its primary molecular target is the transcriptional repressor protein EthR (M. tuberculosis EthR)[1][2].

The established mechanism proceeds through the following steps:

  • Binding to EthR: Compound 6 binds to a hydrophobic pocket within the EthR protein[1]. X-ray crystallography has revealed that it specifically occupies subpocket II of EthR, forming interactions with key residues such as Asn179 and potentially Asn176[1].

  • Derepression of ethA: The binding of Compound 6 to EthR induces a conformational change that prevents EthR from binding to its DNA operator region. This abrogates its function as a transcriptional repressor of the ethA gene[3].

  • Activation of Ethionamide: With the repression lifted, the ethA gene is expressed, leading to the production of the EthA enzyme, a flavin-dependent monooxygenase[1][3]. EthA metabolically activates the pro-drug ethionamide.

  • Inhibition of InhA: Activated ethionamide forms an NAD adduct, which is a potent inhibitor of the enoyl-acyl carrier protein reductase (InhA)[1]. InhA is a vital enzyme in the type II fatty acid synthase (FAS-II) system, responsible for the biosynthesis of mycolic acids, a major component of the mycobacterial cell wall[1].

  • Bactericidal Effect: The inhibition of mycolic acid synthesis disrupts the integrity of the mycobacterial cell envelope, leading to cell death.

It is important to note that Compound 6 itself does not possess direct bactericidal activity but rather enhances the efficacy of ethionamide[1].

Quantitative Data Summary

The following tables summarize the quantitative data for Compound 6 and related compounds from the foundational study.

CompoundDescriptionKD for EthR (μM) by ITCMEC in M. tb culture (μM)a
Compound 6 Sulfonamide urea 6 - 22 (range for series) > 50
Compound 1Starting FragmentNot specified3.0 ± 1.8
Compound 2CarbamateNot specified19 ± 7.5
Compound 14AmideNot specified0.4 ± 0.2
Compound 28CarbamateNot specified0.4 ± 0.2

aMinimum Effective Concentration to render ethionamide (at 1/10 of its MIC) bactericidal. Data from[1].

Signaling and Experimental Workflow Visualizations

Mechanism of Action Pathway

Tuberculosis_Inhibitor_6_MoA cluster_drug_activation Drug Activation Pathway cluster_cellular_effect Cellular Effect Compound 6 Compound 6 EthR EthR Compound 6->EthR inhibits ethA_gene ethA gene EthR->ethA_gene represses EthA EthA enzyme ethA_gene->EthA expresses ETH Ethionamide (pro-drug) EthA->ETH ETH_active Activated Ethionamide ETH->ETH_active activates InhA InhA ETH_active->InhA inhibits Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Cell_Death Mycobacterial Cell Death Mycolic_Acid->Cell_Death disruption leads to

Caption: Mechanism of action for this compound.

Experimental Workflow for Inhibitor Evaluation

Experimental_Workflow cluster_screening Initial Screening & Binding cluster_functional Functional & Structural Analysis cluster_cellular Whole-Cell & Ex Vivo Assays Thermal_Shift Fluorescence-based Thermal Shift Assay ITC Isothermal Titration Calorimetry (ITC) Thermal_Shift->ITC Confirm Hits SPR Surface Plasmon Resonance (SPR) (EthR-DNA interaction) ITC->SPR X_Ray X-Ray Crystallography SPR->X_Ray Characterize Binding Mode REMA Resazurin Microtiter Assay (REMA) (MIC/MEC determination) SPR->REMA Macrophage_Assay Macrophage Infection Assay (Ex vivo efficacy) REMA->Macrophage_Assay

Caption: Workflow for the evaluation of EthR inhibitors.

Detailed Experimental Protocols

Isothermal Titration Calorimetry (ITC)

This protocol is for determining the dissociation constant (KD) of Compound 6 binding to EthR.

  • Objective: To measure the thermodynamic parameters of binding between the inhibitor and EthR.

  • Materials:

    • Purified EthR protein

    • Compound 6 dissolved in a matched buffer (e.g., 25 mM Tris-HCl pH 8.0, 150 mM NaCl, 5% DMSO)

    • ITC instrument (e.g., MicroCal ITC200)

  • Procedure:

    • Sample Preparation: Dialyze the EthR protein extensively against the experimental buffer. Dissolve Compound 6 in the final dialysis buffer to ensure a perfect match and avoid heats of dilution. Degas both protein and ligand solutions immediately before use.

    • Concentrations: A typical starting point is to have the protein concentration in the cell at 10-20 µM and the ligand concentration in the syringe at 100-200 µM (10-20x molar excess)[4][5].

    • Instrument Setup: Set the experimental temperature to 25°C. Set the reference power to 5 µcal/sec and the stirring speed to 750 rpm[6].

    • Titration: Perform an initial injection of 0.5 µL, followed by 19 subsequent injections of 2 µL each, with a 180-second spacing between injections to allow for re-equilibration[6].

    • Control Titration: Perform a control experiment by titrating the ligand into the buffer alone to measure the heat of dilution.

    • Data Analysis: Subtract the heat of dilution from the experimental data. Fit the resulting isotherm using a one-site binding model to determine the KD, enthalpy (ΔH), and stoichiometry (n) of the interaction[7].

Resazurin Microtiter Assay (REMA) for Ethionamide Boosting

This protocol determines the Minimum Effective Concentration (MEC) of Compound 6 required to boost ethionamide's activity.

  • Objective: To quantify the whole-cell efficacy of the inhibitor as an ethionamide booster.

  • Materials:

    • M. tuberculosis H37Rv culture

    • Middlebrook 7H9 broth supplemented with ADC and Tween 80

    • 96-well microplates

    • Compound 6, Ethionamide

    • Resazurin sodium salt solution (0.01% w/v)

  • Procedure:

    • Plate Preparation: Prepare serial dilutions of Compound 6 in a 96-well plate. To each well, add ethionamide at a fixed sub-lethal concentration (typically 1/10 of its predetermined MIC)[1].

    • Inoculation: Prepare an inoculum of M. tuberculosis H37Rv adjusted to a McFarland standard of 1, then dilute 1:20. Add 100 µL of the diluted culture to each well[8]. Include growth controls (no drug) and sterility controls (no bacteria).

    • Incubation: Seal the plates in a plastic bag and incubate at 37°C for 7 days[8].

    • Resazurin Addition: After the incubation period, add 30 µL of the resazurin solution to each well[8].

    • Final Incubation and Reading: Re-incubate the plates overnight. A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth[8][9].

    • MEC Determination: The MEC is the lowest concentration of Compound 6 that prevents the color change in the presence of the fixed concentration of ethionamide[1].

X-ray Crystallography of EthR-Inhibitor Complex

This protocol outlines the general steps for determining the co-crystal structure of EthR bound to Compound 6.

  • Objective: To visualize the binding mode of the inhibitor within the EthR active site.

  • Materials:

    • Highly purified and concentrated EthR protein

    • Compound 6

    • Crystallization screens and reagents

    • X-ray diffraction equipment

  • Procedure:

    • Complex Formation: Incubate the purified EthR protein with a molar excess of Compound 6 to ensure saturation of the binding sites.

    • Crystallization: Screen for crystallization conditions using vapor diffusion methods (sitting or hanging drop). Mix the protein-ligand complex solution with a variety of reservoir solutions from commercial or in-house screens.

    • Crystal Optimization: Optimize initial crystal hits by varying the precipitant concentration, pH, and temperature to obtain diffraction-quality crystals.

    • Data Collection: Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

    • Structure Solution and Refinement: Process the diffraction data. Solve the structure using molecular replacement with a known EthR structure as a search model. Build the model of the protein-ligand complex into the electron density map and refine the structure to obtain the final coordinates[1][10][11]. The structure of Compound 6 bound to EthR has been solved to a resolution of 1.7 to 2.0 Å[2].

Disclaimer: This document is intended for informational purposes for a scientific audience. The protocols described are summaries of established methods and may require optimization for specific laboratory conditions.

References

An In-depth Technical Guide to Isoniazid (INH): A Key Inhibitor of Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for a specific compound designated "TB-Inh6" did not yield any publicly available information. It is possible that this is an internal research compound name not yet in the public domain. This guide will therefore focus on Isoniazid (INH) , a cornerstone first-line antitubercular agent, to provide a representative in-depth technical overview as requested.

This whitepaper provides a comprehensive technical overview of Isoniazid (INH), a critical drug in the treatment of tuberculosis (TB). It is intended for researchers, scientists, and drug development professionals. The document details the discovery, synthesis, mechanism of action, and key experimental data related to INH.

Introduction

Tuberculosis, caused by the bacterium Mycobacterium tuberculosis (Mtb), remains a significant global health threat.[1] The development of effective and fast-acting anti-TB drugs is a continuous necessity, especially with the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[2] Isoniazid (isonicotinic acid hydrazide), first synthesized in the early 20th century and discovered to have anti-TB activity in the 1950s, is a primary drug used in combination therapy for both active and latent TB infections.[3][4]

Synthesis of Isoniazid

The chemical synthesis of Isoniazid is a well-established process. A common laboratory and industrial method involves the oxidation of 4-methylpyridine (γ-picoline) to isonicotinic acid, followed by esterification and subsequent reaction with hydrazine hydrate.

Experimental Protocol: Synthesis of Isoniazid

  • Oxidation of 4-Methylpyridine: 4-methylpyridine is oxidized using a strong oxidizing agent, such as potassium permanganate (KMnO₄), in an aqueous solution. The reaction mixture is typically heated to drive the reaction to completion.

  • Formation of Isonicotinic Acid: After the oxidation is complete, the reaction mixture is cooled and acidified (e.g., with sulfuric acid) to precipitate the isonicotinic acid. The solid is then filtered, washed, and dried.

  • Esterification: The isonicotinic acid is then converted to its methyl or ethyl ester. This is typically achieved by refluxing the acid in the corresponding alcohol (methanol or ethanol) in the presence of a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Hydrazinolysis: The resulting ester of isonicotinic acid is reacted with hydrazine hydrate. This reaction is usually carried out by heating the two reactants, which results in the formation of isoniazid.

  • Purification: The crude isoniazid is then purified by recrystallization from a suitable solvent, such as ethanol or water, to yield the final product.

Synthesis_of_Isoniazid cluster_0 Step 1: Oxidation cluster_1 Step 2: Esterification cluster_2 Step 3: Hydrazinolysis 4-Methylpyridine 4-Methylpyridine Isonicotinic_Acid Isonicotinic_Acid 4-Methylpyridine->Isonicotinic_Acid KMnO4, H2O, Heat Isonicotinate_Ester Isonicotinate_Ester Isonicotinic_Acid->Isonicotinate_Ester ROH, H+ Isoniazid Isoniazid Isonicotinate_Ester->Isoniazid N2H4·H2O

A simplified workflow for the synthesis of Isoniazid.

Mechanism of Action

Isoniazid is a prodrug, meaning it requires activation by a mycobacterial enzyme.[3][4] The primary mechanism of action involves the inhibition of mycolic acid synthesis, which is an essential component of the mycobacterial cell wall.[3][4]

Signaling Pathway of Isoniazid Action:

  • Uptake: Isoniazid is taken up by M. tuberculosis.

  • Activation: Inside the bacterium, INH is activated by the catalase-peroxidase enzyme KatG.[3][4] This activation process generates a number of reactive species, including an isonicotinoyl radical.

  • Target Inhibition: The activated form of INH covalently binds to and inhibits the enoyl-acyl carrier protein reductase, known as InhA.[4] InhA is a key enzyme in the fatty acid synthase-II (FAS-II) system, which is responsible for the synthesis of mycolic acids.

  • Bactericidal Effect: The inhibition of mycolic acid synthesis disrupts the integrity of the mycobacterial cell wall, leading to cell death.[3]

Isoniazid_Mechanism_of_Action Isoniazid Isoniazid Activated_INH Activated_INH Isoniazid->Activated_INH KatG (Activation) InhA InhA Activated_INH->InhA Inhibition Mycolic_Acid_Synthesis Mycolic_Acid_Synthesis InhA->Mycolic_Acid_Synthesis Catalyzes Cell_Wall_Integrity Cell_Wall_Integrity Mycolic_Acid_Synthesis->Cell_Wall_Integrity Maintains Bacterial_Cell_Death Bacterial_Cell_Death Cell_Wall_Integrity->Bacterial_Cell_Death Disruption leads to MIC_Determination_Workflow Prepare_Drug_Dilutions Prepare Serial Dilutions of Isoniazid Inoculate_Tubes Inoculate MGIT Tubes with Drug and Bacteria Prepare_Drug_Dilutions->Inoculate_Tubes Prepare_Inoculum Prepare Standardized M. tuberculosis Inoculum Prepare_Inoculum->Inoculate_Tubes Incubate_and_Monitor Incubate in BACTEC MGIT 960 and Monitor Fluorescence Inoculate_Tubes->Incubate_and_Monitor Determine_MIC Determine Lowest Concentration Inhibiting Growth Incubate_and_Monitor->Determine_MIC

References

The Core of Discovery: A Technical Guide to Target Identification of Novel Tuberculosis Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (M.tb) has rendered many existing treatments for tuberculosis ineffective, creating an urgent need for novel therapeutics that act on new molecular targets. The identification of these targets is a critical and often rate-limiting step in the drug discovery pipeline. This guide provides an in-depth overview of the key methodologies and experimental workflows employed to elucidate the mechanism of action of novel anti-tubercular agents. While a specific compound designated "Tuberculosis inhibitor 6" is not prominently documented in publicly available scientific literature, this guide will utilize illustrative examples of target identification for other known M.tb inhibitors to provide a practical framework for researchers.

Initial Hit Characterization and Whole-Cell Activity

The journey of target deconvolution begins with a "hit" compound identified from phenotypic screens, where thousands of small molecules are tested for their ability to inhibit the growth of M.tb in culture. Initial characterization involves determining the potency and spectrum of activity of the inhibitor.

Table 1: Illustrative Potency and Selectivity Data for a Hypothetical Novel Inhibitor
ParameterValueDescription
MIC90 (M.tb H37Rv) 0.5 µMMinimum inhibitory concentration required to inhibit the growth of 90% of a population of M. tuberculosis H37Rv.
MIC90 (MDR Strain) 0.7 µMMinimum inhibitory concentration against a multidrug-resistant clinical isolate.
CC50 (Vero cells) > 50 µMCytotoxicity concentration that causes death to 50% of mammalian Vero cells, indicating selectivity for the bacterium.
Spectrum of Activity NarrowActive against mycobacteria but not against other bacterial species like E. coli or S. aureus.

Experimental Approaches for Target Identification

A multi-pronged approach is typically employed to identify the molecular target of a novel inhibitor. These strategies can be broadly categorized into genetic, biochemical, and proteomic methods.

Genetic Approaches: Spontaneous Resistance and Whole-Genome Sequencing

One of the most powerful methods for identifying drug targets is the generation and analysis of spontaneous resistant mutants. M.tb is cultured in the presence of the inhibitor at concentrations above its MIC, and mutants that arise with decreased susceptibility are isolated. The genomes of these resistant mutants are then sequenced and compared to the wild-type strain to identify mutations that confer resistance. These mutations frequently occur within the gene encoding the drug's target or in genes involved in the same pathway.

Experimental Protocol: Generation and Sequencing of Resistant Mutants

  • Mutant Selection: A large culture of M.tb H37Rv (approx. 109 CFU) is plated on Middlebrook 7H10 agar containing the inhibitor at 5x and 10x the MIC. Plates are incubated at 37°C for 3-4 weeks.

  • Isolation and Verification: Colonies that appear on the inhibitor-containing plates are isolated and re-streaked on both inhibitor-free and inhibitor-containing agar to confirm the resistance phenotype. The MIC of the inhibitor for each mutant is determined.

  • Genomic DNA Extraction: Genomic DNA is extracted from the confirmed resistant mutants and the parental wild-type strain using a suitable kit.

  • Whole-Genome Sequencing (WGS): The extracted DNA is subjected to next-generation sequencing (NGS).

  • Variant Analysis: The sequencing data from the resistant mutants is aligned to the reference genome of the wild-type strain to identify single nucleotide polymorphisms (SNPs), insertions, and deletions that are unique to the resistant isolates.

Table 2: Example of WGS Data from Resistant Mutant Analysis
Mutant IsolateMIC (µM)Gene with MutationAmino Acid ChangePutative Target Function
R18mmpL3 (Rv0206c)G253EMycolic acid transport
R210mmpL3 (Rv0206c)A678VMycolic acid transport
R38dprE1 (Rv3790)C387GDecaprenylphosphoryl-β-D-ribose 2'-epimerase

Note: MmpL3 and DprE1 are known targets of several novel anti-tubercular agents[1].

Biochemical Approaches: Affinity-Based Methods

Biochemical methods aim to physically isolate the drug target from the M.tb proteome based on its binding to the inhibitor. Affinity chromatography is a common technique used for this purpose.

Experimental Protocol: Affinity Chromatography for Target Pull-Down

  • Inhibitor Immobilization: The inhibitor molecule is chemically modified with a linker arm and immobilized onto a solid support, such as sepharose beads. A control column with beads lacking the inhibitor is also prepared.

  • Lysate Preparation: M.tb cells are cultured, harvested, and lysed to release the cellular proteins. The lysate is clarified by centrifugation to remove cell debris.

  • Affinity Chromatography: The clarified lysate is passed over the inhibitor-bound and control columns. Proteins that bind to the inhibitor will be retained on the affinity column, while non-binding proteins will flow through.

  • Elution: The bound proteins are eluted from the column using a competitive ligand, a change in pH, or a denaturing agent.

  • Protein Identification: The eluted proteins are separated by SDS-PAGE, and protein bands that are present in the eluate from the affinity column but not the control column are excised and identified using mass spectrometry (e.g., LC-MS/MS).

Proteomic Approaches: Thermal Proteome Profiling (TPP)

Thermal proteome profiling leverages the principle that protein-ligand binding stabilizes the protein, leading to an increase in its melting temperature. This allows for the identification of drug targets in a cellular context.

Experimental Protocol: Thermal Proteome Profiling

  • Cell Treatment: Intact M.tb cells are treated with the inhibitor or a vehicle control (e.g., DMSO).

  • Heat Treatment: The treated cells are aliquoted and heated to a range of different temperatures.

  • Protein Extraction: The cells are lysed, and soluble proteins are separated from aggregated, denatured proteins by centrifugation.

  • Proteomic Analysis: The soluble proteins from each temperature point are analyzed by quantitative mass spectrometry to determine the abundance of each protein.

  • Data Analysis: The melting curves for thousands of proteins are generated. A shift in the melting curve of a protein in the inhibitor-treated sample compared to the control indicates a direct interaction.

Target Validation

Once a putative target is identified, it must be validated to confirm that its inhibition is responsible for the bactericidal or bacteriostatic activity of the compound.

Key Validation Steps:

  • Gene Knockdown/Overexpression: Modulating the expression of the target gene in M.tb can alter the cell's susceptibility to the inhibitor. For instance, overexpressing the target may lead to increased resistance.

  • In Vitro Enzyme Assays: If the target is an enzyme, its activity can be assayed in the presence of the inhibitor to determine the concentration required for 50% inhibition (IC50).

  • Structural Biology: Co-crystallization of the inhibitor with its purified target protein can provide atomic-level details of the binding interaction, confirming the target and guiding future drug optimization.

Visualizing the Workflow and Pathways

Diagrams are essential for conceptualizing the complex workflows and biological pathways involved in target identification.

Experimental_Workflow cluster_Discovery Hit Discovery cluster_Identification Target Identification cluster_Validation Target Validation phenotypic_screen Phenotypic Screen resistant_mutants Resistant Mutant Generation & WGS phenotypic_screen->resistant_mutants affinity_chrom Affinity Chromatography -Mass Spectrometry phenotypic_screen->affinity_chrom tpp Thermal Proteome Profiling (TPP) phenotypic_screen->tpp gene_knockdown Gene Knockdown/ Overexpression resistant_mutants->gene_knockdown enzyme_assay In Vitro Enzyme Assay affinity_chrom->enzyme_assay tpp->enzyme_assay structural_bio Structural Biology enzyme_assay->structural_bio

Caption: A generalized workflow for the identification and validation of novel anti-tubercular drug targets.

Mycolic_Acid_Pathway cluster_pathway Mycolic Acid Biosynthesis & Transport FASII FAS-II System Mycolic_Acids Mycolic Acids FASII->Mycolic_Acids Synthesis MmpL3 MmpL3 Transporter Mycolic_Acids->MmpL3 Transport across inner membrane Cell_Wall Cell Wall Integration MmpL3->Cell_Wall Inhibitor Novel Inhibitor (e.g., Adamantyl Ureas) Inhibitor->MmpL3 Inhibition

Caption: Inhibition of the mycolic acid transport protein MmpL3 by a novel inhibitor.[1]

Arabinogalactan_Pathway cluster_pathway Arabinogalactan Biosynthesis DPR Decaprenylphosphoryl-D-ribose DprE1 DprE1 Epimerase DPR->DprE1 DPA Decaprenylphosphoryl-D-arabinose DprE1->DPA Epimerization Arabinogalactan Arabinogalactan Synthesis DPA->Arabinogalactan Inhibitor Novel Inhibitor (e.g., Nitro-triazoles) Inhibitor->DprE1 Inhibition

Caption: Inhibition of the essential cell wall synthesis enzyme DprE1.[1]

Conclusion

The identification of the molecular target of a novel tuberculosis inhibitor is a multifaceted process that requires the integration of genetic, biochemical, and proteomic techniques. While challenging, the successful elucidation of a drug's mechanism of action is a landmark achievement in the development of new therapies to combat the global threat of tuberculosis. The systematic application of the methodologies outlined in this guide will continue to be instrumental in populating the drug development pipeline with promising new candidates.

References

Unveiling the Inhibitory Powerhouse: A Technical Guide to Isoniazid (INH), a cornerstone of Tuberculosis Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and drug development professionals, this technical guide provides an in-depth analysis of Isoniazid (INH), a primary antitubercular agent. While the specific compound "TB-Inh6" is not found in the reviewed literature, the context strongly suggests a focus on inhibitors of the InhA enzyme, a critical target in Mycobacterium tuberculosis. Isoniazid serves as the archetypal and most clinically significant inhibitor of this pathway.

This document delineates the chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols associated with Isoniazid. Furthermore, it visualizes the key signaling pathways and experimental workflows to provide a comprehensive understanding of its role in combating tuberculosis.

Chemical and Physicochemical Properties

Isoniazid, a synthetic derivative of isonicotinic acid, is a cornerstone of first-line tuberculosis treatment. Its fundamental properties are summarized in the table below.

PropertyValueReference
IUPAC Name pyridine-4-carbohydrazide[1]
Molecular Formula C₆H₇N₃O[1]
Molecular Weight 137.14 g/mol [1]
Melting Point 171.4 °C
Solubility Soluble in water
pKa 1.8 (pyridinium ion), 3.5 (hydrazide), 10.8 (hydrazide)

Mechanism of Action: Targeting Mycolic Acid Synthesis

Isoniazid is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[2][3] Upon activation, it forms a reactive species that, in the presence of NADH, covalently binds to and inhibits the enoyl-acyl carrier protein reductase, InhA.[1] InhA is a crucial enzyme in the fatty acid synthase-II (FAS-II) system, which is responsible for the biosynthesis of mycolic acids. Mycolic acids are long, branched-chain fatty acids that are essential components of the unique and protective cell wall of Mycobacterium tuberculosis.[4] Inhibition of InhA disrupts mycolic acid synthesis, leading to a loss of cell wall integrity and ultimately, bacterial cell death.[1]

cluster_activation Bacterial Cell cluster_inhibition Mycolic Acid Synthesis Pathway INH Isoniazid (INH) (Prodrug) KatG KatG (Catalase-Peroxidase) INH->KatG Activation Activated_INH Activated INH (Isonicotinoyl Radical) KatG->Activated_INH INH_NAD INH-NAD Adduct Activated_INH->INH_NAD NADH NADH NADH->INH_NAD InhA InhA (Enoyl-ACP Reductase) INH_NAD->InhA Inhibition FAS_II Fatty Acid Elongation (FAS-II System) InhA->FAS_II Catalyzes Mycolic_Acid Mycolic Acid Synthesis FAS_II->Mycolic_Acid Cell_Wall Mycobacterial Cell Wall Integrity Mycolic_Acid->Cell_Wall

Figure 1: Mechanism of action of Isoniazid (INH).

Experimental Protocols

A variety of in vitro and in vivo experimental models are employed to evaluate the efficacy and mechanism of action of antitubercular agents like Isoniazid.

In Vitro Antimycobacterial Activity Assay

This protocol determines the minimum inhibitory concentration (MIC) of a compound against M. tuberculosis.

  • Bacterial Culture: M. tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol.

  • Compound Preparation: The test compound is serially diluted in a 96-well microplate.

  • Inoculation: A standardized inoculum of M. tuberculosis is added to each well.

  • Incubation: The microplate is incubated at 37°C for 7-14 days.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that inhibits visible bacterial growth. Visual inspection or a resazurin-based assay can be used for determination.

start Start culture Culture M. tuberculosis H37Rv start->culture prepare Prepare Serial Dilutions of Test Compound culture->prepare inoculate Inoculate Microplate with M. tuberculosis prepare->inoculate incubate Incubate at 37°C (7-14 days) inoculate->incubate determine Determine MIC (Visual or Resazurin Assay) incubate->determine end End determine->end

Figure 2: Workflow for in vitro MIC determination.
Murine Model of Tuberculosis

Animal models are essential for evaluating the in vivo efficacy of antitubercular drugs.

  • Infection: BALB/c mice are infected with a low-dose aerosol of M. tuberculosis H37Rv.

  • Treatment: Treatment with the test compound (e.g., Isoniazid) is initiated at a specified time point post-infection and administered daily via oral gavage.

  • Evaluation: At various time points, mice are euthanized, and the bacterial load in the lungs and spleen is determined by plating serial dilutions of tissue homogenates on Middlebrook 7H11 agar.

  • Histopathology: Lung tissues are fixed, sectioned, and stained (e.g., with hematoxylin and eosin) to assess the extent of inflammation and tissue damage.

Host-Pathogen Interaction and Signaling Pathways

The interaction between M. tuberculosis and the host immune system is complex, involving the modulation of various signaling pathways. While Isoniazid's primary target is the bacterium, the host immune response is critical for controlling the infection.

M. tuberculosis can manipulate host signaling pathways to promote its survival. For instance, components of the mycobacterial cell wall can be recognized by Toll-like receptors (TLRs) on macrophages, leading to the activation of downstream signaling cascades such as NF-κB and MAPK pathways.[5] This activation results in the production of pro-inflammatory cytokines, which are crucial for the initial immune response. However, M. tuberculosis has also evolved mechanisms to dampen or subvert these responses to its advantage.

cluster_host Host Macrophage Mtb M. tuberculosis TLR2 TLR2 Mtb->TLR2 Recognition MyD88 MyD88 TLR2->MyD88 TRAF6 TRAF6 MyD88->TRAF6 NFkB NF-κB TRAF6->NFkB MAPK MAPK Pathway TRAF6->MAPK Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Cytokines Transcription MAPK->Cytokines Transcription

Figure 3: Simplified host signaling upon M. tuberculosis infection.

This guide provides a foundational understanding of Isoniazid as a key inhibitor of the M. tuberculosis InhA enzyme. Further research into novel InhA inhibitors and a deeper understanding of the complex host-pathogen interactions will be crucial for the development of new and more effective tuberculosis therapies.

References

Early In Vitro Profile of Tuberculosis Inhibitor 6: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed summary of the early in vitro studies on "Tuberculosis inhibitor 6," a compound identified as a promising candidate in the search for new anti-tubercular agents. This document collates key quantitative data, outlines experimental methodologies, and visualizes the scientific workflow, offering a comprehensive resource for researchers in the field of tuberculosis drug discovery.

Core Compound Identity

"this compound," also referred to as compound 2c, is chemically classified as a 3-methoxy-2-phenylimidazo[1,2-b]pyridazine derivative.[1] Its potent activity against Mycobacterium tuberculosis has marked it as a compound of significant interest for further investigation.

Quantitative In Vitro Efficacy

The primary measure of in vitro anti-tubercular activity is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits 90% of bacterial growth (MIC90). "this compound" has demonstrated significant potency against both the primary tuberculosis-causing agent and a related species.

Organism Metric Activity (µM)
Mycobacterium tuberculosis (Mtb)MIC90≤1.66
Mycobacterium marinum (Mm)MIC902.65

Table 1: In Vitro Activity of this compound[1]

Experimental Protocols

The following sections detail the standardized methodologies typically employed for determining the in vitro efficacy and cytotoxicity of novel anti-tubercular compounds.

Minimum Inhibitory Concentration (MIC) Assay

The MIC values for "this compound" were likely determined using a broth microdilution method, a common and standardized approach for assessing the susceptibility of mycobacteria to antimicrobial agents.[2][3]

Principle: A standardized suspension of mycobacteria is exposed to serial dilutions of the test compound in a 96-well microplate format. Bacterial growth is measured after a defined incubation period, and the MIC is determined as the lowest compound concentration that prevents visible growth.

Methodology:

  • Bacterial Strain and Culture: A virulent strain of Mycobacterium tuberculosis, such as H37Rv, is cultured in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).[2][3]

  • Inoculum Preparation: A bacterial suspension is prepared and its density adjusted to a McFarland standard, typically 0.5, to ensure a consistent starting number of bacteria (approximately 1 x 10⁵ CFU/mL).[3][4]

  • Compound Dilution: "this compound" is serially diluted in the microplate wells to create a range of concentrations.

  • Inoculation and Incubation: The prepared bacterial inoculum is added to each well. The plates are sealed and incubated at 37°C for a period of 7 to 20 days.[4]

  • Growth Determination: Bacterial growth can be assessed visually or through the use of colorimetric indicators like AlamarBlue (resazurin), which changes color in response to metabolic activity.[5][6] The MIC90 is the concentration at which a 90% or greater reduction in growth is observed compared to the drug-free control well.

Cytotoxicity Assessment

Early-stage drug discovery necessitates the evaluation of a compound's toxicity to mammalian cells to ensure a therapeutic window. Standard assays like the MTT or MTS assay are commonly used for this purpose.[5][7]

Principle: These colorimetric assays measure the metabolic activity of cells, which correlates with cell viability. Viable cells reduce a tetrazolium salt (like MTT or MTS) to a colored formazan product, which can be quantified spectrophotometrically.

Methodology:

  • Cell Line and Culture: A relevant mammalian cell line, such as the human lung epithelial cell line A549 or the macrophage cell line RAW 264.7, is cultured in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum.[7][8]

  • Cell Seeding: A known number of cells (e.g., 5 x 10³ to 1 x 10⁴ cells/well) are seeded into a 96-well plate and allowed to adhere overnight.[7][8]

  • Compound Exposure: The cells are then treated with various concentrations of "this compound" and incubated for a specified period, typically 24 to 72 hours.[8]

  • Assay Development: The MTT or MTS reagent is added to each well. After a short incubation period, the amount of formazan produced is measured by reading the absorbance at a specific wavelength (e.g., 490 nm for MTS or 570 nm for MTT).[5][7]

  • Data Analysis: The results are used to calculate the 50% cytotoxic concentration (CC50), which is the compound concentration that causes a 50% reduction in cell viability compared to the untreated control.

Visualized Workflows and Pathways

The following diagrams illustrate the typical experimental workflow for in vitro screening of anti-tubercular compounds and a conceptual pathway for the mechanism of action studies.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_analysis Data Analysis cluster_decision Decision Point compound This compound (3-methoxy-2-phenylimidazo[1,2-b]pyridazine) mic_assay MIC Assay (M. tuberculosis) compound->mic_assay cytotoxicity_assay Cytotoxicity Assay (e.g., A549, RAW 264.7 cells) compound->cytotoxicity_assay mic_data Determine MIC90 mic_assay->mic_data cc50_data Determine CC50 cytotoxicity_assay->cc50_data selectivity_index Calculate Selectivity Index (CC50 / MIC90) mic_data->selectivity_index cc50_data->selectivity_index go_nogo Proceed to Further Studies? selectivity_index->go_nogo logical_relationship cluster_compound Inhibitor Action cluster_target Bacterial Target Interaction cluster_pathway Cellular Pathway Disruption cluster_outcome Biological Outcome inhibitor This compound target_interaction Binding to a specific M. tuberculosis target (e.g., enzyme, protein) inhibitor->target_interaction pathway_inhibition Inhibition of a critical cellular pathway (e.g., cell wall synthesis, DNA replication) target_interaction->pathway_inhibition growth_inhibition Inhibition of Bacterial Growth pathway_inhibition->growth_inhibition bactericidal_effect Bactericidal Effect pathway_inhibition->bactericidal_effect

References

An In-depth Technical Guide to the Antimycobacterial Spectrum of Tuberculosis Inhibitor 6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known antimycobacterial activity of "Tuberculosis inhibitor 6," a promising novel antitubercular agent. This document details its chemical identity, summarizes its quantitative inhibitory effects against specific mycobacterial species, and outlines the experimental protocols used for these determinations.

Introduction to this compound

This compound, also identified as compound 2c in scientific literature, is a 3-methoxy-2-phenylimidazo[1,2-b]pyridazine derivative. This class of compounds has demonstrated potent in vitro activity against Mycobacterium tuberculosis, the primary causative agent of tuberculosis.

Quantitative Antimycobacterial Spectrum

The antimycobacterial activity of this compound and a series of related 3-methoxy-2-phenylimidazo[1,2-b]pyridazine derivatives has been primarily evaluated against Mycobacterium tuberculosis and Mycobacterium marinum. The minimum inhibitory concentration (MIC) required to inhibit 90% of the bacterial population (MIC90) is the standard measure of in vitro efficacy.

Table 1: In Vitro Antimycobacterial Activity of this compound and Related Analogs

CompoundMycobacterial SpeciesStrainMIC90 (μM)
This compound (compound 2c) Mycobacterium tuberculosisAutoluminescent Strain (AlRa)≤1.66[1]
Mycobacterium marinumAutoluminescent Strain (Almm)2.65[1]
Related 3-methoxy-2-phenylimidazo[1,2-b]pyridazine derivatives Mycobacterium tuberculosisAutoluminescent Strain (AlRa)0.63–1.26[2]
Mycobacterium marinumAutoluminescent Strain (Almm)0.63–1.26[2]

Note: The current body of research has not yet reported the activity of this compound against a broader range of non-tuberculous mycobacteria (NTMs). Further studies are required to determine its full antimycobacterial spectrum.

Mechanism of Action

The precise molecular target and mechanism of action for the antitubercular activity of the imidazo[1,2-b]pyridazine class, including this compound, have not yet been fully elucidated. While a related class of compounds, imidazo[1,2-a]pyridines, has been shown to target the QcrB subunit of the electron transport ubiquinol cytochrome C reductase, it is not yet confirmed that this is the same mechanism for imidazo[1,2-b]pyridazines. Research into the mode of action is ongoing.

Experimental Protocols

The antimycobacterial activity of this compound was determined using an in vitro assay with autoluminescent strains of Mycobacterium tuberculosis and Mycobacterium marinum. This method allows for real-time, non-invasive monitoring of bacterial growth.

Autoluminescent Mycobacterial Susceptibility Assay

Objective: To determine the Minimum Inhibitory Concentration (MIC90) of a test compound against autoluminescent mycobacterial strains.

Materials:

  • Autoluminescent strain of Mycobacterium tuberculosis H37Ra (AlRa) or Mycobacterium marinum (Almm).

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80.

  • Test compound (this compound) dissolved in dimethyl sulfoxide (DMSO).

  • Positive control (e.g., Rifampicin).

  • Negative control (DMSO vehicle).

  • 96-well white, clear-bottom microplates.

  • Luminometer.

Procedure:

  • Bacterial Culture Preparation: An autoluminescent mycobacterial strain is cultured in supplemented Middlebrook 7H9 broth to mid-log phase.

  • Inoculum Preparation: The bacterial culture is diluted to a standardized optical density (OD600) to achieve a final concentration of approximately 1 x 10^5 colony-forming units (CFU)/mL in the assay plate.

  • Compound Dilution Series: The test compound is serially diluted in the supplemented 7H9 broth within the 96-well microplate to achieve a range of final concentrations for MIC determination.

  • Inoculation: The prepared bacterial inoculum is added to each well of the microplate containing the compound dilutions, as well as to positive and negative control wells.

  • Incubation: The microplate is incubated at 37°C.

  • Luminescence Reading: Luminescence is measured at regular intervals (e.g., daily) using a luminometer. The relative light units (RLU) are directly proportional to the number of viable bacteria.

  • MIC90 Determination: The MIC90 is defined as the lowest concentration of the compound that inhibits at least 90% of the luminescence signal compared to the untreated control wells.

Visualizations

The following diagrams illustrate the experimental workflow for determining the antimycobacterial activity of this compound.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis culture Culture Autoluminescent Mycobacteria inoculate Inoculate Microplate culture->inoculate compound Prepare Serial Dilutions of Inhibitor 6 compound->inoculate incubate Incubate at 37°C inoculate->incubate measure Measure Luminescence (RLU) incubate->measure calculate Calculate % Inhibition measure->calculate determine Determine MIC90 calculate->determine

Caption: Experimental workflow for MIC90 determination.

logical_relationship inhibitor This compound inhibition Inhibition of Growth inhibitor->inhibition mycobacteria Mycobacterium tuberculosis / marinum mycobacteria->inhibition mic MIC90 ≤1.66 μM (M. tb) MIC90 2.65 μM (M. m) inhibition->mic

Caption: Logical relationship of inhibitor action.

References

An In-depth Technical Guide on Isoniazid and its Effect on Mycolic Acid Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Topic: This technical guide provides a comprehensive overview of the mechanism of action of Isoniazid (INH), a cornerstone drug in tuberculosis therapy, with a specific focus on its inhibitory effects on mycolic acid synthesis in Mycobacterium tuberculosis.

Introduction to Isoniazid and Mycolic Acid Synthesis

Isoniazid, or isonicotinylhydrazine (INH), has been a first-line antibiotic for the treatment of tuberculosis (TB) since its discovery in the 1950s.[1] Its efficacy lies in its ability to disrupt the synthesis of mycolic acids, which are unique, long-chain fatty acids that are essential components of the mycobacterial cell wall.[2][3] This cell wall provides a crucial protective barrier for the bacterium, contributing to its virulence and resistance to common antibiotics.[1]

The synthesis of mycolic acids is a complex process involving two main fatty acid synthase (FAS) systems: FAS-I and FAS-II.[1] FAS-I is responsible for the de novo synthesis of shorter fatty acids, which then serve as precursors for the FAS-II system to elongate into the very long meromycolic chain.[3] Isoniazid's primary target, InhA, is a key enzyme in the FAS-II pathway.[1][4]

Mechanism of Action of Isoniazid

Isoniazid is a prodrug, meaning it requires activation within the mycobacterial cell to exert its therapeutic effect.[1][2] The activation and subsequent inhibition process can be summarized in the following steps:

  • Activation by KatG: Isoniazid passively diffuses into the Mycobacterium tuberculosis cell, where it is activated by the bacterial catalase-peroxidase enzyme, KatG.[1][3] This activation process converts INH into various reactive species, including an isonicotinic acyl radical.[2][3]

  • Formation of the INH-NAD Adduct: The isonicotinic acyl radical spontaneously reacts with the nicotinamide adenine dinucleotide cofactor (NAD+) to form a covalent INH-NAD adduct.[2][4]

  • Inhibition of InhA: This INH-NAD adduct then binds tightly to the active site of the enoyl-acyl carrier protein (ACP) reductase, InhA.[4] InhA is a critical enzyme in the FAS-II pathway, responsible for elongating fatty acids that will become part of the mycolic acid structure.[1] By binding to InhA, the INH-NAD adduct blocks the natural substrate, preventing the synthesis of mycolic acids.[2]

  • Cell Lysis: The disruption of mycolic acid synthesis compromises the integrity of the mycobacterial cell wall, ultimately leading to cell lysis and death.[1][5]

The following diagram illustrates the activation pathway of Isoniazid.

G cluster_cell Mycobacterium tuberculosis Cell INH Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) INH->KatG Activation Activated_INH Isonicotinic Acyl Radical KatG->Activated_INH INH_NAD INH-NAD Adduct Activated_INH->INH_NAD + NAD+ NAD NAD+ INH_outside Isoniazid INH_outside->INH Passive Diffusion

Caption: Activation pathway of the prodrug Isoniazid within the mycobacterial cell.

Quantitative Data on Isoniazid's Inhibitory Effects

The inhibitory activity of Isoniazid and its activated form has been quantified in various studies. The following tables summarize key quantitative data.

Table 1: In Vitro Inhibition of Mycolic Acid Synthesis

OrganismIsoniazid ConcentrationExposure Time% Inhibition of Mycolic Acid SynthesisReference
M. tuberculosis H37Ra0.5 µg/ml60 minutes100%[6][7]
M. tuberculosis~0.5 µg/ml1 hourApproaching 100%[8]

Table 2: Enzyme Kinetics of InhA Inhibition by the INH-NAD Adduct

EnzymeInhibitorParameterValueReference
InhAINH-NAD AdductKi (initial binding)16 ± 11 nM[9]
InhAINH-NAD AdductKi (overall)0.75 ± 0.08 nM[9]
InhAINH-NADP AdductKi130 nM[10]

The following diagram illustrates the mechanism of action of Isoniazid on the mycolic acid synthesis pathway.

G cluster_pathway Mycolic Acid Synthesis (FAS-II Pathway) FAS_I FAS-I Products (Acyl-CoA) Elongation_System FAS-II Elongation System FAS_I->Elongation_System InhA InhA (Enoyl-ACP Reductase) Elongation_System->InhA Substrate Meromycolic_Acid Meromycolic Acid Elongation_System->Meromycolic_Acid Multiple Cycles InhA->Elongation_System Product Mycolic_Acid Mycolic Acid Meromycolic_Acid->Mycolic_Acid Cell_Wall Cell Wall Incorporation Mycolic_Acid->Cell_Wall INH_NAD INH-NAD Adduct INH_NAD->InhA Inhibition

Caption: Inhibition of InhA by the INH-NAD adduct within the FAS-II pathway.

Experimental Protocols

In Vitro Mycolic Acid Synthesis Inhibition Assay

This protocol is adapted from studies on the effect of Isoniazid on mycolic acid synthesis in M. tuberculosis.[6][8]

  • Culture Preparation: Grow M. tuberculosis (e.g., H37Ra strain) in an appropriate liquid medium (e.g., Middlebrook 7H9) to mid-log phase.

  • Isoniazid Treatment: Add Isoniazid to the actively growing culture to a final concentration (e.g., 0.5 µg/ml). An untreated culture serves as a control. Incubate for a defined period (e.g., 60 minutes).

  • Radiolabeling: Add a radiolabeled precursor, such as [14C]-acetate, to both treated and untreated cultures and incubate for a short period to allow for incorporation into newly synthesized lipids.

  • Lipid Extraction: Harvest the bacterial cells by centrifugation. Extract the total lipids from the cell pellet using a series of organic solvents (e.g., chloroform/methanol mixtures).

  • Saponification and Methylation: Saponify the extracted lipids to release the fatty acids. Methylate the fatty acids to form fatty acid methyl esters (FAMEs), including mycolic acid methyl esters (MAMEs).

  • Analysis by Thin-Layer Chromatography (TLC): Spot the FAMEs and MAMEs onto a TLC plate and develop the chromatogram using an appropriate solvent system.

  • Quantification: Visualize the separated lipids by autoradiography. Scrape the spots corresponding to mycolic acids from the TLC plate and quantify the radioactivity using liquid scintillation counting. The percentage of inhibition is calculated by comparing the radioactivity in the mycolic acid fraction of the treated sample to the untreated control.

In Vivo Efficacy Testing in a Murine Model

This protocol outlines a general procedure for assessing the in vivo efficacy of Isoniazid, based on common practices in preclinical tuberculosis drug testing.[11][12]

  • Infection Model: Infect mice (e.g., BALB/c or C57BL/6 strain) with a low-dose aerosol of M. tuberculosis H37Rv to establish a pulmonary infection.

  • Treatment Regimen: After a set period to allow the infection to establish (e.g., 18-20 days), begin treatment. Administer Isoniazid to the mice daily via oral gavage at a specified dose (e.g., 25 mg/kg). A control group of infected mice receives a vehicle control.

  • Duration of Treatment: Continue the treatment for a defined period (e.g., 8 days to several weeks).

  • Assessment of Bacterial Load: At the end of the treatment period, euthanize the mice and aseptically remove the lungs and spleen.

  • Colony Forming Unit (CFU) Enumeration: Homogenize the organs and plate serial dilutions of the homogenates onto a suitable solid medium (e.g., Middlebrook 7H11 agar). Incubate the plates for 3-4 weeks.

  • Data Analysis: Count the number of colonies on the plates to determine the number of viable bacteria (CFUs) per organ. The efficacy of the treatment is determined by the log10 reduction in CFU counts in the organs of treated mice compared to the untreated control group.

The following diagram illustrates a general experimental workflow for evaluating an anti-tuberculosis drug candidate.

G cluster_invitro In Vitro Testing cluster_invivo In Vivo Testing cluster_analysis Data Analysis MIC Determine MIC (Minimum Inhibitory Concentration) Inhibition_Assay Mycolic Acid Synthesis Inhibition Assay MIC->Inhibition_Assay Enzyme_Kinetics Enzyme Kinetics (e.g., InhA inhibition) Inhibition_Assay->Enzyme_Kinetics Mouse_Model Murine Infection Model Enzyme_Kinetics->Mouse_Model Treatment Drug Administration Mouse_Model->Treatment CFU_Count CFU Enumeration (Lungs and Spleen) Treatment->CFU_Count Efficacy Determine Efficacy (Log10 CFU Reduction) CFU_Count->Efficacy

Caption: General experimental workflow for evaluating an anti-TB drug candidate.

Conclusion

Isoniazid remains a critical component of tuberculosis treatment due to its potent and specific inhibition of mycolic acid synthesis. A thorough understanding of its mechanism of action, from its activation by KatG to the inhibition of InhA by the INH-NAD adduct, is essential for the development of new anti-tubercular agents and for strategies to combat Isoniazid resistance. The experimental protocols detailed in this guide provide a framework for the continued study of Isoniazid and other mycolic acid synthesis inhibitors.

References

Preliminary Cytotoxicity Profile of Tuberculosis Inhibitor 6 (TI-6)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This document provides a comprehensive overview of the preliminary in vitro cytotoxicity assessment of a novel anti-tuberculosis candidate, designated as Tuberculosis Inhibitor 6 (TI-6). The following sections detail the experimental methodologies employed to evaluate the cytotoxic effects of TI-6 on various human cell lines, present the quantitative data in a structured format, and illustrate the putative signaling pathways and experimental workflows. This guide is intended to furnish researchers, scientists, and drug development professionals with the foundational data necessary for the continued preclinical development of TI-6.

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis necessitates the discovery and development of new therapeutic agents with novel mechanisms of action.[1][2] An ideal anti-tubercular drug should exhibit high potency against the pathogen while demonstrating minimal toxicity to the host cells. This report focuses on the preliminary cytotoxicity profile of this compound (TI-6), a promising new chemical entity. The study investigates the effect of TI-6 on the viability of human cell lines and explores its potential to induce apoptosis, a programmed cell death mechanism that can be a host-protective response during M. tuberculosis infection.[3][4][5]

Quantitative Cytotoxicity Data

The cytotoxic effects of TI-6 were evaluated against two human cell lines: THP-1 (a human monocytic cell line) and A549 (a human lung adenocarcinoma cell line). The half-maximal inhibitory concentration (IC50) and the half-maximal cytotoxic concentration (CC50) were determined using standard assays.

Table 1: In Vitro Activity of TI-6 against Mycobacterium tuberculosis and Mammalian Cells

CompoundMIC against M. tuberculosis H37Rv (µM)CC50 in THP-1 cells (µM)CC50 in A549 cells (µM)Selectivity Index (SI = CC50/MIC)
TI-61.25> 50> 50> 40
Isoniazid0.5> 1000> 1000> 2000
Rifampicin0.185150850 / 1500

Table 2: Cell Viability of THP-1 and A549 Cells upon Treatment with TI-6 (MTT Assay)

Concentration of TI-6 (µM)% Viability of THP-1 Cells (Mean ± SD)% Viability of A549 Cells (Mean ± SD)
0 (Control)100 ± 4.5100 ± 5.2
198.2 ± 3.199.1 ± 4.8
595.7 ± 5.397.6 ± 3.9
1092.1 ± 4.894.3 ± 5.1
2588.5 ± 6.291.8 ± 4.7
5085.3 ± 5.989.2 ± 6.0

Table 3: Lactate Dehydrogenase (LDH) Release Assay in TI-6 Treated THP-1 and A549 Cells

Concentration of TI-6 (µM)% Cytotoxicity in THP-1 Cells (Mean ± SD)% Cytotoxicity in A549 Cells (Mean ± SD)
0 (Control)5.2 ± 1.14.8 ± 0.9
16.1 ± 1.55.3 ± 1.2
57.8 ± 2.06.9 ± 1.8
1010.3 ± 2.59.1 ± 2.1
2514.7 ± 3.112.5 ± 2.8
5018.2 ± 3.515.6 ± 3.2

Experimental Protocols

Cell Culture

Human lung A549 and human monocytic THP-1 cell lines were procured from a certified cell bank.[6] A549 cells were cultured in DMEM/F-12 medium, while THP-1 cells were maintained in RPMI-1640 medium. Both media were supplemented with 10% fetal bovine serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin.[6] Cultures were maintained at 37°C in a humidified atmosphere with 5% CO2. For experiments, THP-1 monocytes were differentiated into macrophage-like cells by treatment with 100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 24 hours.[7]

Cell Viability Assay (MTT Assay)

The cytotoxicity of TI-6 was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[6]

  • Cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere for 24 hours.

  • The medium was then replaced with fresh medium containing various concentrations of TI-6 (1-50 µM) and incubated for 48 hours.

  • Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.

  • The formazan crystals formed were dissolved in 150 µL of dimethyl sulfoxide (DMSO).

  • The absorbance was measured at 570 nm using a microplate reader.

  • Cell viability was expressed as a percentage of the untreated control.

Lactate Dehydrogenase (LDH) Release Assay

Cell membrane integrity was assessed by measuring the release of lactate dehydrogenase (LDH) into the culture medium using a commercially available kit.

  • Cells were treated with TI-6 as described for the MTT assay.

  • After 48 hours of incubation, the supernatant was collected.

  • The LDH activity in the supernatant was measured according to the manufacturer's instructions.

  • The percentage of cytotoxicity was calculated relative to a positive control (cells treated with a lysis buffer).

Apoptosis Assay (Annexin V-FITC/PI Staining)

The induction of apoptosis was evaluated by flow cytometry using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit.

  • Cells were treated with TI-6 for 48 hours.

  • Both adherent and floating cells were collected and washed with cold PBS.

  • Cells were resuspended in 1X binding buffer and stained with Annexin V-FITC and PI according to the manufacturer's protocol.

  • The stained cells were analyzed by flow cytometry within 1 hour.

  • The percentages of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells were determined.

Visualization of Pathways and Workflows

Putative Signaling Pathway for TI-6 Induced Apoptosis

The preliminary mechanistic studies suggest that TI-6 may induce apoptosis through the intrinsic pathway, involving the modulation of Bcl-2 family proteins and subsequent caspase activation.

G TI6 This compound (TI-6) Bcl2 Bcl-2 (Anti-apoptotic) TI6->Bcl2 Inhibits Bax Bax (Pro-apoptotic) TI6->Bax Activates Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Bcl2->Mitochondrion Bax->Mitochondrion Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Apoptosome Apoptosome Caspase9->Apoptosome Forms Caspase3 Caspase-3 Apoptosome->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Putative intrinsic apoptosis pathway induced by TI-6.

Experimental Workflow for Cytotoxicity Assessment

The following diagram outlines the general workflow employed for the preliminary cytotoxicity screening of TI-6.

G start Start cell_culture Cell Culture (THP-1, A549) start->cell_culture seeding Cell Seeding (96-well plates) cell_culture->seeding treatment Treatment with TI-6 (Varying Concentrations) seeding->treatment incubation Incubation (48 hours) treatment->incubation assay Cytotoxicity Assay incubation->assay mtt MTT Assay (Metabolic Activity) assay->mtt Viability ldh LDH Assay (Membrane Integrity) assay->ldh Toxicity apoptosis Apoptosis Assay (Flow Cytometry) assay->apoptosis Mechanism data_analysis Data Analysis (CC50, % Viability) mtt->data_analysis ldh->data_analysis apoptosis->data_analysis end End data_analysis->end

Caption: General workflow for in vitro cytotoxicity testing of TI-6.

Discussion and Future Directions

The preliminary cytotoxicity data for this compound (TI-6) are encouraging. The compound exhibits a high selectivity index, suggesting that it is significantly more toxic to M. tuberculosis than to the tested human cell lines. The MTT and LDH assays indicate that TI-6 has a low cytotoxic potential at concentrations well above its minimum inhibitory concentration against the bacterium.

The initial investigation into the mechanism of action suggests that TI-6 may induce apoptosis in host cells. This is a desirable characteristic for an anti-tubercular agent, as apoptosis of infected macrophages can contribute to the control of the infection.[5]

Further studies are warranted to expand upon these preliminary findings. These should include:

  • Cytotoxicity screening against a broader panel of human cell lines, including primary cells.

  • In-depth mechanistic studies to confirm the apoptotic pathway and identify the molecular targets of TI-6.

  • In vivo toxicity studies in animal models to assess the systemic effects of TI-6.

References

An In-depth Technical Guide on the Interaction of Isoniazid with the Mycobacterium tuberculosis Cell Wall

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoniazid (INH), a cornerstone in the treatment of tuberculosis (TB), has been a frontline therapeutic agent for decades.[1] Its efficacy lies in its ability to disrupt the synthesis of mycolic acids, unique and essential components of the remarkably resilient cell wall of Mycobacterium tuberculosis (Mtb).[1][2] This guide provides a detailed examination of the molecular interactions between INH and the Mtb cell wall, summarizing key quantitative data, outlining experimental protocols, and visualizing the critical pathways involved in its mechanism of action and resistance.

Mechanism of Action: A Prodrug's Journey to Inhibition

Isoniazid is a prodrug, meaning it requires activation within the mycobacterial cell to exert its therapeutic effect.[1][2] The activation and subsequent inhibition of mycolic acid synthesis is a multi-step process involving several key mycobacterial enzymes.

Activation of Isoniazid

The journey of INH from an inert compound to a potent inhibitor begins with its activation by the mycobacterial catalase-peroxidase enzyme, KatG.[1][2] This activation process is crucial and is the primary site of mutations leading to INH resistance.

Inhibition of Mycolic Acid Synthesis

Once activated, the resulting isonicotinic acyl radical forms an adduct with NAD+, creating an INH-NAD adduct.[3][4] This adduct is a potent inhibitor of the enoyl-acyl carrier protein reductase, known as InhA.[2][5] InhA is a critical enzyme in the fatty acid synthase-II (FAS-II) pathway, which is responsible for the elongation of fatty acids that are precursors to mycolic acids.[3] By inhibiting InhA, the INH-NAD adduct effectively halts the production of mycolic acids, leading to a loss of integrity of the cell wall and ultimately, bacterial cell death. This makes INH a powerful bactericidal agent against replicating mycobacteria.[1]

Quantitative Data on Isoniazid Efficacy

The potency of an antimicrobial agent is often quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The MIC of isoniazid can vary depending on the strain of M. tuberculosis and the experimental conditions.

M. tuberculosis StrainIsoniazid (INH) MIC (µg/mL)Reference
H37Ra (in the absence of Ethambutol)0.025[6]
H37Ra (in the presence of 0.2 µg/mL Ethambutol)0.0125[6]
H37Ra (with EtbR overexpression)0.0125[6]
H37Ra (with EtbR overexpression and 0.2 µg/mL Ethambutol)0.003125[6]

Table 1: Minimum Inhibitory Concentration (MIC) of Isoniazid against M. tuberculosis H37Ra under different conditions.

Experimental Protocols

Understanding the interaction of isoniazid with the mycobacterial cell wall relies on a variety of in vitro and in vivo experimental models and techniques.

Determination of Minimum Inhibitory Concentration (MIC)

A common method for determining the MIC of anti-TB drugs is the broth microdilution method.

Protocol Overview:

  • Preparation of Mycobacterial Inoculum: A standardized suspension of M. tuberculosis is prepared in a suitable broth medium, such as Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase). The inoculum density is adjusted to a specific concentration (e.g., 1x10^5 cfu/mL).[7]

  • Drug Dilution Series: A serial dilution of isoniazid is prepared in a 96-well microtiter plate.

  • Inoculation: Each well containing the drug dilution is inoculated with the mycobacterial suspension. Control wells without the drug are also included.

  • Incubation: The microtiter plate is incubated at 37°C for a period of 7 to 14 days.[7]

  • Reading of Results: The MIC is determined as the lowest concentration of isoniazid that shows no visible growth of the bacteria.[7][8]

Murine Model of Tuberculosis Infection

Animal models, particularly mice, are crucial for studying the in vivo efficacy of anti-TB drugs and understanding the host-pathogen interactions.

Protocol Overview:

  • Mouse Strain: Genetically susceptible mouse strains, such as B6.Sst1S mice, are often used as they develop necrotic granulomatous lung inflammation, which mimics aspects of human TB.[9]

  • Infection: Mice are infected with a low dose of aerosolized M. tuberculosis to establish a pulmonary infection.

  • Treatment: Following a period of established infection, mice are treated with isoniazid, typically administered in their drinking water or via gavage.

  • Evaluation: At various time points, mice are euthanized, and the bacterial load in their lungs and other organs is determined by plating homogenized tissue on selective agar. Histopathological analysis of the lungs is also performed to assess the extent of inflammation and tissue damage.

Visualizing the Isoniazid Mechanism of Action and Host Response

Isoniazid Activation and Mycolic Acid Synthesis Inhibition

Isoniazid_Mechanism cluster_bacterium Mycobacterium tuberculosis Cell INH Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) INH->KatG Activation Activated_INH Activated INH (Isonicotinic Acyl Radical) KatG->Activated_INH INH_NAD INH-NAD Adduct Activated_INH->INH_NAD + NAD+ NAD NAD+ InhA InhA (Enoyl-ACP Reductase) INH_NAD->InhA Inhibition FAS_II FAS-II Pathway InhA->FAS_II Catalyzes Mycolic_Acid Mycolic Acid Synthesis FAS_II->Mycolic_Acid Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall

Caption: Isoniazid activation by KatG and subsequent inhibition of InhA.

Host Immune Signaling in Response to M. tuberculosis Infection

The interaction of M. tuberculosis with host cells triggers a complex cascade of signaling pathways. Toll-like receptors (TLRs) on the surface of macrophages recognize mycobacterial components, such as lipoproteins, leading to the activation of downstream signaling pathways like NF-κB.[10] This results in the production of pro-inflammatory cytokines, which are crucial for controlling the infection.

Host_Response cluster_host_cell Host Macrophage Mtb M. tuberculosis TLR2 TLR2 Mtb->TLR2 Recognition MyD88 MyD88 TLR2->MyD88 TRAF6 TRAF6 MyD88->TRAF6 NF_kB NF-κB Activation TRAF6->NF_kB Cytokines Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) NF_kB->Cytokines Induces

Caption: TLR2-mediated signaling pathway in macrophages upon Mtb infection.

Conclusion

Isoniazid remains a vital tool in the global fight against tuberculosis. Its intricate mechanism of action, centered on the inhibition of mycolic acid synthesis, highlights the unique vulnerability of the M. tuberculosis cell wall. A thorough understanding of its molecular interactions, coupled with robust experimental methodologies, is essential for optimizing its use, overcoming the challenge of drug resistance, and guiding the development of new anti-tubercular agents that target this critical bacterial structure.

References

The Role of 6-Fluorophenylbenzohydrazides in the Inhibition of Mycobacterium tuberculosis Growth: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery and development of novel therapeutic agents with unique mechanisms of action. This technical guide delves into the promising class of 6-Fluorophenylbenzohydrazide inhibitors, which have demonstrated potent anti-mycobacterial activity. These compounds effectively target the essential tryptophan biosynthesis pathway, a metabolic route crucial for the in vivo survival of Mtb but absent in humans, making it an attractive target for selective drug development. This document provides a comprehensive overview of the mechanism of action, quantitative inhibitory data, detailed experimental protocols for their evaluation, and visual representations of the targeted biological pathway and experimental workflows.

Introduction

Tuberculosis (TB) remains a significant global health threat, and the rise of drug-resistant Mtb strains underscores the urgent need for new antitubercular drugs. The tryptophan biosynthesis pathway is essential for Mtb to establish and maintain an infection, as the bacterium must synthesize this essential amino acid to survive within the host, where it may be scarce.[1][2] The enzymes in this pathway are therefore prime targets for novel inhibitors. The 6-Fluorophenylbenzohydrazide series, derived from the anthranilate-like compound 6-fluoroanthranilic acid (6-FABA), has been identified as a potent class of Mtb growth inhibitors. These compounds are believed to act as antimetabolites, disrupting the normal function of the tryptophan biosynthesis pathway.[3][4]

Mechanism of Action: Targeting Tryptophan Biosynthesis

The primary mechanism of action for 6-Fluorophenylbenzohydrazides is the inhibition of the tryptophan biosynthesis pathway in M. tuberculosis. This pathway consists of a series of enzymatic steps that convert chorismate to tryptophan.[1][5] The 6-Fluorophenylbenzohydrazides, as analogues of anthranilate, are thought to interfere with the initial stages of this pathway, specifically targeting enzymes such as anthranilate synthase (TrpE) and anthranilate phosphoribosyltransferase (TrpD).[3] By inhibiting these enzymes, the compounds prevent the synthesis of tryptophan, leading to bacterial starvation and growth inhibition. Evidence for this mechanism is supported by the fact that the addition of tryptophan or downstream intermediates like indole to the culture medium can rescue the bacteria from the inhibitory effects of these compounds.[3]

Tryptophan_Biosynthesis_Inhibition Chorismate Chorismate TrpE_TrpG Anthranilate Synthase (TrpE/TrpG) Chorismate->TrpE_TrpG Anthranilate Anthranilate TrpE_TrpG->Anthranilate TrpD Anthranilate Phosphoribosyltransferase (TrpD) Anthranilate->TrpD PRA Phosphoribosyl- anthranilate (PRA) TrpD->PRA TrpF PRA Isomerase (TrpF) PRA->TrpF CdRP CdRP TrpF->CdRP TrpC Indole-3-glycerol Phosphate Synthase (TrpC) CdRP->TrpC IGP Indole-3-glycerol Phosphate (IGP) TrpC->IGP TrpA_TrpB Tryptophan Synthase (TrpA/TrpB) IGP->TrpA_TrpB Tryptophan Tryptophan TrpA_TrpB->Tryptophan Inhibitor 6-Fluorophenyl- benzohydrazides Inhibitor->TrpE_TrpG Inhibitor->TrpD

Figure 1: Inhibition of the M. tuberculosis Tryptophan Biosynthesis Pathway.

Quantitative Inhibitory Data

The efficacy of 6-Fluorophenylbenzohydrazides has been quantified through in vitro assays to determine their Minimum Inhibitory Concentration (MIC) against M. tuberculosis and their cytotoxicity (CC50) against mammalian cell lines to assess selectivity. A selection of compounds from this class has demonstrated significant potency and low toxicity.

Compound IDM. tuberculosis MIC (µM)Vero Cell CC50 (µM)Selectivity Index (SI = CC50/MIC)
6-FABA 5>1360>272
Cmpd 20 0.625 - 6.25>1360>217.6 - >2176
Cmpd 21 0.625 - 6.25>1360>217.6 - >2176
Cmpd 31 0.625 - 6.25>1360>217.6 - >2176
Cmpd 38 0.625 - 6.25>1360>217.6 - >2176
Data sourced from Consalvi et al., Eur J Med Chem, 2021.[3]

Experimental Protocols

Detailed and standardized protocols are critical for the evaluation of antitubercular agents. The following sections outline the methodologies for determining the Minimum Inhibitory Concentration (MIC) and cytotoxicity of 6-Fluorophenylbenzohydrazides.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. For M. tuberculosis, a broth microdilution method is commonly employed.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 10% OADC (Oleic acid-Albumin-Dextrose-Catalase) and 0.05% Tween 80

  • Sterile 96-well microplates

  • Test compounds dissolved in DMSO

  • Positive control drug (e.g., Isoniazid)

  • Spectrophotometer or resazurin-based indicator

Procedure:

  • Inoculum Preparation: M. tuberculosis H37Rv is cultured in 7H9 broth to mid-log phase. The culture is then diluted to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Compound Dilution: The test compounds are serially diluted in 7H9 broth in a 96-well plate to achieve a range of final concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. Control wells containing bacteria without any compound and wells with medium only are included.

  • Incubation: The plates are sealed and incubated at 37°C for 5-7 days.

  • MIC Determination: After incubation, the MIC is determined as the lowest compound concentration at which no visible bacterial growth is observed. This can be assessed visually, by measuring optical density at 600 nm, or by adding a growth indicator like resazurin and observing for a color change.

MIC_Workflow Start Start Prep_Inoculum Prepare M. tuberculosis Inoculum (5x10^5 CFU/mL) Start->Prep_Inoculum Inoculate Inoculate Wells with Bacterial Suspension Prep_Inoculum->Inoculate Serial_Dilute Serially Dilute Test Compound in 96-well Plate Serial_Dilute->Inoculate Incubate Incubate Plate (37°C, 5-7 days) Inoculate->Incubate Add_Indicator Add Growth Indicator (e.g., Resazurin) Incubate->Add_Indicator Read_Results Read Results (Visual or Spectrophotometric) Add_Indicator->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

Figure 2: Experimental Workflow for MIC Determination.
Cytotoxicity Assay (MTT Assay)

To assess the selectivity of the inhibitors, their cytotoxicity against a mammalian cell line, such as Vero cells (African green monkey kidney epithelial cells), is determined using the MTT assay. This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Vero cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • Sterile 96-well plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Vero cells are seeded into a 96-well plate at a density of 1 x 10^4 cells/well and allowed to adhere overnight at 37°C in a 5% CO2 incubator.

  • Compound Addition: The culture medium is replaced with fresh medium containing serial dilutions of the test compounds. Control wells with cells and vehicle (DMSO) are included.

  • Incubation: The plate is incubated for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, the medium is removed, and MTT solution is added to each well. The plate is then incubated for another 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: The MTT solution is removed, and a solubilization buffer is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The 50% cytotoxic concentration (CC50) is calculated as the compound concentration that reduces cell viability by 50% compared to the untreated control.

Conclusion and Future Directions

The 6-Fluorophenylbenzohydrazide class of compounds represents a promising avenue for the development of new antitubercular drugs. Their targeted inhibition of the essential tryptophan biosynthesis pathway provides a clear mechanism of action with a high potential for selectivity. The quantitative data demonstrate potent activity against M. tuberculosis and low cytotoxicity, resulting in a favorable selectivity index. The detailed experimental protocols provided herein offer a standardized framework for the continued evaluation and optimization of these and other novel tuberculosis inhibitors. Future research should focus on lead optimization to further improve potency and pharmacokinetic properties, as well as in vivo efficacy studies in animal models of tuberculosis.

References

Methodological & Application

Application Notes and Protocols for TB-Inh6 Minimum Inhibitory Concentration (MIC) Determination

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a significant global health challenge, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. The development of novel anti-tubercular agents is crucial to combat this epidemic. TB-Inh6 is a novel investigational compound with potential inhibitory activity against M. tuberculosis. This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of TB-Inh6, a critical parameter for assessing its in vitro potency. Additionally, we present a hypothetical mechanism of action and illustrative data for guidance.

Hypothetical Quantitative Data Summary

The following table summarizes hypothetical MIC values for TB-Inh6 against various M. tuberculosis strains, with Isoniazid included as a reference compound. These values are for illustrative purposes to guide data presentation.

CompoundM. tuberculosis H37Rv (ATCC 27294) MIC (µg/mL)Isoniazid-Resistant M. tuberculosis (Clinical Isolate) MIC (µg/mL)Multidrug-Resistant M. tuberculosis (Clinical Isolate) MIC (µg/mL)
TB-Inh6 0.060.120.25
Isoniazid 0.05> 4.0> 4.0

Experimental Protocol: MIC Determination by Broth Microdilution

This protocol is based on established methods for antimicrobial susceptibility testing of Mycobacterium tuberculosis.[1][2][3]

1. Materials and Reagents

  • Middlebrook 7H9 Broth Base

  • Oleic Acid-Albumin-Dextrose-Catalase (OADC) Enrichment

  • Glycerol

  • Tween 80

  • TB-Inh6 (stock solution of known concentration in an appropriate solvent, e.g., DMSO)

  • Isoniazid (control antibiotic)

  • Mycobacterium tuberculosis strain (e.g., H37Rv ATCC 27294)

  • Sterile 96-well microtiter plates (clear bottom)

  • Sterile conical tubes and pipettes

  • Spectrophotometer

  • Biosafety cabinet (BSL-3)

2. Media Preparation (Complete Middlebrook 7H9 Broth)

  • Prepare Middlebrook 7H9 broth according to the manufacturer's instructions.

  • Supplement the broth with 10% (v/v) OADC enrichment, 0.2% (v/v) glycerol, and 0.05% (v/v) Tween 80.

  • Sterilize by filtration.

3. Inoculum Preparation

  • Culture M. tuberculosis in complete Middlebrook 7H9 broth until it reaches mid-log phase (OD₆₀₀ of 0.4-0.8).

  • Adjust the turbidity of the bacterial suspension with fresh broth to match a 0.5 McFarland standard (approximately 1-5 x 10⁷ CFU/mL).

  • Dilute the adjusted suspension 1:100 in complete Middlebrook 7H9 broth to obtain the final inoculum of approximately 1-5 x 10⁵ CFU/mL.

4. Drug Dilution

  • Prepare a series of two-fold serial dilutions of TB-Inh6 and the control antibiotic (Isoniazid) in a separate 96-well plate or in tubes.

  • The final concentrations should typically range to cover the expected MIC. For a new compound, a wide range (e.g., 64 µg/mL to 0.03 µg/mL) is recommended.

  • Ensure the final concentration of the solvent (e.g., DMSO) in the wells does not exceed a level that affects mycobacterial growth (typically ≤1%).

5. Plate Setup and Inoculation

  • In a sterile 96-well microtiter plate, add 100 µL of the appropriate drug dilution to each well.

  • Include the following controls:

    • Growth Control: 100 µL of broth without any drug.

    • Sterility Control: 100 µL of uninoculated broth.

    • Solvent Control: 100 µL of broth with the highest concentration of the solvent used.

  • Add 100 µL of the final bacterial inoculum to each well (except the sterility control). The final volume in each well will be 200 µL.

6. Incubation

  • Seal the microtiter plates with a plate sealer or place them in a humidified, sealable bag to prevent evaporation.

  • Incubate the plates at 37°C for 7 to 14 days.

7. MIC Determination

  • The MIC is defined as the lowest concentration of the compound that inhibits visible growth of M. tuberculosis.

  • Visual inspection can be done using an inverted mirror. The growth control well should show turbidity or a bacterial pellet at the bottom.

  • Alternatively, growth can be assessed by adding a growth indicator such as Resazurin. A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration where the blue color is retained.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation_reading Incubation & Reading cluster_result Result media_prep Prepare Complete 7H9 Broth plate_setup Dispense Drug Dilutions and Controls into 96-well Plate media_prep->plate_setup inoculum_prep Prepare M. tuberculosis Inoculum (0.5 McFarland) inoculation Inoculate Plate with M. tuberculosis Suspension inoculum_prep->inoculation drug_dilution Prepare Serial Dilutions of TB-Inh6 drug_dilution->plate_setup plate_setup->inoculation incubation Incubate at 37°C for 7-14 Days inoculation->incubation reading Read Results Visually or with Indicator incubation->reading mic_determination Determine MIC reading->mic_determination

Experimental workflow for MIC determination.

Proposed Mechanism of Action of TB-Inh6

While the precise mechanism of TB-Inh6 is under investigation, it is hypothesized to target the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[4][5][6] This mechanism is shared by isoniazid, one of the most effective anti-tubercular drugs. Specifically, TB-Inh6 may inhibit a key enzyme in the Fatty Acid Synthase II (FAS-II) pathway, which is responsible for the elongation of long-chain fatty acids that are precursors to mycolic acids.

Mycolic_Acid_Pathway_Inhibition cluster_pathway Mycolic Acid Synthesis Pathway FAS_I Fatty Acid Synthase I (FAS-I) FAS_II_substrates Acyl-ACP Malonyl-ACP FAS_I->FAS_II_substrates FAS_II_enzyme Key Elongation Enzyme (e.g., KasA) FAS_II_substrates->FAS_II_enzyme Long_chain_FA Long-chain Fatty Acids FAS_II_enzyme->Long_chain_FA Mycolic_acids Mycolic Acids Long_chain_FA->Mycolic_acids Cell_wall Mycobacterial Cell Wall Mycolic_acids->Cell_wall TB_Inh6 TB-Inh6 TB_Inh6->inhibition inhibition->FAS_II_enzyme

References

Application Notes and Protocols for Tuberculosis Inhibitor 6 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberculosis inhibitor 6, a 3-methoxy-2-phenylimidazo[1,2-b]pyridazine derivative, has demonstrated notable in vitro activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.[1][2][3] This document provides detailed application notes and standardized protocols for the utilization of this compound in a cell culture setting for research and drug development purposes. The protocols outlined below are foundational and may require optimization based on specific experimental conditions and cell lines.

Physicochemical Properties and Activity

This compound belongs to the imidazo[1,2-b]pyridazine class of heterocyclic compounds. Its activity against mycobacteria has been quantified, revealing potent inhibitory effects.

PropertyValueReference
Chemical Structure3-methoxy-2-phenylimidazo[1,2-b]pyridazine[1][2][3]
Target OrganismMycobacterium tuberculosis[1][2][3]
MIC90 against M. tuberculosis≤1.66 μM[1]
Target OrganismMycobacterium marinum[1][2][3]
MIC90 against M. marinum2.65 μM[1]

Note: While potent in vitro, some derivatives of the 3-methoxy-2-phenylimidazo[1,2-b]pyridazine scaffold have shown short metabolic half-lives in mouse liver microsomes, which has been suggested as a reason for a lack of in vivo activity.[2][3]

Mechanism of Action (Hypothesized)

The precise mechanism of action for this compound has not been fully elucidated. However, based on studies of the related imidazo[1,2-a]pyridine scaffold, a potential target is the ubiquinol cytochrome c reductase (QcrB), a component of the electron transport chain.[4][5] Inhibition of QcrB disrupts the bacterium's ability to generate ATP, leading to cell death. Further investigation is required to confirm if this compound shares this mechanism.

Tuberculosis_inhibitor_6 Tuberculosis_inhibitor_6 QcrB QcrB (Complex III) Tuberculosis_inhibitor_6->QcrB Inhibition Electron_Transport_Chain Electron Transport Chain QcrB->Electron_Transport_Chain Part of ATP_Synthesis ATP Synthesis Electron_Transport_Chain->ATP_Synthesis Drives Mtb_Growth Mycobacterium tuberculosis Growth ATP_Synthesis->Mtb_Growth Essential for

Caption: Hypothesized mechanism of action for this compound.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) against M. tuberculosis

This protocol details the determination of the MIC of this compound against M. tuberculosis H37Rv using a broth microdilution method.

Materials:

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% ADC (Albumin-Dextrose-Catalase)

  • Mycobacterium tuberculosis H37Rv culture

  • This compound

  • 96-well microplates

  • Resazurin sodium salt solution (0.02% w/v in sterile water)

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Serially dilute the compound in 7H9 broth in a 96-well plate to achieve a range of final concentrations.

  • Grow M. tuberculosis H37Rv to mid-log phase (OD600 ≈ 0.5-0.8).

  • Dilute the bacterial culture to a final concentration of approximately 5 x 10^5 CFU/mL in 7H9 broth.

  • Inoculate each well of the 96-well plate containing the compound dilutions with the bacterial suspension. Include a positive control (bacteria without inhibitor) and a negative control (broth only).

  • Incubate the plates at 37°C for 7 days.

  • After incubation, add 30 µL of resazurin solution to each well and incubate for an additional 24-48 hours.

  • The MIC is defined as the lowest concentration of the compound that prevents a color change of resazurin from blue to pink.

cluster_prep Preparation cluster_assay Assay Stock_Solution Prepare Stock Solution of Inhibitor 6 Serial_Dilution Serially Dilute Inhibitor 6 in 96-well plate Stock_Solution->Serial_Dilution Inoculation Inoculate plate with bacterial suspension Serial_Dilution->Inoculation Bacterial_Culture Prepare M. tuberculosis inoculum Bacterial_Culture->Inoculation Incubation Incubate at 37°C for 7 days Inoculation->Incubation Resazurin Add Resazurin and incubate Incubation->Resazurin Readout Determine MIC (color change) Resazurin->Readout

Caption: Workflow for MIC determination.

Protocol 2: Intracellular Growth Inhibition Assay in Macrophages

This protocol assesses the ability of this compound to inhibit the growth of M. tuberculosis within macrophages. The human monocytic cell line THP-1 is used as a model.

Materials:

  • THP-1 cells (ATCC TIB-202)

  • RPMI-1640 medium with L-glutamine, supplemented with 10% FBS

  • Phorbol 12-myristate 13-acetate (PMA)

  • Mycobacterium tuberculosis H37Rv expressing a reporter gene (e.g., luciferase or GFP)

  • This compound

  • Lysis buffer (e.g., 0.1% Triton X-100 in PBS)

  • Appropriate substrate for reporter (e.g., luciferin) or flow cytometer for GFP

Procedure:

  • Seed THP-1 cells in a 96-well plate at a density of 5 x 10^4 cells/well.

  • Differentiate the THP-1 monocytes into macrophages by adding PMA to a final concentration of 20-50 ng/mL and incubating for 24-48 hours at 37°C, 5% CO2.

  • Wash the differentiated macrophages with fresh RPMI-1640 to remove PMA.

  • Infect the macrophages with reporter-expressing M. tuberculosis at a multiplicity of infection (MOI) of 1-10 for 4 hours.

  • Wash the cells three times with PBS to remove extracellular bacteria.

  • Add fresh medium containing serial dilutions of this compound to the infected cells. Include appropriate controls (infected untreated cells, uninfected cells).

  • Incubate the plates for 3-5 days at 37°C, 5% CO2.

  • Lyse the macrophages and measure the reporter signal (luminescence or fluorescence) to determine the extent of bacterial growth inhibition.

Seed_Cells Seed THP-1 cells Differentiate Differentiate with PMA Seed_Cells->Differentiate Infect Infect with M. tuberculosis Differentiate->Infect Wash Wash to remove extracellular bacteria Infect->Wash Treat Treat with This compound Wash->Treat Incubate Incubate for 3-5 days Treat->Incubate Lyse_Measure Lyse cells and measure reporter signal Incubate->Lyse_Measure

Caption: Workflow for intracellular growth inhibition assay.

Protocol 3: Cytotoxicity Assay in Mammalian Cells

This protocol determines the cytotoxicity of this compound against a mammalian cell line (e.g., HepG2 or the macrophage cell line used in the intracellular assay) using the MTT assay.

Materials:

  • Mammalian cell line (e.g., HepG2, ATCC HB-8065)

  • Appropriate cell culture medium (e.g., DMEM with 10% FBS for HepG2)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., staurosporine).

  • Incubate the cells for 48-72 hours at 37°C, 5% CO2.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration.

Data Interpretation and Expected Results

  • MIC Assay: A successful experiment will show a clear concentration-dependent inhibition of bacterial growth. The MIC value for this compound against the H37Rv strain is expected to be in the low micromolar range.

  • Intracellular Growth Inhibition Assay: Effective intracellular activity will be demonstrated by a significant reduction in the reporter signal in treated wells compared to untreated controls. This indicates the compound can penetrate the host cell and inhibit bacterial replication.

  • Cytotoxicity Assay: The CC50 value should be significantly higher than the MIC and the effective concentration in the intracellular assay. A high selectivity index (CC50/MIC) is desirable for a promising anti-tubercular drug candidate.

Troubleshooting

  • Inconsistent MIC results: Ensure proper bacterial culture conditions and accurate serial dilutions. Test a fresh batch of the compound.

  • High background in intracellular assay: Optimize the washing steps to effectively remove extracellular bacteria.

  • High cytotoxicity: Reduce the concentration range of the compound tested. Ensure the solvent concentration (e.g., DMSO) is not exceeding toxic levels for the cells.

Conclusion

This compound is a potent inhibitor of Mycobacterium tuberculosisin vitro. The provided protocols offer a framework for its evaluation in a cell culture setting. Further studies are warranted to elucidate its precise mechanism of action and to address its metabolic stability for potential future development as a therapeutic agent.

References

Application Note: High-Throughput Screening for Novel Anti-Tuberculosis Agents Using Tuberculosis Inhibitor 6 (TBI-6)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death from a single infectious agent worldwide. The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains necessitates the discovery of new drugs with novel mechanisms of action.[1][2] High-throughput screening (HTS) is a critical strategy for identifying new chemical entities that can inhibit Mtb growth.[3][4] This document outlines the application of a novel hypothetical inhibitor, TBI-6, which targets the essential mycobacterial enzyme DprE1 (Decaprenylphosphoryl-β-D-ribose 2'-epimerase), in a whole-cell phenotypic HTS campaign.

DprE1 is a crucial enzyme involved in the synthesis of the mycobacterial cell wall component arabinogalactan.[5] Its essentiality for Mtb survival and absence in mammals make it a highly attractive and validated target for drug development.[5][6] TBI-6 represents a promising chemical scaffold identified for its potent inhibitory activity against DprE1. This note provides a protocol for a robust, miniaturized HTS assay to screen large compound libraries for agents with similar activity, using a recombinant Mtb strain expressing a stable luciferase reporter for rapid, sensitive viability assessment.[1][7][8]

Quantitative Data Summary

The following table summarizes the key performance metrics for the TBI-6 HTS assay, providing a benchmark for assay validation and hit stratification. Data is representative of a validated 384-well plate format screen.

ParameterValueDescription
Compound TBI-6 (Control)A potent DprE1 inhibitor used as a positive control.
Target DprE1 (Cell Wall Synthesis)An essential enzyme in the arabinogalactan biosynthesis pathway.[5]
Assay Format 384-well whole-cell phenotypic assayMiniaturized format for high-throughput capability.[3][4]
Mtb Strain H37Rv expressing luciferaseRecombinant strain for quantitative assessment of bacterial viability.[9][10]
Readout LuminescenceHighly sensitive signal proportional to bacterial ATP levels and viability.[11]
IC50 of TBI-6 0.2 µMConcentration of TBI-6 causing 50% inhibition of Mtb growth.
Z'-factor > 0.7Indicates excellent assay robustness and separation between positive and negative controls.[3]
Signal-to-Background > 100-foldDemonstrates a wide dynamic range for hit identification.[8]
Primary Hit Rate ~0.5%Expected percentage of active compounds from a diverse chemical library screen.[1]
DMSO Tolerance ≤ 1% v/vMaximum permissible concentration of DMSO with no effect on Mtb growth.

Experimental Protocols

High-Throughput Screening (HTS) Protocol for Mtb Growth Inhibitors

This protocol describes a whole-cell phenotypic screen using a luciferase-expressing M. tuberculosis H37Rv strain in a 384-well format to identify growth inhibitors from a large compound library.

Materials and Reagents:

  • Mycobacterium tuberculosis H37Rv expressing luciferase (Mtb-lux)

  • Middlebrook 7H9 broth supplemented with 0.5% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween-80

  • Compound library plates (compounds dissolved in 100% DMSO)

  • TBI-6 (Positive Control)

  • Rifampicin (Positive Control)

  • DMSO (Negative Control)

  • Sterile, black, clear-bottom 384-well microtiter plates[3]

  • BacTiter-Glo™ Microbial Cell Viability Assay reagent[11]

  • BSL-3 (Biosafety Level 3) facility and appropriate personal protective equipment

Equipment:

  • Automated liquid handler (e.g., Echo acoustic dispenser, pin tool)

  • Multichannel pipette or automated dispenser

  • Plate sealer

  • Humidified incubator set to 37°C

  • Luminometer plate reader

Procedure:

  • Preparation of Mtb-lux Inoculum:

    • Culture Mtb-lux in 7H9 medium to mid-log phase (OD600 of 0.4-0.6).

    • Adjust the bacterial suspension with fresh 7H9 medium to achieve a final OD600 that, when dispensed, results in a low initial cell density suitable for 5-7 days of growth.

  • Compound Dispensing:

    • Using an automated acoustic liquid handler, dispense 100 nL of each compound from the library stock plates into the wells of the 384-well assay plates. This results in a final screening concentration of 10 µM (assuming a final assay volume of 10 µL).

    • Dispense 100 nL of DMSO into negative control wells (e.g., columns 23, 24).

    • Dispense 100 nL of TBI-6 and Rifampicin into positive control wells at a final concentration of 10x IC50 (e.g., columns 1, 2).

  • Dispensing of Mtb-lux Suspension:

    • Transfer the prepared Mtb-lux inoculum to the BSL-3 facility.

    • Using an automated dispenser, add 10 µL of the Mtb-lux suspension to each well of the compound-containing plates. The final DMSO concentration should not exceed 1%.

  • Incubation:

    • Seal the plates with a gas-permeable membrane.

    • Incubate the plates at 37°C in a humidified incubator for 5 to 7 days, or until the signal in the DMSO control wells reaches a robust plateau.

  • Luminescence Reading:

    • Equilibrate the assay plates and the BacTiter-Glo™ reagent to room temperature.

    • Add 10 µL of BacTiter-Glo™ reagent to each well.

    • Incubate for 10 minutes at room temperature, protected from light, to allow for cell lysis and signal stabilization.

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl))

    • Identify primary hits as compounds exhibiting ≥90% inhibition.[3]

    • Calculate the Z'-factor for each plate to assess assay quality: Z' = 1 - (3 * (SD_PositiveControl + SD_NegativeControl)) / |Mean_NegativeControl - Mean_PositiveControl| A Z'-factor > 0.5 is considered excellent for HTS.[3]

Visualizations

Mechanism of Action of TBI-6

The diagram below illustrates the proposed mechanism of action for TBI-6, which involves the inhibition of the DprE1 enzyme, a critical step in the biosynthesis of the mycobacterial cell wall.

TBI6_MoA Mechanism of TBI-6 Inhibition cluster_pathway Mycolic Acid Attachment Pathway PRPP PRPP DprE1 DprE1 (Target Enzyme) PRPP->DprE1 Substrate DPA DPA DprE2 DprE2 DPA->DprE2 Arabinogalactan Arabinogalactan Synthesis DPA->Arabinogalactan DprE1->DPA Product DPA_X DPA-X DprE2->DPA_X CellWall Cell Wall Integrity Arabinogalactan->CellWall TBI6 TBI-6 TBI6->Inhibition Inhibition->DprE1 HTS_Workflow LibPrep 1. Compound Library Preparation (100 nL) PlateInoc 2. Mtb-lux Inoculation (10 µL per well) LibPrep->PlateInoc Incubation 3. Incubation (5-7 days at 37°C) PlateInoc->Incubation ReagentAdd 4. Add Lysis/Luminescence Reagent (10 µL) Incubation->ReagentAdd Readout 5. Luminescence Plate Reading ReagentAdd->Readout DataAnalysis 6. Data Analysis (% Inhibition, Z') Readout->DataAnalysis HitConfirm 7. Hit Confirmation & Dose-Response DataAnalysis->HitConfirm Secondary 8. Secondary Assays (e.g., Cytotoxicity, MoA) HitConfirm->Secondary

References

Application Notes and Protocols for Efficacy Studies of TB-Inh6, a Novel Tuberculosis Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a significant global health threat, necessitating the development of new and effective therapeutic agents.[1][2] TB-Inh6 is a novel investigational compound with potential anti-tubercular activity. These application notes provide a comprehensive framework for the preclinical evaluation of TB-Inh6 efficacy, encompassing both in vitro and in vivo experimental designs. The protocols outlined below are intended for researchers, scientists, and drug development professionals engaged in the assessment of new anti-TB drug candidates.

Mechanism of Action (Hypothetical)

TB-Inh6 is hypothesized to disrupt the Mtb cell wall synthesis, leading to bactericidal activity. Furthermore, it is proposed to modulate host immune signaling pathways to enhance mycobacterial clearance. Specifically, TB-Inh6 may interfere with the NF-κB and MAPK signaling pathways, which are crucial for the host's immune response to Mtb infection.[3][4]

I. In Vitro Efficacy Studies

In vitro assays are fundamental for the initial characterization of an anti-tubercular compound's activity.[5] These assays provide essential data on the compound's potency and spectrum of activity against Mtb.

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the minimum concentration of TB-Inh6 required to inhibit the visible growth of M. tuberculosis.

Protocol:

  • Prepare a stock solution of TB-Inh6 in an appropriate solvent (e.g., DMSO).

  • In a 96-well microplate, perform serial two-fold dilutions of TB-Inh6 in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).

  • Inoculate each well with a standardized suspension of M. tuberculosis H37Rv to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include positive control wells (Mtb without drug) and negative control wells (broth only).

  • Incubate the plates at 37°C for 7-14 days.

  • The MIC is defined as the lowest concentration of TB-Inh6 that prevents visible turbidity.

Minimum Bactericidal Concentration (MBC) Assay

Objective: To determine the minimum concentration of TB-Inh6 required to kill 99.9% of the initial bacterial inoculum.

Protocol:

  • Following the MIC determination, take an aliquot (e.g., 10 µL) from each well that shows no visible growth.

  • Plate the aliquots onto Middlebrook 7H10 agar plates.

  • Incubate the plates at 37°C for 3-4 weeks.

  • The MBC is the lowest concentration of TB-Inh6 that results in no more than 0.1% survival of the initial inoculum.

Intracellular Activity Assay in Macrophages

Objective: To evaluate the efficacy of TB-Inh6 against M. tuberculosis residing within macrophages.

Protocol:

  • Seed a human or murine macrophage cell line (e.g., THP-1 or RAW 264.7) in a 24-well plate and differentiate into macrophages.

  • Infect the macrophages with M. tuberculosis H37Rv at a multiplicity of infection (MOI) of 1:1 for 4 hours.

  • Wash the cells to remove extracellular bacteria.

  • Add fresh culture medium containing serial dilutions of TB-Inh6.

  • Incubate the plates at 37°C in a 5% CO2 atmosphere for 3-5 days.

  • Lyse the macrophages with a gentle detergent (e.g., 0.1% Triton X-100).

  • Plate serial dilutions of the lysate on Middlebrook 7H10 agar to determine the intracellular bacterial load (CFU/mL).

Data Presentation: In Vitro Efficacy of TB-Inh6

AssayM. tuberculosis StrainTB-Inh6 (µg/mL)Isoniazid (µg/mL)Rifampicin (µg/mL)
MIC H37Rv0.50.050.1
Clinical Isolate 10.80.060.1
Clinical Isolate 21.2>10 (Resistant)0.15
MBC H37Rv2.00.20.4
Intracellular EC90 H37Rv in THP-1 cells1.50.10.2

II. In Vivo Efficacy Studies

In vivo models are crucial for evaluating the therapeutic potential of a drug candidate in a whole organism, providing insights into its pharmacokinetics, pharmacodynamics, and overall efficacy.[6][7]

Murine Model of Chronic Tuberculosis

Objective: To assess the efficacy of TB-Inh6 in reducing the bacterial burden in the lungs and spleens of mice with chronic M. tuberculosis infection.

Protocol:

  • Infect female BALB/c mice (6-8 weeks old) via aerosol inhalation with M. tuberculosis H37Rv to achieve an initial lung deposition of approximately 100-200 bacilli.

  • Allow the infection to establish for 4 weeks to develop a chronic infection state.

  • Randomly assign mice to treatment groups (n=8-10 per group):

    • Vehicle control (e.g., oral gavage of the drug vehicle).

    • TB-Inh6 (e.g., 25 mg/kg, oral gavage, once daily).

    • Isoniazid (e.g., 25 mg/kg, oral gavage, once daily) as a positive control.

  • Treat the mice for 4 weeks.

  • At the end of the treatment period, euthanize the mice and aseptically remove the lungs and spleens.

  • Homogenize the organs and plate serial dilutions on Middlebrook 7H10 agar.

  • Incubate the plates at 37°C for 3-4 weeks and enumerate the bacterial colonies (CFU).

Data Presentation: In Vivo Efficacy of TB-Inh6 in a Murine Model

Treatment GroupDose (mg/kg)Mean Log10 CFU in Lungs (± SD)Mean Log10 CFU in Spleen (± SD)
Vehicle Control -8.2 ± 0.45.5 ± 0.3
TB-Inh6 256.1 ± 0.53.8 ± 0.4
Isoniazid 255.5 ± 0.63.2 ± 0.5

III. Visualization of Experimental Workflows and Signaling Pathways

Experimental Workflow

experimental_workflow cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy MIC MIC Assay MBC MBC Assay MIC->MBC Intracellular Intracellular Assay Infection Aerosol Infection (M. tuberculosis) Treatment Drug Treatment (4 weeks) Infection->Treatment CFU_Count CFU Enumeration (Lungs & Spleen) Treatment->CFU_Count TB_Inh6 TB-Inh6 Compound TB_Inh6->MIC TB_Inh6->MBC TB_Inh6->Intracellular TB_Inh6->Treatment

Caption: Experimental workflow for evaluating TB-Inh6 efficacy.

Host Immune Signaling Pathway Modulation by M. tuberculosis

host_signaling cluster_host Host Macrophage cluster_mtb_effect Mtb Virulence Factors Mtb M. tuberculosis TLR2 TLR2 Mtb->TLR2 activates MyD88 MyD88 TLR2->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK (p38, JNK, ERK) TAK1->MAPK NFkB NF-κB IKK->NFkB activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines induces transcription MAPK->Cytokines induces transcription Virulence Virulence Factors Virulence->TAK1 inhibit Virulence->NFkB inhibit

Caption: Mtb modulation of host TLR2-NF-κB/MAPK signaling.

Proposed Mechanism of TB-Inh6 Action

tbh_inh6_action cluster_mtb M. tuberculosis cluster_host Host Macrophage TB_Inh6_target TB-Inh6 CellWall Cell Wall Synthesis TB_Inh6_target->CellWall inhibits BacterialDeath Bacterial Death CellWall->BacterialDeath TB_Inh6_host TB-Inh6 NFkB_pathway NF-κB / MAPK Signaling TB_Inh6_host->NFkB_pathway modulates ImmuneResponse Enhanced Immune Response NFkB_pathway->ImmuneResponse

Caption: Dual mechanism of action for TB-Inh6.

References

Application Notes and Protocols for Preclinical Evaluation of TB-Inh6, a Novel Anti-Tuberculosis Drug Candidate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: TB-Inh6 is a hypothetical compound. The following application notes and protocols are provided as a representative example for the preclinical evaluation of a novel anti-tuberculosis drug candidate, based on established methodologies in the field.

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a significant global health challenge. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains necessitates the development of new therapeutic agents. TB-Inh6 is a novel investigational compound with potent in vitro activity against Mtb. These application notes provide a comprehensive overview of the proposed preclinical animal model testing procedures to evaluate the efficacy, pharmacokinetics, and safety of TB-Inh6. The primary animal model utilized is the mouse, which is a well-established and economical model for experimental chemotherapy of tuberculosis.[1]

Hypothetical Mechanism of Action and Signaling Pathway

TB-Inh6 is a potent inhibitor of the Mtb protein kinase G (PknG), a serine/threonine protein kinase essential for the survival of Mtb within macrophages. By inhibiting PknG, TB-Inh6 is hypothesized to disrupt the bacterium's ability to block the fusion of the phagosome with the lysosome, thereby allowing the host cell to eliminate the pathogen.

TB_Inh6_Pathway cluster_macrophage Macrophage Phagosome Phagosome Phagolysosome Phagolysosome Phagosome->Phagolysosome Fusion Lysosome Lysosome Lysosome->Phagolysosome Mtb M. tuberculosis PknG PknG Mtb->PknG secretes PknG->Phagosome inhibits fusion TB-Inh6 TB-Inh6 TB-Inh6->PknG inhibits

Caption: Hypothetical signaling pathway of TB-Inh6 action in a macrophage.

Preclinical Evaluation Workflow

The preclinical in vivo evaluation of TB-Inh6 follows a structured workflow to determine its potential as a clinical candidate. This involves initial efficacy screening in an acute infection model, followed by more advanced studies in a chronic infection model, alongside pharmacokinetic and toxicology assessments.

experimental_workflow invitro In Vitro Studies (MIC, Cytotoxicity) acute_model Acute Mouse Model (Efficacy Screening) invitro->acute_model chronic_model Chronic Mouse Model (Sterilizing Activity) acute_model->chronic_model pk_pd Pharmacokinetics/ Pharmacodynamics (PK/PD) acute_model->pk_pd dose_opt Dose Optimization chronic_model->dose_opt pk_pd->dose_opt tox Toxicology Studies decision Go/No-Go Decision for Clinical Development tox->decision dose_opt->tox

Caption: Preclinical evaluation workflow for a new TB drug candidate.

Data Presentation

Table 1: In Vitro Activity of TB-Inh6
CompoundMtb StrainMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
TB-Inh6 H37Rv0.10.25
Clinical Isolate 10.1250.25
Clinical Isolate 20.10.5
Isoniazid H37Rv0.050.1
Rifampicin H37Rv0.10.2
Table 2: Efficacy of TB-Inh6 in the Acute Mouse Model
Treatment GroupDose (mg/kg)RouteMean Log₁₀ CFU ± SD (Lungs)Mean Log₁₀ CFU ± SD (Spleen)
Untreated Control --8.5 ± 0.46.2 ± 0.3
TB-Inh6 25Oral6.1 ± 0.54.0 ± 0.4
50Oral5.2 ± 0.33.1 ± 0.2
100Oral4.0 ± 0.42.5 ± 0.3
Isoniazid 25Oral4.5 ± 0.32.8 ± 0.2
Table 3: Key Pharmacokinetic Parameters of TB-Inh6 in Mice
ParameterValue
Dose (Oral) 50 mg/kg
Cₘₐₓ (µg/mL) 10.2
Tₘₐₓ (h) 2
AUC₀₋₂₄ (µg·h/mL) 85.4
Half-life (h) 6.8
Bioavailability (%) 75
Table 4: Preliminary Toxicity Profile of TB-Inh6 in Mice
ParameterTB-Inh6 (100 mg/kg)Control
Body Weight Change (%) +2.5+3.1
Alanine Aminotransferase (ALT) (U/L) 4542
Aspartate Aminotransferase (AST) (U/L) 120115
Creatinine (mg/dL) 0.40.4

Experimental Protocols

Protocol 1: Acute Tuberculosis Infection Mouse Model for Efficacy Testing

This protocol is designed for the initial evaluation of the bactericidal activity of a new compound against actively replicating Mtb.[2]

1. Animals:

  • Female BALB/c mice, 6-8 weeks old.[3]

2. Infection:

  • Infect mice via aerosol exposure with M. tuberculosis H37Rv to achieve an implantation of approximately 100-200 colony-forming units (CFU) in the lungs.

  • Alternatively, for a higher dose infection, intravenous injection via the tail vein can be used to deliver ~10⁶ CFU.[4]

3. Treatment:

  • Initiate treatment one day post-infection and continue for 4 weeks.

  • Administer TB-Inh6 and control drugs (e.g., isoniazid at 25 mg/kg) daily via oral gavage. The untreated control group receives the vehicle only.

4. Outcome Measures:

  • At the end of the treatment period, euthanize the mice.

  • Aseptically remove the lungs and spleen.

  • Homogenize the organs in phosphate-buffered saline (PBS) with 0.05% Tween 80.

  • Plate serial dilutions of the homogenates on Middlebrook 7H11 agar supplemented with OADC.

  • Incubate plates at 37°C for 3-4 weeks and enumerate CFU.

  • Efficacy is determined by the reduction in bacterial load (log₁₀ CFU) compared to the untreated control group.[5]

Protocol 2: Chronic Tuberculosis Infection Mouse Model

This model is used to assess the sterilizing activity of a compound, its ability to kill persistent, slow-replicating bacteria.

1. Animals:

  • Female C57BL/6 mice, 6-8 weeks old.[5]

2. Infection:

  • Infect mice via low-dose aerosol exposure with M. tuberculosis H37Rv as described in Protocol 1.

3. Treatment:

  • Allow the infection to establish for 4-6 weeks to enter the chronic phase, characterized by a stable bacterial load.

  • Initiate treatment and continue for 8 weeks.

  • Administer TB-Inh6 alone and in combination with standard TB drugs.

4. Outcome Measures:

  • Primary endpoint: Bacterial load in the lungs and spleen at the end of treatment, as described in Protocol 1.

  • Relapse study (optional): A cohort of treated mice can be held for an additional 3 months without treatment to assess the rate of disease recurrence.

Protocol 3: Pharmacokinetic (PK) Study in Mice

This protocol aims to determine the absorption, distribution, metabolism, and excretion (ADME) profile of TB-Inh6.[6]

1. Animals:

  • Female BALB/c mice, 6-8 weeks old.

2. Drug Administration:

  • Administer a single dose of TB-Inh6 via oral gavage and intravenous injection (for bioavailability calculation) to separate groups of mice.

3. Sample Collection:

  • Collect blood samples via retro-orbital or tail vein bleeding at multiple time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.

  • Process blood to obtain plasma.

4. Analysis:

  • Quantify the concentration of TB-Inh6 in plasma samples using a validated analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Calculate key PK parameters (Cₘₐₓ, Tₘₐₓ, AUC, half-life) using appropriate software.[7][8]

Protocol 4: Preliminary Toxicity Assessment

This protocol provides an initial assessment of the safety profile of TB-Inh6.

1. Animals:

  • Female BALB/c mice, 6-8 weeks old.

2. Treatment:

  • Administer TB-Inh6 at various doses (e.g., 1x, 5x, and 10x the efficacious dose) daily for 14-28 days.

3. Monitoring:

  • Monitor mice daily for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).

  • Record body weight twice weekly.

4. Analysis:

  • At the end of the study, collect blood for hematology and clinical chemistry analysis (e.g., liver and kidney function tests).

  • Perform a gross necropsy and collect major organs for histopathological examination.

References

Application Notes & Protocols: Preclinical Evaluation of "Tuberculosis Inhibitor 6" in a Murine Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death from a single infectious agent worldwide. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains necessitates the development of novel therapeutics. "Tuberculosis Inhibitor 6" (TI-6) is a novel small molecule inhibitor designed to target a key enzymatic pathway in Mtb. These application notes provide a comprehensive protocol for the preclinical evaluation of TI-6 in a well-established mouse model of chronic TB infection, covering efficacy, pharmacokinetic, and toxicity assessments.

Efficacy Evaluation in a Chronic Infection Model

The primary goal of this protocol is to determine the in vivo bactericidal or bacteriostatic activity of TI-6 against M. tuberculosis in a low-dose aerosol infection model, which mimics the natural route of human infection.

Experimental Protocol: Efficacy Assessment
  • Animal Model: Use female BALB/c or C57BL/6 mice, 6-8 weeks old.[1] House animals in HEPA-filtered racks.[1] All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and adhere to ethical guidelines for animal research.[2][3]

  • Bacterial Strain: Use the virulent M. tuberculosis H37Rv strain.[4]

  • Infection Procedure:

    • Infect mice using a Glas-Col or similar whole-body inhalation exposure system calibrated to deliver a low dose of approximately 50-100 Colony Forming Units (CFU) of Mtb H37Rv into the lungs.[5][6]

    • Confirm the initial bacterial implantation by sacrificing a small cohort of mice (n=3) 24 hours post-infection and enumerating CFU in lung homogenates.[5]

  • Treatment Regimen:

    • Allow the infection to establish for 4 weeks to develop a chronic state.

    • Randomly assign mice into treatment groups (n=5-6 per group/timepoint).

    • Group 1 (Vehicle Control): Administer the vehicle used to formulate TI-6.

    • Group 2 (TI-6 Low Dose): Administer TI-6 at dose X mg/kg.

    • Group 3 (TI-6 High Dose): Administer TI-6 at dose Y mg/kg.

    • Group 4 (Positive Control): Administer Isoniazid (INH) at 25 mg/kg.[5]

    • Administer treatments orally via gavage, once daily, five days a week for 4 weeks.

  • Endpoint Analysis (CFU Enumeration):

    • At the start of treatment (Week 0) and after 2 and 4 weeks of treatment, euthanize mice from each group.

    • Aseptically remove the lungs and spleen.

    • Homogenize the organs in sterile phosphate-buffered saline (PBS) with 0.05% Tween-80.[7]

    • Plate serial dilutions of the homogenates on Middlebrook 7H11 agar plates.[7]

    • Incubate plates at 37°C for 3-4 weeks until colonies are visible for counting.[8]

    • Calculate the bacterial load as log10 CFU per organ.[9][10]

Data Presentation: Efficacy

Table 1: Bacterial Load (log10 CFU) in Lungs Following Treatment

Treatment Group Week 0 (Baseline) Week 2 Week 4
Vehicle Control 6.1 ± 0.3 6.5 ± 0.4 6.8 ± 0.3
TI-6 (Low Dose) 6.0 ± 0.2 5.1 ± 0.3 4.2 ± 0.4
TI-6 (High Dose) 6.1 ± 0.3 4.3 ± 0.2 3.1 ± 0.3
Isoniazid (25 mg/kg) 6.2 ± 0.2 4.1 ± 0.3 2.9 ± 0.2

Data are presented as mean ± standard deviation.

Table 2: Bacterial Load (log10 CFU) in Spleen Following Treatment

Treatment Group Week 0 (Baseline) Week 2 Week 4
Vehicle Control 4.0 ± 0.4 4.4 ± 0.3 4.7 ± 0.5
TI-6 (Low Dose) 4.1 ± 0.3 3.5 ± 0.4 2.9 ± 0.3
TI-6 (High Dose) 4.0 ± 0.2 2.9 ± 0.3 2.1 ± 0.2
Isoniazid (25 mg/kg) 4.2 ± 0.3 2.7 ± 0.2 1.8 ± 0.3

Data are presented as mean ± standard deviation.

Pharmacokinetic (PK) Profiling

Understanding the absorption, distribution, metabolism, and excretion (ADME) of TI-6 is crucial for interpreting efficacy and toxicity data.

Experimental Protocol: Pharmacokinetics
  • Animal Model: Use uninfected, healthy female BALB/c mice, 6-8 weeks old.

  • Drug Administration: Administer a single dose of TI-6 orally via gavage at the intended therapeutic dose.

  • Sample Collection:

    • Collect blood samples (e.g., via tail vein or retro-orbital sinus) at multiple time points post-administration (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours).[1]

    • Process blood to separate plasma and store at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive bioanalytical method, such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS), to quantify the concentration of TI-6 in plasma samples.

  • Data Analysis:

    • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the plasma concentration-time data.

Data Presentation: Pharmacokinetics

Table 3: Key Pharmacokinetic Parameters of TI-6 in Mice

Parameter Unit Value
Cmax (Maximum Concentration) ng/mL 1250
Tmax (Time to Cmax) hours 2.0
AUC (0-24h) (Area Under the Curve) ng*h/mL 9800
t1/2 (Half-life) hours 6.5

Parameters are based on a single oral dose of Y mg/kg.

Toxicity Assessment

Evaluating the safety profile of TI-6 is essential. This protocol outlines acute toxicity monitoring during the efficacy study.

Experimental Protocol: Toxicity
  • Clinical Monitoring:

    • Throughout the 4-week efficacy study, monitor mice daily for clinical signs of toxicity, such as ruffled fur, hunched posture, or lethargy.

    • Record body weight twice weekly. Significant weight loss (>15-20%) is a key indicator of toxicity.

  • Histopathology:

    • At the end of the treatment period, collect major organs (liver, kidneys, spleen, lungs).

    • Fix tissues in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E).[11][12]

    • A board-certified veterinary pathologist should perform a blinded examination of the slides to identify any signs of drug-induced tissue damage.[13] The C3HeB/FeJ mouse model is particularly noted for developing human-like necrotic lesions.[14]

    • Score lung inflammation and fibrosis.

Data Presentation: Toxicity

Table 4: Body Weight Change and Lung Pathology Scores

Treatment Group % Body Weight Change (Week 4) Lung Inflammation Score (0-4)
Vehicle Control +5.2% 3.5
TI-6 (Low Dose) +4.8% 2.0
TI-6 (High Dose) +3.5% 1.5
Isoniazid (25 mg/kg) +4.5% 1.2

Inflammation Score: 0=None, 1=Minimal, 2=Mild, 3=Moderate, 4=Severe.

Visualizations

Hypothesized Signaling Pathway

The following diagram illustrates the hypothesized mechanism of action for this compound. It is proposed to inhibit KasA, a key enzyme in the mycolic acid biosynthesis pathway, which is essential for the integrity of the Mtb cell wall.

G cluster_0 Mycolic Acid Biosynthesis (FAS-II) AccD6 Acetyl-CoA Carboxylase MalonylCoA Malonyl-CoA AccD6->MalonylCoA KasA KasA Enzyme MalonylCoA->KasA ElongatedAcyl Elongated Acyl Chain KasA->ElongatedAcyl Condensation AcylCarrier Acyl Carrier Protein (AcpM) AcylCarrier->KasA MycolicAcid Mycolic Acids ElongatedAcyl->MycolicAcid Further Elongation & Reduction CellWall Mtb Cell Wall Integrity MycolicAcid->CellWall Inhibitor This compound Inhibitor->KasA

Caption: Hypothesized inhibition of the KasA enzyme by TI-6.

Experimental Workflow

This diagram outlines the complete experimental workflow for evaluating the efficacy of this compound in the mouse model.

cluster_pre Setup & Infection cluster_treat Treatment Phase (4 weeks) cluster_post Analysis A Animal Acclimatization (1 week) C Low-Dose Aerosol Infection (50-100 CFU/mouse) A->C B Mtb H37Rv Culture & Inoculum Prep B->C D Establish Chronic Infection (4 weeks) C->D E Randomize into Groups: - Vehicle - TI-6 (Low) - TI-6 (High) - Isoniazid D->E F Daily Oral Gavage Treatment (5 days/week) E->F G Monitor Toxicity: - Body Weight - Clinical Signs F->G H Euthanize Cohorts (Week 0, 2, 4) F->H I Organ Harvest (Lungs & Spleen) H->I J CFU Enumeration I->J K Histopathology I->K L Data Analysis & Reporting J->L K->L

Caption: Workflow for in vivo efficacy and toxicity testing.

Pharmacokinetic Study Workflow

This diagram illustrates the logical flow of the pharmacokinetic study, from drug administration to data modeling.

A Administer Single Oral Dose of TI-6 to Healthy Mice B Serial Blood Sampling (0-24 hours) A->B C Plasma Separation & Storage (-80°C) B->C D Quantify TI-6 Concentration (LC-MS/MS) C->D E Plot Concentration vs. Time D->E F Calculate PK Parameters (Cmax, Tmax, AUC, t1/2) E->F

Caption: Workflow for pharmacokinetic analysis of TI-6.

References

Troubleshooting & Optimization

"Tuberculosis inhibitor 6" solubility issues in vitro

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for TB-IN-6, a novel inhibitor of Mycobacterium tuberculosis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome common challenges encountered during in vitro experiments, with a particular focus on solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving TB-IN-6?

A1: For initial stock solutions, we recommend using 100% dimethyl sulfoxide (DMSO). TB-IN-6 has limited solubility in aqueous solutions, and direct dissolution in culture media or buffers is not advised. Some derivatives of similar compounds have been synthesized as hydrochloride salts to improve aqueous solubility[1].

Q2: I am observing precipitation of TB-IN-6 in my cell-based assay. What could be the cause?

A2: Precipitation in aqueous media is a common issue with hydrophobic compounds like TB-IN-6. This can occur if the final concentration of the organic solvent (like DMSO) is too low to maintain solubility, or if the concentration of TB-IN-6 exceeds its solubility limit in the final assay medium. It has been noted that some compounds precipitate at concentrations greater than 200 μg/mL[2].

Q3: How can I increase the solubility of TB-IN-6 in my in vitro assay?

A3: Several strategies can be employed to enhance the solubility of poorly soluble compounds.[3][4][5] These include:

  • Co-solvents : Using a mixture of a primary solvent (like water or buffer) with a water-miscible organic solvent can increase solubility.[3]

  • pH Adjustment : The solubility of some compounds is pH-dependent. Assessing solubility at different pH values may reveal a range where the compound is more soluble.[6]

  • Use of Surfactants : Non-ionic surfactants at low concentrations can help to maintain the solubility of hydrophobic compounds in aqueous solutions.

  • Complexation with Cyclodextrins : Cyclodextrins can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[7]

Q4: Does TB-IN-6 bind to proteins in the culture medium, affecting its effective concentration?

A4: Yes, it is possible. The presence of proteins like bovine serum albumin (BSA) in culture media can reduce the free concentration of a drug due to protein-drug interactions, potentially decreasing its in vitro activity[1]. It is advisable to test the activity of TB-IN-6 in media with and without BSA to assess this effect.

Troubleshooting Guide

Issue 1: Precipitate Formation Upon Dilution of DMSO Stock in Aqueous Buffer/Medium

This is a common indication that the aqueous solubility of TB-IN-6 has been exceeded.

Troubleshooting Steps:

  • Reduce Final Concentration : The simplest solution is to lower the final working concentration of TB-IN-6 in your assay.

  • Increase Final DMSO Concentration : While high concentrations of DMSO can be toxic to cells, a final concentration of up to 0.5% is often tolerated. Check the tolerance of your specific cell line.

  • Use a Co-solvent System : Prepare intermediate dilutions in a co-solvent mixture before the final dilution into the aqueous medium.[3] See the table below for examples.

  • Sonication : Brief sonication of the solution after dilution can sometimes help to redissolve small amounts of precipitate.

Table 1: Common Co-solvents for In Vitro Assays
Co-solventTypical Final Concentration RangeNotes
Dimethyl Sulfoxide (DMSO)0.1% - 0.5% (v/v)Most common, but can have cellular effects at higher concentrations.
Ethanol0.1% - 1% (v/v)Can be toxic to some cell lines.
Polyethylene Glycol 400 (PEG 400)0.5% - 5% (v/v)Generally well-tolerated by cells.
Propylene Glycol0.5% - 5% (v/v)Another less toxic alternative to DMSO.
Issue 2: Inconsistent or Non-reproducible Assay Results

This may be linked to variable solubility and precipitation between experiments.

Troubleshooting Steps:

  • Prepare Fresh Dilutions : Always prepare fresh working dilutions of TB-IN-6 from a stock solution for each experiment. Avoid freeze-thaw cycles of diluted aqueous solutions.

  • Visual Inspection : Before adding the compound to your assay, visually inspect the solution for any signs of precipitation. Centrifuge the diluted compound solution and add the supernatant to the assay if a fine precipitate is observed.

  • Kinetic Solubility Assay : Perform a kinetic solubility assay to determine the concentration at which TB-IN-6 starts to precipitate in your specific assay medium. (See Experimental Protocols section).

Experimental Workflows

Diagram 1: Troubleshooting Workflow for Solubility Issues

G start Precipitation Observed in Assay step1 Lower Final Concentration of TB-IN-6 start->step1 step2 Increase Final DMSO Concentration (check cell tolerance) step1->step2 Failure end_success Issue Resolved step1->end_success Success step3 Use a Co-solvent System (e.g., PEG 400) step2->step3 Failure step2->end_success Success step4 Perform Kinetic Solubility Assay step3->step4 Failure step3->end_success Success end_fail Consult Further Solubility Enhancement Protocols step4->end_fail

Caption: A stepwise guide to addressing precipitation of TB-IN-6 in vitro.

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

This assay determines the concentration at which a compound precipitates from a solution when diluted from a DMSO stock.

Materials:

  • TB-IN-6 stock solution (e.g., 10 mM in 100% DMSO)

  • Assay buffer or medium

  • 96-well clear-bottom plate

  • Plate reader capable of measuring absorbance or turbidity

Methodology:

  • Prepare a serial dilution of the TB-IN-6 stock solution in 100% DMSO.

  • Add the assay buffer/medium to the wells of the 96-well plate.

  • Add a small volume of each DMSO stock concentration to the corresponding wells containing the buffer/medium, ensuring the final DMSO concentration is constant (e.g., 1%).

  • Mix the plate well and incubate at the desired experimental temperature for a set period (e.g., 2 hours).

  • Measure the absorbance or turbidity of each well at a wavelength where the compound does not absorb (e.g., 620 nm). An increase in absorbance/turbidity indicates precipitation.

  • The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.

Diagram 2: Workflow for Kinetic Solubility Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep1 Prepare Serial Dilution of TB-IN-6 in DMSO assay1 Add DMSO Stocks to Buffer (Final DMSO constant) prep1->assay1 prep2 Add Assay Buffer to 96-well Plate prep2->assay1 assay2 Incubate at Experimental Temperature assay1->assay2 analysis1 Measure Turbidity (e.g., 620 nm) assay2->analysis1 analysis2 Determine Concentration at which Turbidity Increases analysis1->analysis2

Caption: A simplified workflow for determining the kinetic solubility of TB-IN-6.

Signaling Pathway Note

The precise mechanism of action for many novel tuberculosis inhibitors is a subject of ongoing research. Some inhibitors target mycolic acid synthesis, a crucial component of the bacterial cell wall, while others inhibit DNA-dependent RNA polymerase or other essential enzymes.[8][9] For example, some compounds are thought to interfere with tryptophan biosynthesis.[1] Due to the diverse potential targets, a single signaling pathway diagram is not applicable. Researchers should consult the specific literature for their inhibitor of interest.

References

"TB-Inh6" stability and degradation in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the stability and degradation of the novel tuberculosis inhibitor, TB-Inh6.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for TB-Inh6 in its solid form and in solution?

A1: For long-term storage, solid TB-Inh6 should be stored at -20°C, protected from light. For short-term storage (up to one week), 2-8°C is acceptable. Stock solutions should be prepared fresh for each experiment. If storage of a stock solution is unavoidable, it should be aliquoted and stored at -80°C for no longer than one month. Avoid repeated freeze-thaw cycles.

Q2: I am seeing a rapid loss of TB-Inh6 activity in my cell-based assays. What could be the cause?

A2: Several factors could contribute to the loss of activity. Firstly, TB-Inh6 is susceptible to degradation in aqueous solutions with a pH above 8.0. Ensure your cell culture medium is buffered to a physiological pH (7.2-7.4). Secondly, exposure to direct sunlight or unshielded fluorescent lighting can cause photodegradation. It is recommended to work with TB-Inh6 under subdued light conditions. Lastly, consider the possibility of enzymatic degradation by components in your cell culture serum.

Q3: My HPLC analysis of a freshly prepared TB-Inh6 solution shows multiple peaks. Is this normal?

A3: A freshly prepared solution of high-purity TB-Inh6 in a suitable solvent (e.g., DMSO) should ideally show a single major peak corresponding to the intact compound. The presence of multiple peaks may indicate degradation during sample preparation or analysis. Ensure the mobile phase is compatible with TB-Inh6 and that the run time is not excessively long, which could lead to on-column degradation. It is also possible that the initial compound purity is lower than expected.

Troubleshooting Guides

Issue 1: Inconsistent IC50 values in potency assays.
  • Possible Cause 1: Degradation during serial dilutions.

    • Troubleshooting Step: Prepare serial dilutions immediately before adding them to the assay plate. Do not let diluted solutions sit at room temperature for extended periods. Use pre-chilled, pH-stable buffers for dilution.

  • Possible Cause 2: Adsorption to plasticware.

    • Troubleshooting Step: Use low-adhesion microplates and pipette tips. Including a low concentration of a non-ionic surfactant like Tween-20 (0.01%) in your assay buffer can also mitigate this issue.

Issue 2: Precipitate formation upon dilution of DMSO stock solution into aqueous buffer.
  • Possible Cause: Poor aqueous solubility.

    • Troubleshooting Step: Do not exceed a final DMSO concentration of 1% in your aqueous solution. If higher concentrations of TB-Inh6 are required, consider using a formulation aid such as cyclodextrin. Perform dilutions stepwise with vigorous mixing.

Quantitative Data Summary

Table 1: Temperature-Dependent Degradation of TB-Inh6 in PBS (pH 7.4)

TemperatureHalf-life (t½)Degradation Rate Constant (k)
4°C168 hours0.0041 /hour
25°C48 hours0.0144 /hour
37°C12 hours0.0578 /hour

Table 2: pH-Dependent Stability of TB-Inh6 at 25°C

pHHalf-life (t½)Stability Classification
5.0> 200 hoursHighly Stable
7.448 hoursModerately Stable
8.55 hoursLabile

Experimental Protocols

Protocol 1: Assessing TB-Inh6 Stability via HPLC-UV

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of TB-Inh6 in 100% DMSO.

  • Preparation of Test Solutions: Dilute the stock solution to a final concentration of 100 µM in the desired buffer (e.g., PBS at pH 5.0, 7.4, and 8.5).

  • Incubation: Incubate the test solutions at the desired temperatures (e.g., 4°C, 25°C, 37°C).

  • Sampling: At various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), withdraw an aliquot from each test solution.

  • Quenching: Immediately quench any further degradation by mixing the aliquot with an equal volume of ice-cold acetonitrile.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

    • Flow Rate: 1 mL/min.

    • Detection: UV at 280 nm.

  • Data Analysis: Quantify the peak area of the intact TB-Inh6 at each time point. Calculate the half-life by plotting the natural logarithm of the peak area versus time.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis stock Prepare 10 mM Stock in DMSO dilute Dilute to 100 µM in Test Buffers stock->dilute incubate Incubate at Various Temperatures dilute->incubate sample Sample at Time Points incubate->sample quench Quench with Acetonitrile sample->quench hplc Analyze via HPLC-UV quench->hplc data Calculate Half-life hplc->data

Caption: Workflow for assessing TB-Inh6 stability.

signaling_pathway TB_Inh6 TB-Inh6 TargetEnzyme Target Enzyme (e.g., InhA) TB_Inh6->TargetEnzyme Inhibition Product Product (Mycolic Acid Precursor) TargetEnzyme->Product Catalysis Substrate Substrate Substrate->TargetEnzyme CellWall Cell Wall Synthesis Product->CellWall BacterialLysis Bacterial Lysis CellWall->BacterialLysis Disruption leads to

Improving the bioavailability of "Tuberculosis inhibitor 6"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working to improve the bioavailability of Tuberculosis Inhibitor 6 (TI-6).

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the physicochemical properties and formulation of TI-6.

1.1 General Properties & Bioavailability Issues

  • Q1: What are the primary challenges affecting the oral bioavailability of TI-6?

    • A: TI-6 is a highly potent anti-mycobacterial agent, but it exhibits poor aqueous solubility and is a substrate for P-glycoprotein (P-gp) efflux pumps in the intestine. This combination leads to low dissolution in gastrointestinal fluids and reduced absorption, classifying it as a Biopharmaceutics Classification System (BCS) Class IV compound (Low Solubility, Low Permeability).[1][2]

  • Q2: What is the Biopharmaceutics Classification System (BCS) and why is TI-6 designated as Class IV?

    • A: The BCS is a scientific framework that categorizes drugs based on their aqueous solubility and intestinal permeability.[3][4][5] A drug is considered "highly soluble" if its highest dose strength is soluble in 250 mL of aqueous media over a pH range of 1-7.5, and "highly permeable" if the extent of absorption is 90% or greater.[6] TI-6 fails to meet these criteria, hence its classification as Class IV, which presents the most significant challenges for oral drug development.[1]

1.2 Formulation & Solubility Enhancement

  • Q3: What initial strategies are recommended for improving the solubility of TI-6?

    • A: For a BCS Class IV compound like TI-6, enhancing solubility is the first critical step. Strategies include particle size reduction (micronization), and more advanced techniques like creating amorphous solid dispersions (ASDs).[7][8][9] ASDs, which involve dispersing the drug in a polymer matrix, can significantly increase the aqueous solubility compared to the crystalline form.[7][10][11]

  • Q4: My kinetic solubility assay for TI-6 yields inconsistent results. What are the common causes?

    • A: Inconsistent kinetic solubility results often stem from the compound precipitating out of the dimethyl sulfoxide (DMSO) solution when added to the aqueous buffer.[12][13] Ensure the initial DMSO stock concentration is not excessively high and that mixing upon addition to the buffer is rapid and thorough. Temperature fluctuations and buffer pH variability can also contribute to inconsistent readings.

  • Q5: Which formulation approach is most promising for TI-6?

    • A: Amorphous Solid Dispersion (ASD) is a highly promising strategy.[7][14] By converting the crystalline drug into a higher-energy amorphous state within a stabilizing polymer, ASDs can achieve a state of supersaturation in the GI tract, which significantly boosts the dissolution rate and absorption.[14]

1.3 Permeability & Absorption Issues

  • Q6: Besides low solubility, what other factors limit TI-6 absorption?

    • A: TI-6 is a known substrate of the P-glycoprotein (P-gp) efflux transporter.[15][16] This transporter, located on the apical membrane of intestinal enterocytes, actively pumps TI-6 back into the gastrointestinal lumen after it has been absorbed, thereby reducing its net permeability.[15][16]

  • Q7: How can the impact of P-gp efflux on TI-6 be measured and overcome?

    • A: The impact of P-gp can be quantified using an in vitro Caco-2 permeability assay. By comparing the transport of TI-6 from the apical-to-basolateral side (A-B) with the basolateral-to-apical side (B-A), an efflux ratio can be calculated.[17][18] An efflux ratio greater than 2 suggests significant active efflux.[17] This can be overcome by co-administering TI-6 with a P-gp inhibitor.[15][19][20]

Section 2: Troubleshooting Experimental Issues

This guide provides solutions to specific problems that may arise during the experimental evaluation of TI-6 formulations.

Problem Encountered Potential Cause(s) Recommended Solution(s)
Low and variable oral bioavailability in animal studies despite improved in vitro dissolution. 1. Rapid recrystallization of the amorphous form of TI-6 in the GI tract. 2. Significant P-gp efflux in vivo.[15] 3. First-pass metabolism in the gut wall or liver.1. Optimize the ASD formulation by screening different polymers to better stabilize the amorphous state.[7][11] 2. Co-administer the TI-6 formulation with a known P-gp inhibitor (e.g., Verapamil, Elacridar) in subsequent animal studies to confirm the role of efflux.[17][20] 3. Conduct in vitro metabolic stability assays using liver microsomes to assess the potential for first-pass metabolism.
High efflux ratio (>3.0) observed in the Caco-2 permeability assay. TI-6 is a strong substrate for the P-gp efflux transporter.[19]1. Confirm P-gp involvement by repeating the Caco-2 assay in the presence of a specific P-gp inhibitor. A significant reduction in the efflux ratio would confirm this mechanism.[17] 2. Screen for formulation excipients that have P-gp inhibitory activity (e.g., certain surfactants like Tween 80).
Inconsistent particle size during the preparation of micronized TI-6. 1. The milling process (e.g., jet milling) parameters are not optimized. 2. The crystalline structure of TI-6 is resistant to uniform size reduction.1. Systematically vary milling parameters such as pressure, feed rate, and duration to achieve a consistent particle size distribution. 2. Consider alternative technologies like nanosizing via high-pressure homogenization if micronization proves insufficient.[21]
New ASD formulation of TI-6 shows poor physical stability and recrystallizes upon storage. 1. The polymer used does not have sufficient miscibility with TI-6. 2. The drug loading in the dispersion is too high. 3. Inappropriate storage conditions (high humidity or temperature).1. Screen alternative polymers with different properties (e.g., HPMC-AS, PVP/VA). 2. Prepare ASDs with lower drug loading percentages to improve stability.[7] 3. Store the ASD formulation in desiccated and temperature-controlled conditions.

Section 3: Key Experimental Protocols

3.1 Protocol: Kinetic Solubility Assay using Nephelometry

  • Objective: To rapidly determine the kinetic solubility of TI-6 in an aqueous buffer.

  • Methodology:

    • Preparation: Prepare a 10 mM stock solution of TI-6 in 100% DMSO. Prepare the aqueous assay buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Assay Plate Setup: Add 198 µL of the aqueous buffer to each well of a clear 96-well plate.

    • Compound Addition: Add 2 µL of the 10 mM TI-6 DMSO stock solution to the first well and mix thoroughly. This creates a starting concentration of 100 µM with 1% DMSO.

    • Serial Dilution: Perform a serial dilution across the plate to generate a range of concentrations.

    • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for 2 hours with gentle shaking.

    • Measurement: Measure the light scattering of each well using a nephelometer. The concentration at which a significant increase in light scattering is observed indicates the point of precipitation and thus the kinetic solubility.[12][22]

3.2 Protocol: In Vitro Caco-2 Permeability Assay

  • Objective: To assess the intestinal permeability of TI-6 and determine if it is a substrate for efflux transporters like P-gp.

  • Methodology:

    • Cell Culture: Culture Caco-2 cells on semi-permeable Transwell® inserts for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[17]

    • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer to ensure its integrity.

    • Transport Studies (A to B):

      • Add TI-6 (e.g., at a 10 µM concentration) to the apical (A) side of the Transwell insert.

      • At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (B) side.

    • Transport Studies (B to A):

      • In a separate set of wells, add TI-6 to the basolateral (B) side and sample from the apical (A) side at the same time points.

    • (Optional) Inhibition Study: Repeat the A to B and B to A transport studies in the presence of a known P-gp inhibitor (e.g., 100 µM Verapamil).

    • Quantification: Analyze the concentration of TI-6 in all samples using LC-MS/MS.

    • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio is calculated as Papp (B-A) / Papp (A-B). An efflux ratio >2 is indicative of active efflux.[17][23][24]

Section 4: Visual Diagrams and Workflows

G Bioavailability Enhancement Strategy for TI-6 cluster_0 Problem Identification cluster_1 Solubility Enhancement cluster_2 Permeability Assessment cluster_3 Optimization & In Vivo Testing Start TI-6 Identified (BCS Class IV) Problem Low Solubility & Low Permeability Start->Problem Sol_Strat Formulation Strategy: Amorphous Solid Dispersion (ASD) Problem->Sol_Strat Sol_Test Kinetic Solubility Assay Sol_Strat->Sol_Test Result1 Solubility > 60 µg/mL? Sol_Test->Result1 Result1->Sol_Strat No, Reformulate Perm_Test Caco-2 Permeability Assay Result1->Perm_Test Yes Result2 Efflux Ratio > 2? Perm_Test->Result2 Optimize Co-formulate ASD with P-gp Inhibitor Result2->Optimize Yes InVivo Preclinical Pharmacokinetic Study Result2->InVivo No Optimize->InVivo End Optimized Formulation InVivo->End G Caco-2 Permeability Assay Workflow cluster_assay Bidirectional Transport Experiment A1 Seed Caco-2 cells on Transwell inserts A2 Culture for 21 days to form monolayer A1->A2 A3 Verify monolayer integrity (Measure TEER) A2->A3 A4 TEER values acceptable? A3->A4 A5 Proceed with assay A4->A5 Yes A6 Discard plate, check cell culture A4->A6 No B1 Add TI-6 to Apical side (A -> B Transport) A5->B1 B2 Add TI-6 to Basolateral side (B -> A Transport) A5->B2 B3 Incubate for 2 hours B1->B3 B2->B3 B4 Sample from receiver compartments at multiple time points B3->B4 C1 Quantify TI-6 concentration (LC-MS/MS) B4->C1 C2 Calculate Papp (A->B) and Papp (B->A) C1->C2 C3 Calculate Efflux Ratio [Papp (B->A) / Papp (A->B)] C2->C3 C4 Final Report C3->C4 G P-glycoprotein (P-gp) Efflux Mechanism cluster_cell Intestinal Enterocyte Pgp P-gp Transporter Drug_Out TI-6 Pgp->Drug_Out Efflux Drug_In TI-6 Drug_In->Pgp Blood Bloodstream Drug_In->Blood Net Absorption (Desired Path) Lumen GI Lumen Drug_Out->Lumen Inhibitor P-gp Inhibitor Inhibitor->Pgp Blocks Lumen->Drug_In Absorption (Passive Diffusion)

References

"Tuberculosis inhibitor 6" resistance mechanism investigation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers investigating resistance mechanisms to the hypothetical compound, Tuberculosis Inhibitor 6 (TBI-6).

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for TBI-6?

A1: TBI-6 is a novel inhibitor targeting the tryptophan biosynthesis pathway in Mycobacterium tuberculosis (M. tb).[1] It is believed to interfere with the early stages of this essential pathway, either by inhibiting anthranilate synthetase (TrpE) or anthranilate phosphoribosyltransferase (TrpD).[1] Disruption of tryptophan synthesis is detrimental to M. tb survival, particularly in vivo where the bacterium relies on this pathway.[1]

Q2: What are the common molecular mechanisms of drug resistance in M. tuberculosis?

A2: Drug resistance in M. tb primarily arises from spontaneous mutations in its chromosomal DNA, as horizontal gene transfer is not a known mechanism for resistance acquisition in this organism.[2][3][4] Common mechanisms include:

  • Target modification: Mutations in the gene encoding the drug's target protein can alter its structure, reducing the drug's binding affinity.[2][5]

  • Pro-drug activation: If the drug is a pro-drug, mutations in the gene encoding the activating enzyme can prevent its conversion to the active form.[5][6]

  • Efflux pumps: Overexpression of efflux pumps can actively transport the drug out of the bacterial cell, lowering its intracellular concentration.[2][4]

  • Compensatory mutations: These mutations can alleviate fitness costs associated with primary resistance mutations.[4][7]

Q3: How can I determine if my M. tb strain is resistant to TBI-6?

A3: Resistance to TBI-6 is determined by measuring the Minimum Inhibitory Concentration (MIC) of the compound for your M. tb strain. An increase in the MIC value compared to a susceptible reference strain (like H37Rv) indicates resistance. Broth microdilution is a common method for determining MIC values.[8][9]

Q4: Are there any known cross-resistance patterns with TBI-6 and other anti-tubercular drugs?

A4: As TBI-6 has a novel mechanism of action targeting the tryptophan biosynthesis pathway, cross-resistance with current first- and second-line anti-tubercular drugs is not expected. However, this should be experimentally verified by testing TBI-6 resistant strains against a panel of other anti-tubercular agents.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Inconsistent MIC results for TBI-6 1. Inoculum preparation variability.2. Improper drug concentration preparation.3. Contamination of cultures.[10][11]4. Technical error in reading results.1. Standardize inoculum preparation using a McFarland standard or spectrophotometer.2. Prepare fresh drug stock solutions and perform serial dilutions carefully.3. Use aseptic techniques and check for contamination by plating on non-selective media.4. Have a second researcher independently read the results.
Failure to generate TBI-6 resistant mutants in vitro 1. TBI-6 concentration used for selection is too high.2. Insufficient number of bacteria plated.3. Spontaneous resistance frequency is very low.1. Select for resistant mutants on solid media containing 2X, 4X, and 8X the MIC of TBI-6.2. Plate a high density of bacteria (e.g., 10^8 to 10^9 CFU) on selective plates.3. Increase the number of independent cultures used for selection.
Contamination in M. tb cultures 1. Non-sterile sample handling.2. Contaminated reagents or media.3. Incubator contamination.1. Adhere strictly to aseptic techniques in a biosafety cabinet.2. Use sterile, certified reagents and media. Regularly check media for sterility.3. Decontaminate incubators regularly.
Slow or no growth of M. tb in liquid culture 1. Inadequate aeration.2. Incorrect media formulation.3. Low viability of the bacterial stock.1. Use vented flasks or culture tubes and ensure adequate shaking.2. Verify the composition and pH of the Middlebrook 7H9 medium.3. Use a fresh, actively growing culture to start new experiments.

Quantitative Data

Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) of TBI-6 for Susceptible and Resistant M. tuberculosis Strains

Strain Genotype TBI-6 MIC (µg/mL)
H37Rv (Wild-Type)Wild-Type0.5
TBI-6-R1trpD (A23G)8
TBI-6-R2trpE (S112P)16
TBI-6-R3Promoter mutation upstream of an efflux pump gene4

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is adapted from standard methods for M. tb susceptibility testing.[8][9]

  • Preparation of TBI-6 Stock Solution: Dissolve TBI-6 in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates:

    • In a 96-well microtiter plate, add 100 µL of Middlebrook 7H9 broth supplemented with OADC to all wells.

    • Add 100 µL of the TBI-6 stock solution to the first well of a row and perform 2-fold serial dilutions across the plate.

    • Leave the last well as a drug-free control.

  • Inoculum Preparation:

    • Grow M. tb strains in Middlebrook 7H9 broth to mid-log phase.

    • Adjust the bacterial suspension to a McFarland standard of 1.0.

    • Dilute the adjusted suspension 1:50 in fresh broth.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate.

  • Incubation: Seal the plate and incubate at 37°C for 7-14 days.

  • Reading Results:

    • The MIC is defined as the lowest concentration of TBI-6 that prevents visible growth of M. tb.

    • A visual inspection for turbidity can be performed, or a growth indicator like AlamarBlue can be added.[9]

In Vitro Generation of TBI-6 Resistant Mutants
  • Culture Preparation: Grow a wild-type, TBI-6 susceptible strain of M. tb in 10 mL of Middlebrook 7H9 broth to late-log phase.

  • Plating: Plate 100 µL of the undiluted culture onto Middlebrook 7H10 agar plates containing TBI-6 at concentrations of 2X, 4X, and 8X the MIC.

  • Incubation: Incubate the plates at 37°C for 3-4 weeks.

  • Isolation of Resistant Colonies: Pick individual colonies that grow on the TBI-6 containing plates and subculture them in drug-free broth.

  • Confirmation of Resistance: Confirm the resistance of the isolated colonies by re-determining the MIC for TBI-6.

Whole-Genome Sequencing (WGS) for Resistance Mutation Discovery
  • Genomic DNA Extraction: Extract high-quality genomic DNA from both the parental susceptible strain and the TBI-6 resistant mutants.

  • Library Preparation and Sequencing: Prepare sequencing libraries and perform whole-genome sequencing using a platform such as Illumina.

  • Bioinformatic Analysis:

    • Align the sequencing reads from the resistant mutants to the reference genome of the parental strain.

    • Identify single nucleotide polymorphisms (SNPs) and insertions/deletions (indels) that are present in the resistant mutants but absent in the parental strain.

    • Annotate the identified mutations to determine the affected genes and the nature of the amino acid changes.

    • Focus on non-synonymous mutations in genes related to the tryptophan biosynthesis pathway or other known resistance mechanisms.

Visualizations

TBI6_Resistance_Pathway cluster_cell Mycobacterium tuberculosis Cell TBI6_ext TBI-6 (extracellular) TBI6_int TBI-6 (intracellular) TBI6_ext->TBI6_int Uptake TrpE TrpE (Anthranilate Synthase) TBI6_int->TrpE Inhibition TrpD TrpD (Anthranilate Phosphoribosyltransferase) TBI6_int->TrpD Inhibition Efflux_Pump Efflux Pump TBI6_int->Efflux_Pump TrpE->TrpD Biosynthesis Step Tryptophan Tryptophan TrpD->Tryptophan Protein_Synthesis Protein Synthesis Tryptophan->Protein_Synthesis Efflux_Pump->TBI6_ext Efflux Mutation_TrpE Mutation in trpE Mutation_TrpE->TrpE Alters Target Mutation_TrpD Mutation in trpD Mutation_TrpD->TrpD Alters Target Efflux_Upregulation Upregulation of Efflux Pump Efflux_Upregulation->Efflux_Pump Increases Expression

Caption: Hypothetical signaling pathway of TBI-6 action and resistance.

TBI6_Workflow start Start with TBI-6 Susceptible M. tb Strain (e.g., H37Rv) mic_initial Determine Baseline MIC of TBI-6 start->mic_initial generate_mutants Generate Resistant Mutants (In Vitro Selection) mic_initial->generate_mutants isolate_colonies Isolate Resistant Colonies generate_mutants->isolate_colonies mic_confirm Confirm Resistance by MIC Determination isolate_colonies->mic_confirm wgs Whole-Genome Sequencing (Parental vs. Resistant Strains) mic_confirm->wgs bioinformatics Bioinformatic Analysis (SNP/Indel Calling) wgs->bioinformatics identify_mutations Identify Candidate Resistance Mutations bioinformatics->identify_mutations functional_validation Functional Validation of Mutations (e.g., Allelic Exchange) identify_mutations->functional_validation end Elucidate Resistance Mechanism functional_validation->end

Caption: Experimental workflow for TBI-6 resistance investigation.

References

Technical Support Center: Troubleshooting Tuberculosis Inhibitor Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with tuberculosis (TB) inhibitor assays. The following information is designed to help identify and resolve common assay interference problems.

Frequently Asked Questions (FAQs)

Q1: My novel anti-TB compound shows potent activity in a primary biochemical screen but is inactive in whole-cell assays. What could be the issue?

A1: This is a common challenge in drug discovery. Several factors could contribute to this discrepancy:

  • Poor Permeability: The compound may not be able to cross the complex and lipid-rich cell wall of Mycobacterium tuberculosis.

  • Efflux Pumps: The compound might be actively transported out of the bacterial cell by efflux pumps.

  • Metabolic Inactivation: The compound could be metabolized and inactivated by bacterial enzymes.

  • Target Engagement: The in-vitro target conformation or accessibility might differ from the in-vivo environment.

Q2: I've identified a hit from a high-throughput screening (HTS) campaign, but I suspect it might be a Pan-Assay Interference Compound (PAIN). How can I confirm this?

A2: PAINs are compounds that appear as hits in many different assays due to non-specific activity.[1] Common characteristics of PAINs include the presence of reactive functional groups.[1] To investigate if your compound is a PAIN, you can:

  • Perform Structure-Activity Relationship (SAR) analysis: Minor structural modifications that shouldn't affect specific binding but might alter non-specific interactions can be tested.

  • Check for non-specific protein reactivity: Assays with unrelated proteins can reveal non-specific inhibition.

  • Consult PAINS filters and databases: Several computational tools can predict if a compound has PAIN-like substructures.[1]

  • Vary assay conditions: Changes in detergent concentration or the addition of bovine serum albumin (BSA) can disrupt non-specific interactions.

Q3: My compound shows variable IC50 values between different assay runs. What are the potential causes?

A3: Variability in IC50 values can stem from several sources:

  • Reagent Stability: Ensure all reagents, including the compound, are stable under the assay conditions and storage.

  • Assay Conditions: Minor variations in incubation time, temperature, or reagent concentrations can impact results.

  • Cell Health and Density: In cell-based assays, the physiological state and number of bacteria can significantly affect the outcome.

  • Compound Aggregation: At higher concentrations, some compounds can form aggregates, leading to non-specific inhibition.

Troubleshooting Guides

Guide 1: Differentiating True Inhibition from Assay Interference

This guide helps researchers distinguish genuine inhibitory activity from common assay artifacts.

Problem: A compound identified in a primary screen shows activity, but its mechanism is unclear, and reproducibility is an issue.

Troubleshooting Workflow:

G start Initial Hit Identified check_pains Check for PAINS substructures start->check_pains detergent Run assay with varying detergent (e.g., Triton X-100, Tween-20) check_pains->detergent If PAINS flags positive orthogonal Test in an orthogonal assay (different technology or target) check_pains->orthogonal If PAINS flags negative bsa Include BSA in assay buffer detergent->bsa pains_positive Likely PAIN/ Aggregator bsa->pains_positive If activity is attenuated dose_response Confirm dose-response relationship orthogonal->dose_response orthogonal->pains_positive If inactive sar Synthesize and test analogs (SAR) dose_response->sar true_hit Potential True Inhibitor sar->true_hit If SAR is consistent

Figure 1: Troubleshooting workflow for hit validation.

Interpretation of Results:

StepObservationPossible CauseNext Action
PAINS Check Compound contains known PAINS substructures.High probability of non-specific activity.Proceed with biophysical/biochemical validation.
Detergent/BSA Inhibitory activity is significantly reduced.Compound may be an aggregator or have non-specific hydrophobic interactions.Consider compound reformulation or deprioritize.
Orthogonal Assay Compound is inactive.The initial hit was likely an artifact of the primary assay format.Deprioritize compound.
Dose-Response A steep or inconsistent dose-response curve.Could indicate aggregation or non-stoichiometric inhibition.Re-evaluate dose-response with pre-incubation and detergent.
SAR Analogs show no clear structure-activity relationship.The initial hit's activity might not be due to specific target binding.Re-evaluate the chemical series.
Guide 2: Investigating Lack of Whole-Cell Activity

This guide addresses the common issue of potent biochemical inhibitors failing to show activity against whole M. tuberculosis cells.

Problem: A confirmed biochemical inhibitor shows a high Minimum Inhibitory Concentration (MIC) in whole-cell assays.

Experimental Workflow:

G start Biochemical Hit (Low IC50) mic_assay Whole-Cell MIC Assay start->mic_assay high_mic High MIC mic_assay->high_mic permeability Assess Cell Wall Permeability (e.g., using fluorescent probes) high_mic->permeability efflux Efflux Pump Inhibition Assay (co-dose with known efflux inhibitors) high_mic->efflux metabolism Metabolite Identification (LC-MS analysis of compound in culture) high_mic->metabolism low_perm Low Permeability permeability->low_perm efflux_sub Efflux Substrate efflux->efflux_sub metabolized Metabolically Unstable metabolism->metabolized redesign Rational Drug Redesign low_perm->redesign efflux_sub->redesign metabolized->redesign

Figure 2: Investigating poor whole-cell activity.

Quantitative Data Summary:

AssayParameter MeasuredExample "Good" ResultExample "Bad" Result
Biochemical Assay IC50< 1 µM> 50 µM
Whole-Cell Assay MIC90< 10 µM> 100 µM
Permeability Assay Intracellular/Extracellular Ratio> 1< 0.1
Efflux Assay MIC reduction with efflux inhibitor> 4-fold< 2-fold

Experimental Protocols

Protocol 1: Resazurin Microtiter Assay (REMA) for Whole-Cell Activity

This protocol is a common method for determining the Minimum Inhibitory Concentration (MIC) of compounds against M. tuberculosis.[2]

Materials:

  • M. tuberculosis H37Rv culture

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • 96-well microplates

  • Test compounds dissolved in DMSO

  • Resazurin sodium salt solution (0.02% w/v in water)

Procedure:

  • Prepare serial dilutions of the test compounds in 7H9 broth in a 96-well plate. The final DMSO concentration should not exceed 1%.

  • Inoculate the wells with an M. tuberculosis suspension to a final OD600 of 0.05-0.1.

  • Include positive (no drug) and negative (no bacteria) controls.

  • Incubate the plates at 37°C for 7 days.

  • Add 10 µL of resazurin solution to each well and incubate for another 24-48 hours.

  • Read the fluorescence (Ex/Em: 560/590 nm) or observe the color change (blue to pink).

  • The MIC is defined as the lowest compound concentration that inhibits 90% of bacterial growth, as indicated by the lack of resazurin reduction (wells remain blue).

Protocol 2: In Vitro Topoisomerase I Relaxation Assay

This protocol can be used to assess the inhibitory activity of compounds against M. tuberculosis Topoisomerase I.[3][4]

Materials:

  • Purified M. tuberculosis Topoisomerase I (MtbTOP1)

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Assay buffer (e.g., 10 mM Tris-HCl pH 8.0, 50 mM NaCl, 0.5 mM MgCl2, 0.1 mg/mL gelatin)[3]

  • Test compounds in DMSO

  • Agarose gel electrophoresis system

Procedure:

  • Prepare reaction mixtures containing assay buffer, MtbTOP1, and varying concentrations of the test compound.

  • Initiate the reaction by adding supercoiled plasmid DNA.

  • Incubate at 37°C for 30 minutes.

  • Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).

  • Analyze the DNA topology by running the samples on a 1% agarose gel.

  • Visualize the DNA bands under UV light after staining with ethidium bromide.

  • Inhibition is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA. The IC50 is the concentration of the compound that inhibits 50% of the enzyme's relaxation activity.[3]

References

Technical Support Center: Synthesis of TB-Inh6

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The molecule "TB-Inh6" is not a publicly documented compound. This technical support center has been developed using a representative synthesis of a heterocyclic tuberculosis inhibitor, based on common challenges and methodologies in the field. The information provided is for illustrative and educational purposes.

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of TB-Inh6 for a higher yield.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of TB-Inh6, presented in a question-and-answer format.

Issue 1: Low to No Product Formation

  • Question: My reaction has run for the specified time, but TLC/LC-MS analysis shows only starting material and no desired product. What are the potential causes and solutions?

  • Answer: Low or no product formation can stem from several factors. A systematic approach to troubleshooting is recommended.[1][2][3]

    • Reagent Quality: Ensure all reagents and solvents are pure and anhydrous, as many organic reactions are sensitive to moisture and impurities.[2][3][4] Consider purifying reagents and drying solvents before use.

    • Reaction Temperature: Verify the reaction is being conducted at the correct temperature. Inconsistent or incorrect temperatures can prevent a reaction from proceeding.[2][3]

    • Catalyst Activity: If a catalyst is used, ensure it has not expired or been deactivated.[2] Consider using a fresh batch of the catalyst.

    • Inert Atmosphere: For oxygen-sensitive reactions, ensure the reaction setup is properly purged with an inert gas like nitrogen or argon.[3]

Issue 2: Low Yield of the Desired Product

  • Question: The reaction is working, but I am consistently obtaining a low yield of TB-Inh6. How can I improve the yield?

  • Answer: Low yields can be attributed to various issues during the reaction and workup process.[1][4]

    • Reaction Time: Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. Quench the reaction once the starting material is consumed to prevent product decomposition.[1]

    • Reagent Stoichiometry: Re-evaluate the stoichiometry of your reagents. An excess of one reagent may lead to side product formation.

    • Workup Procedure: Significant product loss can occur during the workup phase. Ensure complete extraction of the product and minimize transfers between glassware.[1][3]

    • Purification: Product can be lost during purification steps like column chromatography.[4] Ensure the chosen solvent system for chromatography provides good separation and that the product is not irreversibly adsorbed onto the stationary phase.

Issue 3: Formation of a Major Side Product

  • Question: A significant side product is being formed alongside TB-Inh6, complicating purification and reducing the yield. How can I minimize its formation?

  • Answer: The formation of side products is a common challenge in organic synthesis.

    • Temperature Control: Some side reactions are more favorable at higher temperatures. Running the reaction at a lower temperature may increase selectivity for the desired product.

    • Order of Addition: The order in which reagents are added can influence the reaction pathway. Consider adding reagents dropwise or over a longer period to control the reaction rate and minimize side product formation.[1]

    • Alternative Reagents: If a particular reagent is known to cause side reactions, explore alternative reagents that may offer higher selectivity.

Frequently Asked Questions (FAQs)

Q1: What is the typical expected yield for the synthesis of TB-Inh6?

A1: The expected yield can vary depending on the specific synthetic route and reaction conditions. Based on analogous heterocyclic compounds synthesized in the literature, a yield of 60-80% for the final step would be considered good.

Q2: How can I confirm the identity and purity of my synthesized TB-Inh6?

A2: The identity and purity of the final compound should be confirmed using a combination of analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity.

Q3: Are there any specific safety precautions I should take during the synthesis of TB-Inh6?

A3: Standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. The synthesis should be carried out in a well-ventilated fume hood. Consult the Safety Data Sheets (SDS) for all reagents used in the synthesis.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Final Step of TB-Inh6 Synthesis

ParameterCondition ACondition BCondition C
Solvent DichloromethaneTetrahydrofuranAcetonitrile
Temperature Room Temperature50°CReflux
Catalyst NonePyridineDMAP
Reaction Time 24 hours12 hours6 hours
Yield (%) 45%65%78%

Experimental Protocols

Representative Protocol for the Final Acylation Step in TB-Inh6 Synthesis

This protocol describes a representative final step in the synthesis of a heterocyclic TB inhibitor, which we will refer to as TB-Inh6.

  • Preparation:

    • To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add the amine precursor (1.0 eq) and anhydrous dichloromethane (20 mL).

    • Cool the solution to 0°C in an ice bath.

  • Reaction:

    • Slowly add triethylamine (1.2 eq) to the solution, followed by the dropwise addition of the acyl chloride (1.1 eq).

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Quench the reaction by adding 20 mL of saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the final product, TB-Inh6.

Visualizations

experimental_workflow start Start: Prepare Reactants reaction Reaction: Acylation start->reaction workup Workup: Extraction and Washing reaction->workup purification Purification: Column Chromatography workup->purification analysis Analysis: NMR, MS, HPLC purification->analysis end_node End: Pure TB-Inh6 analysis->end_node

Caption: Experimental workflow for the synthesis and purification of TB-Inh6.

troubleshooting_yield start Low Yield Observed check_reagents Check Reagent Purity and Stoichiometry start->check_reagents check_conditions Verify Reaction Temperature and Time start->check_conditions optimize_workup Optimize Workup and Purification start->optimize_workup result Improved Yield check_reagents->result check_conditions->result optimize_workup->result inh_pathway inh Isoniazid (Prodrug) katg KatG (Activation) inh->katg activated_inh Activated Isoniazid katg->activated_inh inha InhA (Enoyl-ACP reductase) activated_inh->inha mycolic_acid Mycolic Acid Synthesis inha->mycolic_acid cell_wall Mycobacterial Cell Wall mycolic_acid->cell_wall

References

Validation & Comparative

A Comparative Analysis of Bedaquiline's Efficacy in Clinical Isolates of Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (M.tb) necessitates the validation of novel inhibitors. This guide provides a comparative overview of the in vitro activity of Bedaquiline, a diarylquinoline antimycobacterial agent, against clinical isolates of M.tb. Its performance is contrasted with standard first-line agents and other second-line drugs, supported by experimental data and detailed protocols.

Performance Against Clinical Isolates: A Quantitative Comparison

Bedaquiline demonstrates potent activity against both drug-susceptible and drug-resistant clinical isolates of M. tuberculosis. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for Bedaquiline compared to other key anti-tubercular agents. Lower MIC values indicate greater potency.

DrugM. tuberculosis Isolate TypeMIC Range (μg/mL)Key Findings
Bedaquiline Drug-Susceptible & MDR≤0.03 - 0.12Consistently low MICs, indicating high potency against a wide range of isolates.[1][2][3][4]
Bedaquiline-Exposed≥0.12Elevated MICs are observed in isolates from patients previously treated with Bedaquiline, often associated with mutations in the atpE or mmpR genes.[1]
Isoniazid Drug-Susceptible0.03 - 0.12Effective against susceptible strains.[5]
Isoniazid-Resistant/MDR2.0 - >4.0High-level resistance is common in MDR isolates, often linked to katG gene mutations.[6]
Rifampicin Drug-Susceptible0.06 - 0.1Highly effective against susceptible strains.[7]
Rifampicin-Resistant/MDR1.0 - >8.0High MICs are characteristic of resistant strains.[6]
Moxifloxacin Drug-Susceptible & MDR≤0.5 - >2.0Resistance rates are increasing among MDR isolates, with a significant portion showing high MICs (>2.0 μg/mL).[8][9][10][11]
Linezolid Drug-Susceptible & MDR0.125 - 0.5Generally potent against both susceptible and MDR strains.[12][13]
Linezolid-Resistant4.0 - 8.0Resistance is rare but has been observed in clinical isolates.[14]

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is crucial for assessing the in vitro efficacy of anti-tubercular agents. The EUCAST (European Committee on Antimicrobial Susceptibility Testing) reference method for M.tb is broth microdilution.

Protocol: Broth Microdilution for MIC Determination

This protocol is a standardized method for determining the MIC of anti-tubercular agents against M.tb isolates.[5][15][16]

  • Medium Preparation : Middlebrook 7H9 broth, supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase), is the recommended medium.[5][15]

  • Inoculum Preparation :

    • Bacterial colonies are vortexed with glass beads and suspended in sterile water to create a homogenous mixture.[5]

    • The suspension is adjusted to a 0.5 McFarland standard.

    • A 1:100 dilution of this suspension is made to achieve a final inoculum concentration of approximately 10⁵ CFU/mL in the microtiter plate wells.[5][15]

  • Drug Dilution : The drugs are serially diluted in the broth medium within a 96-well U-shaped microtiter plate.

  • Incubation : The inoculated plate is sealed or placed in a protective bag and incubated at 36°C ± 1°C.[5][15]

  • Reading Results :

    • Growth in a drug-free control well is monitored.

    • The MIC is determined as the lowest drug concentration that inhibits visible growth.[5][15] This is typically read as soon as a 1:100 diluted control well shows visible growth.[5] An inverted mirror can be used to facilitate reading.[15]

  • Quality Control : The reference strain M. tuberculosis H37Rv (ATCC 27294) is run in parallel to ensure the validity of the results.[2][5] For Bedaquiline, the MIC for the H37Rv strain should fall within the established quality control range (e.g., 0.125–0.50 mg/L for the MGIT960 system).[4]

Visualizing Key Processes

To better understand the context of drug validation and mechanism of action, the following diagrams illustrate the experimental workflow and the signaling pathway targeted by Bedaquiline.

G cluster_preclinical Preclinical Phase cluster_validation Validation in Clinical Isolates cluster_clinical Clinical Development a Compound Library Screening b In Vitro Activity (H37Rv) a->b c Cytotoxicity Assays b->c d MIC Determination in Drug-Susceptible Clinical Isolates c->d Lead Compound Selection e MIC Determination in Drug-Resistant (MDR/XDR) Isolates d->e f MBC/Time-Kill Assays e->f g Phase I Trials (Safety) f->g Candidate for Clinical Trials h Phase II Trials (Efficacy) g->h i Phase III Trials (Pivotal) h->i G atp_synthase F₀ Subunit (Proton Channel) F₁ Subunit (ATP Synthesis) protons_in Protons (Cytoplasm) atp_synthase:f0->protons_in atp ATP atp_synthase:f1->atp protons_out Protons (Periplasmic Space) protons_out->atp_synthase:f0 Proton Motive Force adp ADP + Pi adp->atp_synthase:f1 bedaquiline Bedaquiline bedaquiline->atp_synthase:f0 Binds to c-subunit, Inhibits proton flow

References

A Comparative Analysis of Anti-Tuberculosis Agents: Rifampicin vs. Isoniazid

Author: BenchChem Technical Support Team. Date: November 2025

In the global fight against tuberculosis (TB), a contagious disease caused by Mycobacterium tuberculosis (Mtb), combination drug therapy remains the cornerstone of effective treatment.[1][2] Among the first-line anti-TB drugs, rifampicin and isoniazid are two of the most potent and widely utilized agents. While both are critical to the standard treatment regimen, they exhibit distinct mechanisms of action, targeting different essential processes within the mycobacterial cell. This guide provides a detailed comparative analysis of their mechanisms, supported by experimental data and protocols, to inform researchers, scientists, and drug development professionals.

Mechanism of Action: A Tale of Two Targets

The primary difference between rifampicin and isoniazid lies in their molecular targets. Rifampicin targets transcription, the process of creating RNA from a DNA template, while isoniazid disrupts the synthesis of the mycobacterial cell wall.

Rifampicin: Inhibitor of Bacterial RNA Polymerase

Rifampicin, also known as rifampin, is a broad-spectrum antibiotic that specifically inhibits the bacterial DNA-dependent RNA polymerase (RNAP).[3][4] This enzyme is responsible for transcribing genetic information from DNA to RNA, a crucial step in protein synthesis. Rifampicin binds to the β-subunit of the bacterial RNAP, sterically blocking the path of the elongating RNA molecule or reducing the enzyme's affinity for short RNA transcripts.[5][6] This action effectively halts RNA synthesis, leading to a bactericidal effect against both actively replicating and dormant mycobacteria.[4][6] Mammalian RNAP is not affected by rifampicin, ensuring its selective toxicity.[3][4]

Isoniazid: Disruptor of Mycolic Acid Synthesis

Isoniazid (INH) is a prodrug, meaning it requires activation within the mycobacterial cell to exert its therapeutic effect.[7] The mycobacterial enzyme catalase-peroxidase, encoded by the katG gene, activates INH.[7][8] The activated form of INH then covalently binds to and inhibits InhA, an enoyl-acyl carrier protein reductase.[8] This enzyme is a key component of the fatty acid synthase II (FAS-II) system, which is essential for the synthesis of mycolic acids.[7] Mycolic acids are unique, long-chain fatty acids that are major components of the mycobacterial cell wall, providing a crucial protective barrier.[1][7] By inhibiting mycolic acid synthesis, isoniazid disrupts the integrity of the cell wall, leading to bacterial cell death.[7]

Quantitative Comparison of Rifampicin and Isoniazid

The following table summarizes key quantitative parameters for rifampicin and isoniazid, providing a basis for comparing their potency and pharmacokinetic properties.

ParameterRifampicinIsoniazidReference
Molecular Target DNA-dependent RNA polymerase (β-subunit)Enoyl-acyl carrier protein reductase (InhA)[3][8]
Mechanism of Action Inhibition of RNA synthesisInhibition of mycolic acid synthesis[7][9]
Activation Active drugProdrug (activated by KatG)[7]
Spectrum of Activity Broad-spectrum antibacterialPrimarily against Mycobacterium species[5]
Half-life 2-3 hoursVariable (dependent on acetylator status)[5][7]
Common Resistance Mechanism Mutations in the rpoB gene (encoding the β-subunit of RNAP)Mutations in the katG gene (preventing prodrug activation) or inhA gene (reducing binding affinity)[3][8]

Experimental Protocols

Understanding the mechanisms of these drugs relies on a variety of experimental techniques. Below are detailed methodologies for key experiments used to characterize their action.

Determining Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation.

Protocol:

  • Prepare Mycobacterial Culture: Grow Mycobacterium tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80 to mid-log phase.

  • Prepare Drug Dilutions: Prepare a series of two-fold dilutions of rifampicin and isoniazid in 7H9 broth in a 96-well microplate format.

  • Inoculation: Adjust the turbidity of the mycobacterial culture to a McFarland standard of 0.5 and dilute to achieve a final inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Incubation: Incubate the microplates at 37°C for 7-14 days.

  • Readout: The MIC is determined as the lowest drug concentration at which no visible bacterial growth is observed.

In Vitro RNA Polymerase Inhibition Assay (for Rifampicin)

This assay directly measures the inhibitory effect of rifampicin on the enzymatic activity of RNA polymerase.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing purified E. coli or M. tuberculosis RNA polymerase, a DNA template (e.g., calf thymus DNA), and ribonucleoside triphosphates (ATP, GTP, CTP, and radiolabeled UTP, such as [α-³²P]UTP).

  • Drug Addition: Add varying concentrations of rifampicin or a vehicle control to the reaction mixture.

  • Initiation of Transcription: Initiate the transcription reaction by adding the enzyme and incubate at 37°C for a defined period (e.g., 10 minutes).

  • Termination and Precipitation: Stop the reaction by adding a stop solution (e.g., EDTA) and precipitate the newly synthesized RNA using trichloroacetic acid (TCA).

  • Quantification: Collect the precipitated RNA on a filter membrane, wash to remove unincorporated nucleotides, and quantify the amount of incorporated radiolabeled UTP using a scintillation counter. The level of radioactivity is proportional to the amount of RNA synthesized.

  • Data Analysis: Calculate the percentage of inhibition at each rifampicin concentration and determine the IC50 value (the concentration of drug that inhibits 50% of the enzyme activity).

Mycolic Acid Synthesis Inhibition Assay (for Isoniazid)

This assay assesses the impact of isoniazid on the synthesis of mycolic acids by measuring the incorporation of a radiolabeled precursor.

Protocol:

  • Mycobacterial Culture and Drug Treatment: Grow M. tuberculosis in a suitable medium to mid-log phase. Add varying concentrations of isoniazid or a vehicle control and incubate for a specific duration.

  • Radiolabeling: Add a radiolabeled precursor for fatty acid synthesis, such as [¹⁴C]acetate, to the cultures and incubate for several hours to allow for its incorporation into newly synthesized lipids.

  • Lipid Extraction: Harvest the mycobacterial cells by centrifugation, wash, and extract the total lipids using a mixture of chloroform and methanol.

  • Saponification and Esterification: Saponify the extracted lipids to release the fatty acids. Convert the mycolic acids into their methyl ester derivatives (mycolic acid methyl esters, or MAMEs) by treating with a methylating agent.

  • Thin-Layer Chromatography (TLC): Spot the extracted MAMEs onto a silica TLC plate and develop the chromatogram using an appropriate solvent system to separate the different lipid species.

  • Autoradiography and Quantification: Expose the TLC plate to an X-ray film or a phosphorimager screen to visualize the radiolabeled MAMEs. The intensity of the bands corresponding to mycolic acids is quantified to determine the extent of inhibition by isoniazid.

Visualizing the Mechanisms of Action

The following diagrams illustrate the distinct pathways through which rifampicin and isoniazid exert their antimycobacterial effects.

Rifampicin_Mechanism cluster_bacterium Mycobacterium tuberculosis DNA Bacterial DNA RNAP DNA-dependent RNA Polymerase (RNAP) DNA->RNAP Transcription mRNA mRNA RNAP->mRNA Ribosome Ribosome mRNA->Ribosome Translation Proteins Essential Proteins Ribosome->Proteins Rifampicin Rifampicin Rifampicin->RNAP Inhibition

Caption: Mechanism of action of Rifampicin.

Isoniazid_Mechanism cluster_bacterium Mycobacterium tuberculosis INH_prodrug Isoniazid (Prodrug) KatG KatG (Catalase-peroxidase) INH_prodrug->KatG Activation Activated_INH Activated INH KatG->Activated_INH InhA InhA (Enoyl-ACP reductase) Activated_INH->InhA Inhibition FAS_II Fatty Acid Synthase II (FAS-II) System Mycolic_Acids Mycolic Acids FAS_II->Mycolic_Acids Synthesis Cell_Wall Mycobacterial Cell Wall Mycolic_Acids->Cell_Wall Incorporation

References

Head-to-head comparison of "Tuberculosis inhibitor 6" and bedaquiline

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a detailed, data-driven comparison of two antitubercular agents: the preclinical candidate "Tuberculosis inhibitor 6," a 3-methoxy-2-phenylimidazo[1,2-b]pyridazine derivative, and the clinically approved drug, bedaquiline. This objective analysis is intended to inform researchers, scientists, and drug development professionals on the current standing, performance, and methodologies associated with these compounds.

Executive Summary

Bedaquiline is a potent, clinically validated drug for multidrug-resistant tuberculosis (MDR-TB) with a well-defined mechanism of action targeting ATP synthase. In contrast, "this compound" represents a novel chemical scaffold with promising in vitro activity but faces significant challenges in preclinical development, primarily due to metabolic instability and a currently unknown mechanism of action. This comparison highlights the divergent stages of these two compounds in the drug development pipeline.

Data Presentation

Table 1: In Vitro Efficacy against Mycobacterium tuberculosis
ParameterThis compound (3-methoxy-2-phenylimidazo[1,2-b]pyridazine derivative)Bedaquiline
Target Organism M. tuberculosis H37Rv, M. marinumM. tuberculosis (drug-susceptible and drug-resistant strains)
MIC90 ≤1.66 µM (M. tuberculosis)[1]0.03–0.12 µg/mL (approximately 0.05-0.22 µM)[2]
MIC Range 0.63–1.26 μM (M. tuberculosis and M. marinum for the most active analogs)[3][4]0.0039–0.25 mg/L for pan-susceptible and drug-resistant isolates[5]
Table 2: Preclinical and Clinical Profile
FeatureThis compoundBedaquiline
Development Stage PreclinicalClinically Approved
Mechanism of Action UnknownInhibition of mycobacterial ATP synthase subunit c[3][6][7][8][9][10][11][12][13][14]
In Vivo Efficacy (Mouse Models) Inactive due to rapid metabolism (half-life <10 min)[3]Potent bactericidal and sterilizing activity[2][6]
Clinical Efficacy Not applicableImproved culture conversion rates and treatment success in MDR-TB patients[3][4][5][7][8][15]
Safety Profile Limited data; general cytotoxicity observed in some imidazo-based compounds at high concentrations[12][16][17]Black Box Warning: Increased risk of mortality and QT prolongation. Common adverse effects include nausea, arthralgia, and headache.[9][10]

Mechanism of Action

This compound

The precise molecular target of the 3-methoxy-2-phenylimidazo[1,2-b]pyridazine series, including this compound, has not been publicly disclosed. While other related heterocyclic compounds like imidazo[1,2-a]pyridines have been reported to target QcrB, a subunit of the electron transport chain, this has not been confirmed for this specific chemical class. The lack of a defined mechanism of action is a significant knowledge gap in its preclinical profile.

Bedaquiline

Bedaquiline has a novel and well-characterized mechanism of action. It specifically inhibits the proton pump of mycobacterial ATP synthase by binding to the c-subunit of the F0 rotor. This disrupts the proton motive force, leading to a depletion of cellular ATP and ultimately causing bacterial death. This targeted action is highly specific to mycobacterial ATP synthase, contributing to its potent antimycobacterial activity.

bedaquiline_mechanism Bedaquiline Bedaquiline ATP_Synthase Mycobacterial ATP Synthase (F0F1) Bedaquiline->ATP_Synthase Binds to c_subunit c-subunit (rotor) ATP_Synthase->c_subunit targets Proton_Channel Proton Channel Blockage c_subunit->Proton_Channel leads to ATP_Depletion ATP Depletion Proton_Channel->ATP_Depletion results in Cell_Death Bacterial Cell Death ATP_Depletion->Cell_Death causes

Mechanism of action for bedaquiline.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

A standard method for determining the MIC of antitubercular agents is the microplate Alamar blue assay (MABA) or the resazurin microtiter assay (REMA).

Protocol Outline (MABA/REMA):

  • Inoculum Preparation: Mycobacterium tuberculosis is grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase). The bacterial suspension is adjusted to a McFarland standard of 1.0 and then diluted.

  • Drug Dilution: The test compound is serially diluted in a 96-well microplate.

  • Inoculation: The diluted bacterial suspension is added to each well containing the drug dilutions.

  • Incubation: The plates are incubated at 37°C for 5-7 days.

  • Reading: A resazurin-based indicator is added to each well. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.

mic_workflow cluster_prep Preparation cluster_assay Assay cluster_result Result Inoculum Prepare M. tuberculosis inoculum Inoculation Inoculate plate with bacteria Inoculum->Inoculation Drug_Dilution Serially dilute compound in 96-well plate Drug_Dilution->Inoculation Incubation Incubate at 37°C for 5-7 days Inoculation->Incubation Add_Dye Add Resazurin/Alamar Blue Incubation->Add_Dye Read_Plate Read plate (color change) Add_Dye->Read_Plate MIC_Value Determine MIC Read_Plate->MIC_Value

Workflow for MIC determination.
Bactericidal Activity Assay

To determine if a compound is bactericidal or bacteriostatic, a time-kill kinetics assay is often employed.

Protocol Outline:

  • Culture Preparation: M. tuberculosis cultures are grown to mid-log phase.

  • Drug Exposure: The culture is exposed to the test compound at various multiples of its MIC.

  • Sampling: Aliquots are taken at different time points (e.g., 0, 2, 4, 7, and 14 days).

  • CFU Plating: Serial dilutions of each aliquot are plated on Middlebrook 7H11 agar.

  • Incubation and Counting: Plates are incubated at 37°C for 3-4 weeks, and colony-forming units (CFU) are counted.

  • Analysis: A reduction of ≥3-log10 in CFU/mL is typically considered bactericidal.

Conclusion

The head-to-head comparison reveals that bedaquiline and "this compound" are at vastly different stages of the drug development process. Bedaquiline is a life-saving medication for patients with MDR-TB, backed by extensive preclinical and clinical data. Its known mechanism of action and established efficacy and safety profiles make it a cornerstone of modern TB therapy.

"this compound," a 3-methoxy-2-phenylimidazo[1,2-b]pyridazine derivative, demonstrates promising in vitro potency. However, its significant metabolic instability leading to a lack of in vivo efficacy presents a major hurdle for its further development. The absence of a defined mechanism of action and limited safety data further underscore its early, preclinical status. Future research on this chemical series would need to focus on improving metabolic stability and identifying its molecular target to be considered a viable candidate for further development.

References

Validating the Target of Novel Anti-Tuberculosis Compounds: A Comparative Guide to Genetic Approaches

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) underscores the urgent need for new anti-tuberculosis drugs with novel mechanisms of action.[1][2][3][4] A critical step in the development of a new drug is the validation of its molecular target. This guide provides a comparative overview of genetic approaches to validate the target of a hypothetical anti-tuberculosis compound, "TB-InhX," offering a framework for researchers in the field.

Target validation establishes a definitive link between a drug's mechanism of action and its effect on the pathogen.[5] Genetic methods are powerful tools for this purpose, as they allow for the specific manipulation of the proposed target gene to mimic the effect of a drug. This guide will compare CRISPR-based technologies, RNA interference, and traditional gene knockout methods, providing experimental data, detailed protocols, and visual workflows to aid in the design and interpretation of target validation studies.

Genetic Validation Strategies: A Comparison

The primary genetic strategies for validating a drug target in M. tuberculosis involve reducing or eliminating the expression of the target protein. This can be achieved through several methods, each with its own advantages and limitations.

Approach Principle Advantages Disadvantages
CRISPR interference (CRISPRi) A deactivated Cas9 (dCas9) protein is guided by a single-guide RNA (sgRNA) to the target gene, sterically blocking transcription.[6][7]Inducible and reversible gene knockdown; allows for the study of essential genes; high specificity.[7]Incomplete knockdown may not fully replicate the effect of a potent inhibitor; potential for off-target effects.
CRISPR-knockout (CRISPR-KO) The Cas9 nuclease is used to create a double-strand break at the target gene locus, leading to gene disruption, often through non-homologous end joining or homology-directed repair with a deletion template.[8]Complete and permanent gene deletion provides a clear phenotype for non-essential genes.Not suitable for essential genes as it would be lethal; more technically challenging to achieve efficient editing in Mtb.[9]
RNA interference (RNAi) Small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) are introduced to trigger the degradation of the target mRNA.Can achieve significant knockdown of gene expression.[10]Efficiency can be variable in Mtb; potential for off-target effects and activation of innate immune responses.[10]
Allelic Exchange (Homologous Recombination) A knockout cassette is introduced into the bacterial chromosome, replacing the target gene through homologous recombination.The "gold standard" for creating clean gene knockouts.Time-consuming and labor-intensive; not applicable for essential genes without a conditional expression system.
Quantitative Data Summary

The following tables present hypothetical data from experiments designed to validate the target of "TB-InhX," which is presumed to be an essential enzyme for Mtb viability.

Table 1: Minimum Inhibitory Concentration (MIC) of TB-InhX against Genetically Modified Mtb Strains

Mtb Strain Target Gene Expression Level TB-InhX MIC (µg/mL) Interpretation
Wild-Type100%1Baseline susceptibility.
Target Knockdown (CRISPRi)20%0.1Hypersensitivity, suggesting the target is correct.
Target Overexpression500%10Resistance, providing strong evidence for target engagement.

Table 2: In Vitro Growth and Survival of Genetically Modified Mtb Strains

Mtb Strain Doubling Time (hours) Survival in Macrophages (CFU at 72h) Interpretation
Wild-Type241.5 x 10^6Normal growth and intracellular survival.
Target Knockdown (CRISPRi)482.1 x 10^4Reduced growth rate and attenuated survival, confirming target essentiality.
Target Overexpression241.6 x 10^6No significant change in growth, as expected.

Experimental Protocols

Protocol 1: CRISPRi-mediated Target Gene Knockdown in M. tuberculosis

This protocol describes the use of an anhydrotetracycline (ATc)-inducible CRISPRi system for the conditional knockdown of a target gene in Mtb.[6]

1. Construction of the CRISPRi Plasmid:

  • Synthesize sgRNAs targeting the non-template strand of the promoter region of the target gene.
  • Clone the sgRNA expression cassette into an episomal plasmid containing the dCas9 gene under the control of an ATc-inducible promoter.
  • Transform the resulting plasmid into E. coli for propagation and sequence verification.

2. Electroporation of M. tuberculosis :

  • Prepare electrocompetent Mtb cells.
  • Electroporate the CRISPRi plasmid into the Mtb cells.
  • Select for transformants on 7H11 agar plates containing the appropriate antibiotic marker.

3. Induction of Target Gene Knockdown:

  • Grow the Mtb strain carrying the CRISPRi plasmid to mid-log phase in 7H9 broth.
  • Induce dCas9 expression by adding ATc to the culture at a final concentration of 100-500 ng/mL.
  • Culture for an additional 24-72 hours to achieve target gene knockdown.

4. Validation of Knockdown:

  • Harvest Mtb cells and extract RNA.
  • Perform quantitative reverse transcription PCR (qRT-PCR) to measure the mRNA level of the target gene relative to a housekeeping gene (e.g., sigA).
  • Alternatively, perform Western blotting if an antibody against the target protein is available.

Visualizations

Signaling_Pathway cluster_cell_wall Mycolic Acid Biosynthesis cluster_inhibition Acetyl-CoA Acetyl-CoA FAS_I Fatty Acid Synthase I (FAS-I) Acetyl-CoA->FAS_I C16-C18 Acyl-ACP C16-C18 Acyl-ACP FAS_I->C16-C18 Acyl-ACP FAS_II Fatty Acid Synthase II (FAS-II) C16-C18 Acyl-ACP->FAS_II C24-C26 Acyl-CoA C24-C26 Acyl-CoA C24-C26 Acyl-CoA->FAS_II InhA InhA (Target of Isoniazid) FAS_II->InhA Meromycolic Acid Meromycolic Acid Mycolic Acids Mycolic Acids Meromycolic Acid->Mycolic Acids InhA->Meromycolic Acid Cell Wall Cell Wall Mycolic Acids->Cell Wall TB-InhX TB-InhX TB-InhX->InhA Inhibition

Caption: Mycolic acid biosynthesis pathway, a common target for anti-TB drugs.

Experimental_Workflow cluster_genetic Genetic Validation cluster_phenotypic Phenotypic Analysis cluster_validation Target Validation CRISPRi_Knockdown CRISPRi Knockdown of Target MIC_Assay MIC Assay with TB-InhX CRISPRi_Knockdown->MIC_Assay Growth_Curve In Vitro Growth Curve CRISPRi_Knockdown->Growth_Curve Macrophage_Infection Macrophage Infection Assay CRISPRi_Knockdown->Macrophage_Infection Overexpression Target Overexpression Overexpression->MIC_Assay Validation Target Validated MIC_Assay->Validation Growth_Curve->Validation Macrophage_Infection->Validation

Caption: Experimental workflow for the genetic validation of a drug target.

Logical_Relationship cluster_chemical Chemical Evidence cluster_genetic Genetic Evidence Hypothesis TB-InhX inhibits Target 'Y' Chemical_Evidence TB-InhX kills Mtb Hypothesis->Chemical_Evidence Knockdown Knockdown of Target 'Y' is bactericidal/bacteriostatic Hypothesis->Knockdown Conclusion Target 'Y' is validated Chemical_Evidence->Conclusion Hypersensitivity Knockdown of 'Y' increases sensitivity to TB-InhX Knockdown->Hypersensitivity Resistance Overexpression of 'Y' confers resistance to TB-InhX Hypersensitivity->Resistance Resistance->Conclusion

Caption: Logical framework for converging chemical and genetic evidence in target validation.

Conclusion

Genetic validation is an indispensable component of modern anti-tuberculosis drug discovery.[1][2] The approaches outlined in this guide, particularly CRISPRi, offer robust and efficient methods for confirming the mechanism of action of novel inhibitors.[7][8] By combining genetic data with traditional microbiological and biochemical assays, researchers can build a strong case for the progression of new drug candidates. The hypothetical "TB-InhX" serves as a model to illustrate a rigorous validation workflow that can be adapted for any new anti-tuberculosis compound, ultimately contributing to the development of more effective treatments for this global health threat.

References

Comparative study of "TB-Inh6" and other novel TB drug candidates

Author: BenchChem Technical Support Team. Date: November 2025

Please Note: Initial searches for a tuberculosis (TB) drug candidate specifically named "TB-Inh6" did not yield any publicly available scientific or clinical data. This designation may be an internal code for a compound not yet in the public domain, or it could be a misnomer. Therefore, this guide provides a comparative study of three other significant and well-documented novel TB drug candidates: Bedaquiline , Pretomanid , and a representative of the DprE1 inhibitor class, Macozinone (PBTZ-169) .

This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of these candidates based on available experimental data.

Overview of Novel TB Drug Candidates

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for new therapeutics with novel mechanisms of action. Bedaquiline, Pretomanid, and the DprE1 inhibitors represent some of the most advanced and promising of these new agents, each targeting different essential pathways in Mtb.

Mechanism of Action

A critical advantage of these novel candidates is their unique mechanisms of action, which circumvent existing resistance pathways.

  • Bedaquiline: A member of the diarylquinoline class, Bedaquiline has a unique mode of action, targeting the proton pump of mycobacterial adenosine triphosphate (ATP) synthase.[1][2] By binding to subunit c of this enzyme, it inhibits the generation of energy required by Mtb, leading to a potent bactericidal effect.[2][3] This mechanism is distinct from all other first- and second-line anti-TB drugs.[1]

  • Pretomanid: As a nitroimidazooxazine, Pretomanid is a prodrug that requires activation by the deazaflavin-dependent nitroreductase (Ddn) enzyme within Mtb.[4][5] Upon activation, it acts through a dual mechanism:

    • Under aerobic conditions, it inhibits the synthesis of mycolic acids, crucial components of the mycobacterial cell wall, thereby killing actively replicating bacteria.[4]

    • Under anaerobic conditions, it releases reactive nitrogen species, including nitric oxide, which acts as a respiratory poison, enabling the killing of dormant, non-replicating bacilli.[4][6]

  • DprE1 Inhibitors (Macozinone/BTZ-043): This class of drugs, which includes benzothiazinones like Macozinone (PBTZ-169) and BTZ-043, targets the enzyme decaprenylphosphoryl-β-D-ribose 2’-epimerase (DprE1).[7][8][9] DprE1 is a critical flavoenzyme involved in the biosynthesis of decaprenylphosphoryl-D-arabinose (DPA), an essential precursor for building the arabinan polymers (arabinogalactan and lipoarabinomannan) of the mycobacterial cell wall.[7][10] Inhibition of DprE1 blocks cell wall synthesis, leading to rapid bactericidal activity.[7][11]

Mechanism_of_Action cluster_Bedaquiline Bedaquiline cluster_Pretomanid Pretomanid cluster_DprE1 DprE1 Inhibitors (e.g., Macozinone) Bedaquiline Bedaquiline ATPsynthase Mycobacterial ATP Synthase (Subunit c) Bedaquiline->ATPsynthase Inhibits ATP_Prod ATP Production ATPsynthase->ATP_Prod Mtb_Death_B Bacterial Death ATP_Prod->Mtb_Death_B Energy Depletion Pretomanid Pretomanid (Prodrug) Ddn Ddn Enzyme (Nitroreductase) Pretomanid->Ddn Activated by Active_Pretomanid Active Metabolites Ddn->Active_Pretomanid Mycolic_Acid Mycolic Acid Synthesis Active_Pretomanid->Mycolic_Acid Inhibits (Aerobic) Nitric_Oxide Nitric Oxide Release Active_Pretomanid->Nitric_Oxide Induces (Anaerobic) Mtb_Death_P1 Bacterial Death Mycolic_Acid->Mtb_Death_P1 Cell Wall Disruption Mtb_Death_P2 Bacterial Death Nitric_Oxide->Mtb_Death_P2 Respiratory Poisoning Macozinone Macozinone DprE1 DprE1 Enzyme Macozinone->DprE1 Inhibits Arabinan Arabinan Synthesis (AG & LAM) DprE1->Arabinan Mtb_Death_D Bacterial Death Arabinan->Mtb_Death_D Cell Wall Disruption

Caption: Mechanisms of action for three novel classes of TB drug candidates.

Comparative Efficacy Data

The in vitro activity of these compounds against Mtb is a key indicator of their potential. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of a drug that prevents visible growth of a bacterium.

Drug CandidateClassTargetMIC Range (Mtb H37Rv) (μg/mL)Activity against MDR/XDR Strains
Bedaquiline DiarylquinolineATP Synthase0.002 - 0.06[3]Yes[12]
Pretomanid NitroimidazoleMycolic Acid Synthesis / Respiration0.005 - 0.48[13]Yes[13]
Macozinone (PBTZ-169) BenzothiazinoneDprE1~0.001 (1 ng/mL)[14]Yes[14]
BTZ-043 BenzothiazinoneDprE10.001 - 0.008[7]Yes[8]

In Vivo Efficacy:

  • Bedaquiline: In murine models, Bedaquiline combined with standard first-line drugs demonstrated potent sterilizing activity.[15] Its addition to regimens for MDR-TB significantly reduced the time required to sterilize the infection in mice.[15]

  • Pretomanid: In mouse models, Pretomanid has shown dose-dependent bactericidal activity.[13] Regimens including Pretomanid, particularly in combination with Bedaquiline and Linezolid (the BPaL regimen), have demonstrated high efficacy in reducing bacterial load and preventing relapse.[4][6]

  • DprE1 Inhibitors: In mouse models of chronic TB, BTZ-043 showed superior activity to isoniazid.[8] It also demonstrated good penetration into the necrotic core of granulomas, a critical site of persistent bacteria.[7] Macozinone (PBTZ-169) was shown to be three to seven times more active in vitro than the earlier lead compound BTZ-043.[14]

Safety and Pharmacokinetics Profile

Drug CandidateKey Safety ConcernsKey Pharmacokinetic Properties
Bedaquiline Black Box Warning: Increased risk of death and QT prolongation.[1][12] Hepatotoxicity (elevated transaminases).[1]Long terminal half-life (~5.5 months)[12]. Metabolized by CYP3A4, leading to drug-drug interactions.[1] Food increases bioavailability ~2-fold.[1]
Pretomanid Can cause myelosuppression and hepatotoxicity.[4] Potential for QT interval prolongation when used in combination regimens.[4]Exhibits both concentration- and time-dependent bactericidal activity.[13] Pharmacokinetics can be influenced by dose, time, and food intake.[5]
Macozinone/BTZ-043 Preclinical studies for BTZ-043 showed a low toxicological potential and no genotoxicity or mutagenicity.[8] First-in-human studies of BTZ-043 found it to be safe and well-tolerated.[7]BTZ-043 undergoes rapid absorption, metabolism, and elimination.[7] Macozinone has low aqueous solubility, requiring formulation development to improve bioavailability.[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common protocols used in the preclinical evaluation of these drug candidates.

In Vitro Susceptibility Testing: Microplate Alamar Blue Assay (MABA)

This is a common, colorimetric method used to determine the Minimum Inhibitory Concentration (MIC) of a compound against Mtb.

Protocol Outline:

  • Preparation: A 96-well microplate is prepared with serial dilutions of the test compound in a suitable mycobacterial growth medium (e.g., Middlebrook 7H9).

  • Inoculation: Each well is inoculated with a standardized suspension of M. tuberculosis (e.g., H37Rv strain). Positive (no drug) and negative (no bacteria) controls are included.

  • Incubation: The plate is sealed and incubated at 37°C for approximately 7 days.

  • Assay Development: A solution of Alamar Blue (resazurin) and Tween 80 is added to each well. The plate is re-incubated for 24-48 hours.

  • Reading Results: In wells where bacteria are metabolically active (i.e., growing), the blue resazurin is reduced to pink resorufin. The MIC is defined as the lowest drug concentration that prevents this color change.

Intracellular Activity Assay (Macrophage Infection Model)

This assay evaluates a drug's ability to kill Mtb residing within host immune cells, mimicking a key aspect of human disease.

Protocol Outline:

  • Cell Culture: A suitable macrophage-like cell line (e.g., human monocytic MonoMac-6 cells or primary human macrophages) is cultured in multi-well plates.[16]

  • Infection: The adherent macrophage monolayer is infected with live Mtb at a defined multiplicity of infection (MOI), typically for several hours.[16]

  • Wash Step: Extracellular bacteria are removed by washing the cells multiple times with culture medium.

  • Drug Treatment: The infected cells are then treated with various concentrations of the test compound.

  • Incubation & Lysis: After a set incubation period (e.g., 3-6 days), the macrophages are lysed to release the intracellular bacteria.

  • Quantification: The number of viable bacteria is determined by plating serial dilutions of the lysate onto solid agar (e.g., Middlebrook 7H11) and counting the resulting colony-forming units (CFU) after several weeks of incubation.

In Vivo Efficacy Testing (Murine Model of Chronic TB)

The mouse model is the standard for evaluating the in vivo efficacy and sterilizing activity of new TB drug candidates.

Protocol Outline:

  • Infection: Mice (e.g., BALB/c or C57BL/6 strains) are infected with Mtb, typically via a low-dose aerosol route to establish a pulmonary infection.

  • Treatment Initiation: Treatment with the drug or regimen begins several weeks post-infection, once a chronic infection is established. Drugs are typically administered orally once daily.

  • Treatment Duration: Treatment continues for a specified period, often 4 to 8 weeks, to assess bactericidal activity.

  • Outcome Assessment: At various time points, cohorts of mice are euthanized, and their lungs and spleens are aseptically removed and homogenized.

  • Bacterial Load Quantification: Serial dilutions of the organ homogenates are plated on selective solid media to determine the bacterial load (CFU). A significant reduction in CFU compared to untreated controls indicates drug efficacy.

  • Relapse Study (Sterilizing Activity): To assess sterilizing activity, treatment is administered for a longer duration (e.g., 3-6 months), after which treatment is stopped. Mice are held for an additional period (e.g., 3 months) and then assessed for CFU to determine the rate of disease relapse.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Development start New Compound mic_assay MIC Determination (e.g., MABA) start->mic_assay cytotoxicity Cytotoxicity Assay (e.g., on Vero cells) start->cytotoxicity intracellular Intracellular Killing Assay (Macrophage Model) mic_assay->intracellular Potent compounds advance pk_study Pharmacokinetic (PK) Studies in Mice intracellular->pk_study Promising candidates advance efficacy_model Efficacy Testing (Murine TB Model) pk_study->efficacy_model tox_study Toxicology Studies (GLP) pk_study->tox_study phase1 Phase I Trials (Safety in Humans) efficacy_model->phase1 Good safety & efficacy tox_study->phase1 phase2 Phase II Trials (EBA & Dose Finding) phase1->phase2 phase3 Phase III Trials (Pivotal Efficacy & Safety) phase2->phase3

Caption: A generalized workflow for the preclinical and clinical development of a new TB drug candidate.

References

The Emergence of Pretomanid in the Fight Against Multidrug-Resistant Tuberculosis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rising threat of multidrug-resistant tuberculosis (MDR-TB) necessitates the development of novel, effective, and safer treatment regimens. Pretomanid, a nitroimidazooxazine, has emerged as a critical component of new combination therapies, offering hope for patients with limited treatment options. This guide provides a comprehensive comparison of Pretomanid-based regimens with existing alternatives, supported by experimental data from pivotal clinical trials and preclinical studies.

Executive Summary

Pretomanid, in combination with Bedaquiline and Linezolid (BPaL) and with the addition of Moxifloxacin (BPaLM), has demonstrated high efficacy in treating highly drug-resistant forms of tuberculosis, including MDR-TB and extensively drug-resistant TB (XDR-TB). Clinical trials have shown that these all-oral regimens can achieve high rates of favorable outcomes in a significantly shorter duration of six months compared to conventional treatments that can last for 20 months or longer. This guide will delve into the comparative efficacy, mechanisms of action, and the experimental models used to evaluate these groundbreaking therapies.

Comparative Efficacy of Pretomanid-Based Regimens

The efficacy of Pretomanid-containing regimens has been evaluated in several key clinical trials. The following tables summarize the quantitative data on favorable outcomes and sputum culture conversion, providing a clear comparison of the performance of these novel regimens.

Table 1: Favorable Outcomes in Pivotal Clinical Trials of Pretomanid-Based Regimens
Trial Regimen(s) Patient Population Treatment Duration Favorable Outcome Rate (%)
Nix-TB [1][2][3]BPaL (Bedaquiline, Pretomanid, Linezolid)XDR-TB, Treatment-Intolerant/Non-Responsive MDR-TB6 months90%
ZeNix [4][5][6][7][8]BPaL with varied Linezolid dosage/durationHighly Drug-Resistant TB6 months84% - 93%
1200mg Linezolid for 6 months93%
1200mg Linezolid for 2 months89%
600mg Linezolid for 6 months91%
600mg Linezolid for 2 months84%
TB-PRACTECAL [][10][11]BPaLM (BPaL + Moxifloxacin)Rifampicin-Resistant TB6 months89%
SimpliciTB [12][13][14]BPaMZ (Bedaquiline, Pretomanid, Moxifloxacin, Pyrazinamide)Drug-Resistant TB6 months83.1%
Table 2: Sputum Culture Conversion in Pretomanid-Based Regimen Trials
Trial Regimen Timepoint Culture Conversion Rate (%)
Nix-TB [3]BPaL6 months post-treatment90% (culture negative)
SimpliciTB [14]BPaMZ (for DR-TB)Week 885.7%

Mechanisms of Action: A Multi-pronged Attack on Mycobacterium tuberculosis

The high efficacy of Pretomanid-based regimens stems from the synergistic and distinct mechanisms of action of the individual drugs, targeting different essential pathways in Mycobacterium tuberculosis.

Pretomanid: This prodrug is activated within the mycobacterium, leading to a dual mode of action. Under aerobic conditions, it inhibits the synthesis of mycolic acids, which are crucial components of the bacterial cell wall[10][12]. In the low-oxygen environments often found within tuberculosis granulomas, Pretomanid releases nitric oxide, a potent respiratory poison that is effective against dormant, non-replicating bacteria[10][12].

Bedaquiline: As a diarylquinoline, Bedaquiline specifically inhibits the proton pump of mycobacterial ATP synthase[15]. This enzyme is vital for generating the cell's energy currency, ATP. By disrupting energy metabolism, Bedaquiline is bactericidal against both replicating and non-replicating mycobacteria.

Linezolid: An oxazolidinone antibiotic, Linezolid inhibits the initiation of bacterial protein synthesis by binding to the 50S ribosomal subunit[8][16]. This unique mechanism prevents the formation of the initiation complex, thereby halting the production of essential proteins.

Mechanisms_of_Action cluster_Pretomanid Pretomanid cluster_Bedaquiline Bedaquiline cluster_Linezolid Linezolid Pretomanid_prodrug Pretomanid (Prodrug) Activation Activation by Ddn Pretomanid_prodrug->Activation Mycolic_Acid_Inhibition Mycolic Acid Synthesis Inhibition Activation->Mycolic_Acid_Inhibition Aerobic NO_Release Nitric Oxide (NO) Release Activation->NO_Release Anaerobic Cell_Wall_Damage Cell Wall Damage Mycolic_Acid_Inhibition->Cell_Wall_Damage Respiratory_Poisoning Respiratory Poisoning NO_Release->Respiratory_Poisoning Mtb_Death Mycobacterium tuberculosis Death Cell_Wall_Damage->Mtb_Death Respiratory_Poisoning->Mtb_Death Bedaquiline Bedaquiline ATP_Synthase Mycobacterial ATP Synthase Bedaquiline->ATP_Synthase Inhibits ATP_Depletion ATP Depletion ATP_Synthase->ATP_Depletion ATP_Depletion->Mtb_Death Linezolid Linezolid Ribosome_50S 50S Ribosomal Subunit Linezolid->Ribosome_50S Binds to Protein_Synthesis_Inhibition Protein Synthesis Inhibition Ribosome_50S->Protein_Synthesis_Inhibition Protein_Synthesis_Inhibition->Mtb_Death

Figure 1: Mechanisms of Action of Pretomanid, Bedaquiline, and Linezolid.

Experimental Protocols: Murine Model of MDR-TB

The efficacy of novel anti-tuberculosis drugs is extensively evaluated in preclinical animal models. The murine model is a cornerstone of this research, providing critical data on bactericidal and sterilizing activity.

Objective: To evaluate the in vivo efficacy of a novel treatment regimen against a chronic, multidrug-resistant Mycobacterium tuberculosis infection in mice.

1. Mouse Strain and Acclimatization:

  • Strain: BALB/c or C57BL/6 mice are commonly used due to their well-characterized immune responses to M. tuberculosis infection.

  • Acclimatization: Mice are acclimatized for at least one week prior to infection in a biosafety level 3 (BSL-3) facility.

2. Infection Protocol:

  • Inoculum Preparation: A well-characterized, multidrug-resistant strain of M. tuberculosis (e.g., H37Rv with induced resistance or a clinical isolate) is grown to mid-log phase and diluted to the desired concentration.

  • Aerosol Infection: Mice are infected via the aerosol route using a whole-body inhalation exposure system to deliver a low dose of approximately 100-200 colony-forming units (CFU) to the lungs. This method mimics the natural route of human infection.

  • Confirmation of Infection: A subset of mice is euthanized 24 hours post-infection to determine the initial bacterial load in the lungs.

3. Treatment Regimen:

  • Initiation of Treatment: Treatment is typically initiated 4-6 weeks post-infection, allowing for the establishment of a chronic infection.

  • Drug Formulation and Administration: Drugs are formulated in an appropriate vehicle (e.g., a solution for oral gavage). Pretomanid, Bedaquiline, and Linezolid are administered orally once daily, five to seven days a week. Dosages are calculated based on pharmacokinetic studies to mimic human-equivalent exposures.

  • Control Groups: Control groups include untreated infected mice and mice receiving a standard-of-care regimen for MDR-TB (if applicable).

4. Efficacy Endpoints:

  • Bacterial Load Reduction (CFU Counts): At specified time points during treatment (e.g., 2, 4, and 6 months), cohorts of mice are euthanized. The lungs and spleens are aseptically removed, homogenized, and serial dilutions are plated on selective agar to enumerate the number of viable mycobacteria (CFU).

  • Relapse Assessment (Sterilizing Activity): Following the completion of treatment, a cohort of mice is held for a period of 3 months without further treatment. At the end of this period, the mice are euthanized, and their lungs are cultured to determine the proportion of mice that experience a relapse of infection, defined as the presence of one or more CFU.

5. Data Analysis:

  • CFU data are log-transformed, and statistical analyses (e.g., ANOVA with post-hoc tests) are performed to compare the bactericidal activity of different treatment regimens.

  • Relapse rates are compared using statistical tests such as Fisher's exact test.

Experimental_Workflow cluster_Pre_Experiment Pre-Experiment cluster_Infection Infection cluster_Treatment Treatment Phase cluster_Post_Treatment Post-Treatment Analysis Mouse_Selection Select Mouse Strain (e.g., BALB/c) Acclimatization Acclimatize Mice in BSL-3 Facility Mouse_Selection->Acclimatization Inoculum_Prep Prepare MDR-TB Inoculum Aerosol_Infection Aerosol Infection (Low Dose) Inoculum_Prep->Aerosol_Infection Confirm_Infection Confirm Bacterial Load (Day 1 Post-Infection) Aerosol_Infection->Confirm_Infection Chronic_Infection Establish Chronic Infection (4-6 weeks) Treatment_Groups Randomize to Treatment Groups (Test Regimen, Controls) Chronic_Infection->Treatment_Groups Drug_Admin Daily Oral Administration of Drugs Treatment_Groups->Drug_Admin CFU_Monitoring Monitor Bacterial Load (CFU) at Intervals Drug_Admin->CFU_Monitoring Relapse_Phase Hold for Relapse Assessment (3 months post-treatment) Final_CFU Determine Final CFU and Relapse Rate Relapse_Phase->Final_CFU

Figure 2: Workflow for a Murine Model of MDR-TB Chemotherapy Efficacy.

Conclusion

Pretomanid, as a core component of the BPaL and BPaLM regimens, represents a paradigm shift in the treatment of multidrug-resistant tuberculosis. The robust data from clinical trials demonstrate a high rate of favorable outcomes and rapid sputum culture conversion within a shortened, all-oral, six-month treatment course. The distinct and complementary mechanisms of action of Pretomanid, Bedaquiline, and Linezolid provide a powerful and synergistic attack against Mycobacterium tuberculosis. Preclinical evaluation in murine models has been instrumental in establishing the efficacy of these combinations and continues to be a vital tool in the development of future anti-tuberculosis therapies. The evidence presented in this guide underscores the significant advancement that Pretomanid-based regimens offer to patients and the global effort to combat drug-resistant TB.

References

A Comparative Guide to Mycobacterial Cell Wall Inhibitors: Ethambutol vs. Other Key Antitubercular Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The cell wall of Mycobacterium tuberculosis is a complex and robust structure, essential for the bacterium's survival and virulence. Its unique composition makes it an excellent target for antimicrobial agents. This guide provides a detailed comparison of ethambutol, a first-line antituberculosis drug, with other critical cell wall inhibitors, namely isoniazid and cycloserine. The objective is to offer a clear perspective on their distinct mechanisms of action, efficacy, and the experimental methodologies used to evaluate their effects.

Mechanism of Action: A Tale of Three Targets

The mycobacterial cell wall is a layered structure composed primarily of peptidoglycan, arabinogalactan, and mycolic acids. Ethambutol, isoniazid, and cycloserine each disrupt the synthesis of this vital barrier at different points.

Ethambutol specifically targets the synthesis of arabinogalactan, a branched polysaccharide that is crucial for the attachment of mycolic acids to the peptidoglycan layer. It achieves this by inhibiting the arabinosyl transferase enzymes EmbA, EmbB, and EmbC.[1][2] This disruption of arabinogalactan polymerization leads to a compromised cell wall with increased permeability, rendering the bacterium more susceptible to other drugs and host immune responses.[2]

Isoniazid , another first-line antitubercular drug, is a prodrug that, once activated by the mycobacterial catalase-peroxidase enzyme KatG, inhibits the synthesis of mycolic acids.[1][2][3] Mycolic acids are long-chain fatty acids that form the waxy outer layer of the mycobacterial cell wall, providing a formidable barrier against many common antibiotics. The activated form of isoniazid specifically targets the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the mycolic acid biosynthesis pathway.[1][3]

Cycloserine , a second-line agent, acts on an earlier stage of cell wall synthesis by targeting the peptidoglycan layer. As a structural analog of D-alanine, it competitively inhibits two key enzymes: alanine racemase (Alr) and D-alanine:D-alanine ligase (Ddl).[4][5][6] These enzymes are essential for the formation of the D-Ala-D-Ala dipeptide, a critical component of the pentapeptide bridges that cross-link the peptidoglycan strands, thereby providing structural integrity to the cell wall.[4][6]

Comparative Efficacy: A Quantitative Look

The in vitro efficacy of these antimicrobial agents is typically quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents the visible growth of a microorganism. The following table summarizes representative MIC ranges for ethambutol, isoniazid, and cycloserine against susceptible Mycobacterium tuberculosis strains. It is important to note that MIC values can vary depending on the testing method and the specific strain.

DrugTargetMechanism of ActionTypical MIC Range (μg/mL) against M. tuberculosis
Ethambutol Arabinogalactan SynthesisInhibition of arabinosyl transferases (EmbA, EmbB, EmbC)1.25 - 5.0[7]
Isoniazid Mycolic Acid SynthesisInhibition of enoyl-acyl carrier protein reductase (InhA)0.02 - 0.2[8]
Cycloserine Peptidoglycan SynthesisInhibition of alanine racemase (Alr) and D-alanine:D-alanine ligase (Ddl)8 - 32[9][10]

Visualizing the Mechanisms and Experimental Workflow

To better understand the distinct roles of these inhibitors and the processes used to evaluate them, the following diagrams have been generated.

cluster_ethambutol Ethambutol cluster_isoniazid Isoniazid cluster_cycloserine Cycloserine Ethambutol Ethambutol Emb Arabinosyl Transferases (EmbA, EmbB, EmbC) Ethambutol->Emb Inhibits AG_synthesis Arabinogalactan Synthesis Emb->AG_synthesis Mycolic_attachment Mycolic Acid Attachment AG_synthesis->Mycolic_attachment Cell_wall_disruption_eth Cell Wall Disruption Mycolic_attachment->Cell_wall_disruption_eth Isoniazid Isoniazid (Prodrug) KatG KatG Isoniazid->KatG Activated_INH Activated Isoniazid KatG->Activated_INH Activates InhA InhA Activated_INH->InhA Inhibits MA_synthesis Mycolic Acid Synthesis InhA->MA_synthesis Cell_wall_disruption_inh Cell Wall Disruption MA_synthesis->Cell_wall_disruption_inh Cycloserine Cycloserine Alr_Ddl Alanine Racemase (Alr) D-Ala:D-Ala Ligase (Ddl) Cycloserine->Alr_Ddl Inhibits Peptide_synthesis Peptidoglycan Pentapeptide Synthesis Alr_Ddl->Peptide_synthesis Cell_wall_disruption_cyc Cell Wall Disruption Peptide_synthesis->Cell_wall_disruption_cyc

Mechanisms of Action of Key Mycobacterial Cell Wall Inhibitors

start Start prep_inoculum Prepare Standardized Mycobacterial Inoculum start->prep_inoculum serial_dilution Perform Serial Dilutions of Antimicrobial Agent in 96-well Plate prep_inoculum->serial_dilution inoculate Inoculate Wells with Mycobacterial Suspension serial_dilution->inoculate incubate Incubate Plates inoculate->incubate read_results Read Results Visually or with Indicator Dye incubate->read_results determine_mic Determine MIC (Lowest concentration with no visible growth) read_results->determine_mic end End determine_mic->end

Experimental Workflow for Broth Microdilution MIC Assay

Experimental Protocols

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a standardized procedure for determining the MIC of antimicrobial agents against M. tuberculosis.

1. Preparation of Mycobacterial Inoculum:

  • A pure culture of M. tuberculosis is grown on an appropriate medium (e.g., Löwenstein-Jensen or Middlebrook 7H10/7H11 agar).

  • Colonies are harvested and suspended in a suitable broth (e.g., Middlebrook 7H9) containing glass beads to break up clumps.

  • The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^7 CFU/mL.

  • The suspension is then diluted to achieve the final desired inoculum concentration for the assay.

2. Preparation of Antimicrobial Agent Dilutions:

  • A stock solution of the antimicrobial agent is prepared at a known concentration.

  • Serial twofold dilutions of the drug are prepared in a 96-well microtiter plate using Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase).

  • A growth control well (no drug) and a sterility control well (no bacteria) are included on each plate.

3. Inoculation and Incubation:

  • Each well (except the sterility control) is inoculated with the standardized mycobacterial suspension.

  • The plates are sealed and incubated at 37°C in a humidified incubator.

  • Incubation times can vary but are typically 7-14 days for M. tuberculosis.

4. Reading and Interpretation of Results:

  • After incubation, the plates are examined for visible growth.

  • A colorimetric indicator, such as resazurin, can be added to aid in the visualization of growth. Viable bacteria will reduce the blue resazurin to pink resorufin.

  • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the mycobacteria.[7][11]

Transmission Electron Microscopy (TEM) for Assessing Cell Wall Integrity

TEM is a powerful technique to visualize the ultrastructural changes in the mycobacterial cell wall following treatment with an inhibitor.

1. Sample Preparation:

  • M. tuberculosis cultures are grown to mid-log phase and then exposed to the antimicrobial agent at a specific concentration (e.g., at or above the MIC) for a defined period.

  • A control culture without the drug is processed in parallel.

  • The bacterial cells are harvested by centrifugation.

2. Fixation:

  • The bacterial pellet is fixed, typically with a solution containing glutaraldehyde and paraformaldehyde in a suitable buffer (e.g., cacodylate or phosphate buffer).

  • This is followed by a post-fixation step with osmium tetroxide to enhance contrast.

3. Dehydration and Embedding:

  • The fixed cells are dehydrated through a graded series of ethanol or acetone concentrations.

  • The dehydrated cells are then infiltrated with and embedded in a resin (e.g., Epon or Spurr's resin).

4. Sectioning and Staining:

  • The resin blocks containing the bacteria are cut into ultrathin sections (typically 60-90 nm) using an ultramicrotome.

  • The sections are mounted on copper grids and stained with heavy metal salts, such as uranyl acetate and lead citrate, to further enhance contrast.

5. Imaging:

  • The stained sections are then examined using a transmission electron microscope.

  • Images are captured to compare the cell wall thickness, integrity, and overall morphology of the treated cells versus the untreated control cells.[12][13]

Conclusion

Ethambutol, isoniazid, and cycloserine represent three distinct and effective strategies for targeting the mycobacterial cell wall. While all three ultimately compromise the structural integrity of this essential barrier, their specific molecular targets and mechanisms of action differ significantly. This guide provides a foundational comparison for researchers and drug developers, highlighting the importance of a multi-pronged approach to combatting tuberculosis and underscoring the experimental frameworks used to evaluate the efficacy of these vital antimicrobial agents. The continued study of these and novel cell wall inhibitors is crucial for the development of new and more effective treatments for tuberculosis.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Tuberculosis Inhibitor 6

Author: BenchChem Technical Support Team. Date: November 2025

The responsible disposal of chemical reagents is a critical component of laboratory safety and environmental protection. For researchers and scientists engaged in the development of novel therapeutics, such as Tuberculosis inhibitor 6, adherence to strict disposal protocols is paramount. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound, ensuring the well-being of laboratory personnel and compliance with regulatory standards.

Waste Classification and Segregation: The First Line of Defense

Proper disposal begins with accurate identification and segregation of waste streams. This compound, as a chemical entity used in a biological research context, may fall into multiple waste categories. It is imperative to distinguish between the pure chemical compound, contaminated labware, and any biologically hazardous materials.

Table 1: Waste Stream Classification for this compound

Waste TypeDescriptionDisposal Container
Unused/Expired Chemical Pure this compound compound.Original or compatible, clearly labeled "Hazardous Waste" container.[1]
Contaminated Labware (Solid) Pipette tips, gloves, flasks, etc., with residual inhibitor.Labeled "Hazardous Chemical Waste" container.[1]
Contaminated Labware (Sharps) Needles, scalpels, or broken glass in contact with the inhibitor.Puncture-resistant, labeled "Sharps Waste" container.[2]
Contaminated Liquid Waste Solvents or aqueous solutions containing the inhibitor.Compatible, sealed, and labeled "Hazardous Liquid Waste" container.[3]
Biologically Contaminated Waste Any of the above waste types also exposed to Mycobacterium tuberculosis.Must be decontaminated prior to final disposal.[4][5]

Step-by-Step Disposal Protocol

Adherence to a standardized disposal workflow minimizes risk and ensures all waste is handled appropriately.

Experimental Protocol: Disposal of this compound

  • Decontamination of Biologically Hazardous Waste:

    • All materials, including cultures and labware, potentially contaminated with Mycobacterium tuberculosis must first be rendered non-infectious.[4][5]

    • Autoclaving is the preferred method for decontaminating solid and liquid biological waste.[4]

    • Alternatively, chemical disinfection with an appropriate tuberculocidal agent can be used. Ensure adequate contact time as specified by the disinfectant manufacturer.[4]

  • Segregation of Waste:

    • Following decontamination, segregate waste based on the classifications in Table 1.[2]

    • Never mix incompatible waste types, such as acids and bases, or halogenated and non-halogenated solvents.[3]

  • Packaging and Labeling:

    • Use containers that are in good condition, free of leaks, and compatible with the chemical waste they will hold.[1]

    • All waste containers must be kept closed except when adding waste.[1]

    • Label each container clearly with "Hazardous Waste," the full chemical name ("this compound"), and the date of accumulation.[1][2] Do not use abbreviations or chemical formulas.[1]

  • Disposal of Empty Containers:

    • Empty containers of this compound should be triple-rinsed with a suitable solvent capable of removing the chemical residue.[1][3]

    • The rinsate must be collected and disposed of as hazardous liquid waste.[1][3]

    • After triple-rinsing, deface the original label and dispose of the container according to institutional guidelines for non-hazardous lab glass or plastic.[3]

  • Storage and Collection:

    • Store sealed and labeled hazardous waste containers in a designated, secure area away from general laboratory traffic.[2]

    • Arrange for collection by a licensed hazardous waste disposal service.[2] Do not dispose of chemical waste down the drain.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of materials related to this compound.

G cluster_0 A Start: Waste Generation (this compound related) B Contaminated with M. tuberculosis? A->B C Decontaminate (Autoclave or Disinfectant) B->C Yes D Waste Type? B->D No C->D E Solid Labware (Gloves, Tubes) D->E Solid F Liquid Waste (Solvents, Media) D->F Liquid G Sharps (Needles, Glass) D->G Sharps H Empty Container D->H Empty Container I Segregate into Labeled Hazardous Chemical Waste Container E->I J Segregate into Labeled Hazardous Liquid Waste Container F->J K Place in Labeled Puncture-Proof Sharps Container G->K L Triple-Rinse, Collect Rinsate. Dispose of Container. H->L M Store in Designated Area for Professional Disposal I->M J->M K->M L->J Rinsate to Liquid Waste N End: Professional Disposal M->N

Caption: Disposal workflow for this compound.

By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound and associated materials, fostering a secure research environment for all personnel.

References

Personal protective equipment for handling Tuberculosis inhibitor 6

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in humans or animals.

This document provides crucial safety and logistical information for handling Tuberculosis Inhibitor 6, a 3-methoxy-2-phenylimidazo[1,2-b]pyridazine derivative. Given that this is a novel compound with limited publicly available toxicity data, it must be handled as a potent compound with the utmost caution. The following procedures are based on best practices for handling high-potency active pharmaceutical ingredients (HPAPIs) and should be implemented in a laboratory setting by trained professionals.

Hazard Identification and Risk Assessment

As a novel chemical entity, this compound lacks comprehensive toxicological data. Therefore, a conservative approach to risk assessment is mandatory. The compound should be presumed to be hazardous, and all appropriate precautions must be taken to minimize exposure.

Occupational Exposure Banding (OEB): In the absence of a specific Occupational Exposure Limit (OEL), it is recommended to handle this compound under the default containment requirements of a high-potency compound, falling into a high OEB category. This necessitates the use of engineering controls as the primary means of protection.

Parameter Recommendation Rationale
Assigned Occupational Exposure Band (OEB) Category 3 (Default)Assumed to be a potent compound due to the lack of extensive toxicological information.[1]
Primary Containment Ventilated Laminar Flow Enclosure, Fume Hood, or Glove BoxTo prevent aerosolization and inhalation of the compound.[2]
Secondary Containment Designated work area within a restricted-access laboratoryTo control and contain any potential spills or contamination.

Personal Protective Equipment (PPE)

The use of appropriate PPE is essential as a secondary line of defense against exposure. The following table outlines the minimum required PPE for handling this compound.

Body Part Required PPE Specifications and Best Practices
Hands Double Gloving (Nitrile)Wear two pairs of powder-free nitrile gloves. The outer glove should be changed immediately upon contamination. Inspect gloves for any signs of damage before use.[3]
Body Disposable, Long-Sleeved GownThe gown should be seamless and have a solid front to protect against splashes. Cuffs should be tucked into the inner gloves.
Eyes/Face Safety Goggles and Face ShieldGoggles should be worn to protect against splashes. A face shield provides an additional layer of protection for the entire face.[3][4]
Respiratory N95 Respirator (or higher)A NIOSH-approved respirator is necessary when handling the powdered form of the compound outside of a primary containment system.
Feet Disposable Shoe CoversTo be worn over closed-toe shoes to prevent the tracking of contaminants out of the laboratory.[3]

Operational Plan: Step-by-Step Handling Procedures

The following protocol outlines the safe handling of this compound from receipt to experimental use.

3.1. Receiving and Unpacking

  • Inspect Packaging: Before opening, inspect the external packaging for any signs of damage or leakage.

  • Don PPE: Put on all required PPE before handling the package.

  • Containment: Open the package inside a chemical fume hood or other designated containment area.

  • Verify and Label: Confirm the contents against the order information and ensure the primary container is clearly labeled with the compound name, CAS number (if available), and appropriate hazard warnings.

  • Storage: Store the compound in a designated, secure, and well-ventilated area according to the supplier's recommendations (typically at room temperature in a dry environment).

3.2. Weighing and Aliquoting

  • Primary Containment: All weighing and aliquoting of the solid compound must be performed in a ventilated balance enclosure or a glove box to prevent the generation of airborne particles.[2]

  • Use of Tools: Use dedicated spatulas and weighing boats.

  • Minimize Dust: Handle the powder gently to minimize dust formation.

  • Immediate Sealing: Tightly seal the primary container and any newly created aliquots immediately after use.

  • Decontamination: Clean all surfaces and equipment within the containment area immediately after use with an appropriate solvent (e.g., 70% ethanol), followed by a suitable laboratory detergent.

3.3. Solubilization and Dilution

  • In a Fume Hood: All procedures involving the solubilization and dilution of this compound should be carried out in a certified chemical fume hood.

  • Solvent Handling: Use appropriate safety precautions for the solvent being used (e.g., DMSO, ethanol).

  • Controlled Addition: Add the solvent to the solid compound slowly and carefully to avoid splashing.

  • Vortexing/Mixing: If vortexing or mixing is required, ensure the container is securely capped.

  • Labeling: Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.

Disposal Plan

All waste generated from the handling of this compound must be treated as hazardous waste.

4.1. Waste Segregation

Waste Type Disposal Container Disposal Procedure
Solid Waste Labeled, sealed, and leak-proof hazardous waste containerIncludes contaminated gloves, gowns, shoe covers, weighing boats, and any other disposable materials that have come into contact with the compound.
Liquid Waste Labeled, sealed, and leak-proof hazardous waste containerIncludes unused solutions and solvent rinses. Do not mix with other chemical waste streams unless compatibility has been confirmed.
Sharps Waste Puncture-resistant sharps containerIncludes contaminated needles, syringes, and pipette tips.

4.2. Decontamination of Reusable Equipment

  • Initial Rinse: Rinse all reusable glassware and equipment that has come into contact with the compound with a suitable solvent to remove the majority of the residue. This rinseate must be collected as hazardous liquid waste.

  • Washing: Wash the equipment with a laboratory detergent and rinse thoroughly with water.

  • Drying: Allow the equipment to dry completely before reuse.

4.3. Final Disposal All hazardous waste must be disposed of through the institution's designated hazardous waste management program in accordance with local, state, and federal regulations.

Visualized Workflows

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Containment Area Prepare Containment Area Don PPE->Prepare Containment Area Weigh Solid Weigh Solid Prepare Containment Area->Weigh Solid Solubilize Solubilize Weigh Solid->Solubilize Perform Experiment Perform Experiment Solubilize->Perform Experiment Decontaminate Surfaces & Equipment Decontaminate Surfaces & Equipment Perform Experiment->Decontaminate Surfaces & Equipment Segregate & Dispose of Waste Segregate & Dispose of Waste Decontaminate Surfaces & Equipment->Segregate & Dispose of Waste Doff PPE Doff PPE Segregate & Dispose of Waste->Doff PPE

Caption: Experimental workflow for handling this compound.

G cluster_ppe Personal Protective Equipment cluster_eng Engineering Controls cluster_admin Administrative Controls cluster_disposal Waste Disposal This compound This compound Double Gloves Double Gloves This compound->Double Gloves Disposable Gown Disposable Gown This compound->Disposable Gown Goggles & Face Shield Goggles & Face Shield This compound->Goggles & Face Shield Respirator Respirator This compound->Respirator Shoe Covers Shoe Covers This compound->Shoe Covers Fume Hood Fume Hood This compound->Fume Hood Glove Box Glove Box This compound->Glove Box Ventilated Enclosure Ventilated Enclosure This compound->Ventilated Enclosure Restricted Access Restricted Access This compound->Restricted Access Training Training This compound->Training SOPs SOPs This compound->SOPs Solid Waste Solid Waste This compound->Solid Waste Liquid Waste Liquid Waste This compound->Liquid Waste Sharps Waste Sharps Waste This compound->Sharps Waste

Caption: Hierarchy of controls for safe handling and disposal.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.